Product packaging for Cafenstrole(Cat. No.:CAS No. 125306-83-4)

Cafenstrole

Cat. No.: B044566
CAS No.: 125306-83-4
M. Wt: 350.4 g/mol
InChI Key: HFEJHAAIJZXXRE-UHFFFAOYSA-N
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Description

Cafenstrole is a selective herbicide belonging to the chemical class of isoxazoles, recognized for its potent inhibition of very-long-chain fatty acid (VLCFA) elongation. Its primary research value lies in its specific mechanism of action, where it disrupts the synthesis of essential lipids for the plant cell membrane, leading to the suppression of weed growth, particularly in annual grasses and broadleaf weeds. This makes this compound an invaluable tool for plant scientists studying herbicidal modes of action, weed resistance mechanisms, and the fundamental biology of plant cell development and lipid biosynthesis. Researchers utilize this compound in controlled laboratory and field studies to investigate its selectivity in crops like rice, its environmental fate, and its potential interactions within integrated pest management systems. Its application extends to the development and screening of novel agrochemicals, providing a benchmark for VLCFA inhibitor activity. This product is supplied For Research Use Only, strictly for laboratory and plant science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O3S B044566 Cafenstrole CAS No. 125306-83-4

Properties

IUPAC Name

N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-6-19(7-2)16(21)20-10-17-15(18-20)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEJHAAIJZXXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057949
Record name Cafenstrole
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

125306-83-4
Record name Cafenstrole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cafenstrole [ISO]
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Record name Cafenstrole
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Record name 1H-1,2,4-Triazole-1-carboxamide, N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl]
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cafenstrole in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafenstrole is a triazole carboxamide herbicide that selectively controls problematic weeds in rice cultivation, most notably barnyardgrass (Echinochloa spp.). Its efficacy stems from a highly specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular target, biochemical effects, and the physiological consequences for susceptible plants. This document synthesizes available data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongation

This compound's primary mechanism of action is the potent and specific inhibition of the microsomal fatty acid elongase (FAE) complex.[1][2] This multi-enzyme system is responsible for the elongation of long-chain fatty acids (C16-C18) into very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are crucial for various physiological and developmental processes in plants.

Molecular Target: 3-Ketoacyl-CoA Synthase (KCS)

The specific enzymatic target of this compound within the FAE complex is the 3-ketoacyl-CoA synthase (KCS) .[3] The KCS enzyme catalyzes the initial and rate-limiting step in each cycle of fatty acid elongation: the condensation of a long-chain acyl-CoA with a two-carbon unit from malonyl-CoA. By inhibiting KCS, this compound effectively halts the entire VLCFA biosynthesis pathway. The inhibition of KCS leads to a depletion of VLCFAs, which are essential precursors for a variety of vital plant lipids.

Biochemical and Physiological Consequences

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of detrimental effects in susceptible plants:

  • Disruption of Cell Membrane Integrity: VLCFAs are integral components of various cellular membranes, including the plasma membrane.[4] Their absence can alter membrane fluidity and permeability, leading to impaired cellular function.

  • Defective Cuticular Wax Formation: The epicuticular wax layer, which protects plants from desiccation and pathogen attack, is primarily composed of VLCFA derivatives.[3] this compound treatment results in reduced cuticular wax deposition, rendering the plant more susceptible to environmental stress.

  • Impaired Cell Division and Growth: The disruption of VLCFA-dependent processes leads to a general inhibition of cell division and overall plant growth. This is manifested as stunting and abnormal development in emerging seedlings.

  • Altered Plant Morphology: Susceptible grass seedlings often exhibit characteristic injury symptoms, such as the failure of the shoot to properly emerge from the coleoptile, resulting in a "buggy-whip" appearance.[5] In broadleaf plants, symptoms can include stunted growth, leaf crinkling, and discoloration.[5]

The herbicidal activity of this compound is strongly correlated with the extent of VLCFA formation inhibition.[2]

Quantitative Data

Fatty Acid Chain LengthEffect of this compound TreatmentReference
C16-C18 (Long-Chain)Accumulation or no significant change
C20 and longer (Very-Long-Chain)Significant reduction[2]

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro VLCFA Biosynthesis Inhibition Assay

This assay measures the effect of this compound on the incorporation of radiolabeled precursors into VLCFAs in a microsomal fraction isolated from plant tissue.

Materials:

  • Plant tissue (e.g., etiolated leek seedlings)

  • Extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing sucrose, EDTA, and reducing agents)

  • Microsome isolation reagents (e.g., centrifugation equipment)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.2, containing ATP, CoA, NADPH, and other cofactors)

  • Radiolabeled precursor (e.g., [1-¹⁴C]-oleoyl-CoA or [2-¹⁴C]-malonyl-CoA)

  • This compound solutions of varying concentrations

  • Scintillation cocktail and counter

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Microsome Isolation: Homogenize plant tissue in cold extraction buffer. Filter the homogenate and centrifuge at a low speed to remove cell debris. Centrifuge the supernatant at a high speed to pellet the microsomal fraction. Resuspend the microsomes in a suitable buffer.

  • Enzyme Assay: In a reaction tube, combine the microsomal preparation, reaction buffer, and the radiolabeled precursor. Add this compound at various concentrations (and a solvent control).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Lipid Extraction: Stop the reaction and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Analysis: Separate the fatty acid methyl esters by TLC. Scrape the bands corresponding to VLCFAs and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of VLCFA synthesis at each this compound concentration and determine the IC50 value if possible.

Analysis of Plant Fatty Acid Profile

This method determines the changes in the overall fatty acid composition of a plant after treatment with this compound.

Materials:

  • Control and this compound-treated plant tissue

  • Lipid extraction solvents (e.g., chloroform:methanol:formic acid)

  • Transmethylation reagent (e.g., methanolic HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Fatty acid methyl ester (FAME) standards

Procedure:

  • Lipid Extraction: Homogenize the plant tissue and extract the total lipids.

  • Transmethylation: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs).

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. The different FAMEs will be separated based on their chain length and degree of saturation. The mass spectrometer will be used to identify and quantify each FAME.

  • Data Analysis: Compare the fatty acid profiles of the control and this compound-treated plants. Present the data as the relative percentage of each fatty acid.

Visualizations

Signaling Pathways and Workflows

VLCFA_Biosynthesis_Inhibition cluster_elongation Fatty Acid Elongase (FAE) Complex in Microsome cluster_downstream Downstream Products Long-Chain Acyl-CoA (C16-C18) Long-Chain Acyl-CoA (C16-C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Long-Chain Acyl-CoA (C16-C18)->KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS KCR 3-Ketoacyl-CoA Reductase KCS->KCR Condensation HCD 3-Hydroxyacyl-CoA Dehydratase KCR->HCD Reduction ECR trans-2,3-Enoyl-CoA Reductase HCD->ECR Dehydration VLCFA-CoA (Cn+2) Very-Long-Chain Acyl-CoA (Cn+2) ECR->VLCFA-CoA (Cn+2) Reduction Cuticular Waxes Cuticular Waxes VLCFA-CoA (Cn+2)->Cuticular Waxes Membrane Lipids Membrane Lipids VLCFA-CoA (Cn+2)->Membrane Lipids Other Lipids Other Lipids VLCFA-CoA (Cn+2)->Other Lipids This compound This compound This compound->KCS Inhibition

Caption: this compound inhibits the KCS enzyme in the FAE complex.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Analysis A1 Isolate Microsomes from Plant Tissue A2 Incubate with Radiolabeled Precursor and this compound A1->A2 A3 Extract Lipids A2->A3 A4 Analyze VLCFA Synthesis by TLC and Scintillation Counting A3->A4 B1 Treat Plants with this compound B2 Extract Total Lipids from Plant Tissue B1->B2 B3 Derivatize to Fatty Acid Methyl Esters (FAMEs) B2->B3 B4 Analyze Fatty Acid Profile by GC-MS B3->B4

References

Cafenstrole: An In-depth Technical Guide on its Role as a Very-Long-Chain Fatty Acid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is a potent and specific inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis in plants. Its primary mode of action is the inhibition of the microsomal elongase enzyme system, specifically targeting the initial and rate-limiting condensation step catalyzed by 3-ketoacyl-CoA synthase (KCS). This inhibition leads to a depletion of VLCFAs, which are crucial components of cuticular waxes, suberin, and sphingolipids, thereby disrupting normal plant growth and development. Notably, the inhibition of VLCFA synthesis by this compound has been linked to alterations in cytokinin homeostasis, suggesting a complex interplay between lipid metabolism and phytohormone signaling in plants. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on plant physiology, and detailed experimental methodologies for its study.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are essential for a variety of biological processes in plants. They serve as precursors for the biosynthesis of cuticular waxes and suberin, which form protective barriers against environmental stress. VLCFAs are also integral components of sphingolipids, which play critical roles in membrane structure and signal transduction.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the VLCFA elongase. The key enzymes in this complex are 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (ECR). The KCS enzyme catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA and is the rate-limiting step in the elongation process.

This compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) is a selective herbicide used for the control of various weeds in rice cultivation. Its herbicidal activity stems from its ability to specifically inhibit the KCS enzyme, thereby blocking VLCFA biosynthesis.[1][2] This guide delves into the technical details of this compound's inhibitory action and its downstream consequences.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the VLCFA elongase complex.[1] The primary target of this compound is the 3-ketoacyl-CoA synthase (KCS), the enzyme responsible for the condensation of an acyl-CoA with malonyl-CoA, the first committed step in VLCFA elongation.[3] By inhibiting KCS, this compound effectively halts the entire VLCFA biosynthesis pathway. Studies have shown that this compound can inhibit multiple KCS isoforms.[4]

The inhibition of VLCFA synthesis by this compound has been demonstrated through various experimental approaches, including the reduced incorporation of radiolabeled precursors such as [1-¹⁴C]-oleate and [2-¹⁴C]-malonate into the VLCFA fraction in plant tissues and microsomal preparations.[1][5]

Signaling Pathway of VLCFA Biosynthesis Inhibition

The following diagram illustrates the VLCFA biosynthesis pathway and the point of inhibition by this compound.

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum Acyl-CoA (C18) Acyl-CoA (C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl-CoA (C18)->KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS 3-Ketoacyl-CoA 3-Ketoacyl-CoA KCS->3-Ketoacyl-CoA KCR 3-Ketoacyl-CoA Reductase (KCR) 3-Ketoacyl-CoA->KCR 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA KCR->3-Hydroxyacyl-CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) 3-Hydroxyacyl-CoA->HCD trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA HCD->trans-2,3-Enoyl-CoA ECR trans-2,3-Enoyl-CoA Reductase (ECR) trans-2,3-Enoyl-CoA->ECR Acyl-CoA (C20) Acyl-CoA (C20) ECR->Acyl-CoA (C20) This compound This compound This compound->KCS Inhibition

Caption: VLCFA biosynthesis pathway and the inhibitory action of this compound on KCS.

Quantitative Data on this compound Inhibition

Table 1: Effect of this compound on VLCFA Content in Arabidopsis thaliana

TreatmentC22:0 Fatty Acid ContentC24:0 Fatty Acid Content
Control (Wild-type)Normal LevelsNormal Levels
This compound (30 nM)ReducedReduced
This compound (3 µM)Severely ReducedSeverely Reduced

Source: Adapted from Nobusawa et al., 2013.[1] Note: This table provides a qualitative summary as the original paper did not present the data in a tabular format with specific quantitative values.

Downstream Effects of VLCFA Inhibition by this compound

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of downstream effects, ultimately resulting in the herbicidal phenotype.

Disruption of Cuticle and Wax Formation

VLCFAs are the primary precursors for the synthesis of cuticular waxes, which form a protective layer on the plant surface, preventing water loss and protecting against pathogens. This compound treatment leads to a significant reduction in cuticular wax deposition, resulting in increased susceptibility to desiccation and other environmental stresses.

Alterations in Cell Division and Organ Growth

VLCFA-containing sphingolipids are critical for cell membrane integrity and signaling processes that regulate cell division and expansion. Inhibition of VLCFA synthesis by this compound disrupts these processes, leading to stunted growth, abnormal organ development, and ultimately, plant death.[3]

Interaction with Cytokinin Signaling

A significant consequence of VLCFA inhibition by this compound is the alteration of cytokinin homeostasis. Studies have shown that a decrease in VLCFA levels leads to an increase in the biosynthesis of cytokinins, a class of plant hormones that regulate cell division and differentiation.[1] This is mediated, at least in part, by the increased expression of the cytokinin biosynthesis gene ISOPENTENYLTRANSFERASE 3 (IPT3).[1] The resulting elevated cytokinin levels are thought to contribute to the observed overproliferation of cells in certain tissues of this compound-treated plants.[1]

Signaling Pathway: VLCFA Inhibition and Cytokinin Homeostasis

The following diagram illustrates the proposed signaling pathway linking VLCFA inhibition by this compound to altered cytokinin signaling.

VLCFA_Cytokinin_Pathway This compound This compound VLCFA_Elongase VLCFA Elongase (KCS) This compound->VLCFA_Elongase Inhibition VLCFA_Pool VLCFA Pool VLCFA_Elongase->VLCFA_Pool Synthesis Unknown_Signal Unknown Signal VLCFA_Pool->Unknown_Signal IPT3_Expression IPT3 Gene Expression Unknown_Signal->IPT3_Expression Repression Cytokinin_Biosynthesis Cytokinin Biosynthesis IPT3_Expression->Cytokinin_Biosynthesis Cytokinin_Levels Increased Cytokinin Levels Cytokinin_Biosynthesis->Cytokinin_Levels Cell_Proliferation Altered Cell Proliferation & Organ Growth Cytokinin_Levels->Cell_Proliferation VLCFA_Inhibition_Workflow Start Start Microsome_Isolation Isolate Microsomes from Plant Tissue Start->Microsome_Isolation Assay_Setup Set up Reaction Mixtures (Microsomes, Buffer, Acyl-CoA) Microsome_Isolation->Assay_Setup Add_this compound Add this compound (Varying Concentrations) Assay_Setup->Add_this compound Initiate_Reaction Initiate Reaction with [14C]-Malonyl-CoA Add_this compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add KOH/Methanol) Incubate->Terminate_Reaction Saponify Saponify Lipids Terminate_Reaction->Saponify Extract_FA Extract Fatty Acids (Hexane) Saponify->Extract_FA Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Extract_FA->Measure_Radioactivity Analyze_Data Analyze Data (% Inhibition) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

The Antimitotic Activity of Cafenstrole in Weed Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis in plants. Its herbicidal activity stems from the disruption of cell division, a process intricately linked to the availability of VLCFAs for proper membrane formation and dynamics during mitosis. This technical guide provides an in-depth analysis of the antimitotic activity of this compound in weed species, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its effects.

Introduction

This compound is a selective herbicide primarily used for the control of annual and perennial weeds in rice cultivation. Its mode of action is the inhibition of the microsomal elongase enzyme system, which is responsible for the biosynthesis of VLCFAs—fatty acids with chain lengths of 20 carbons or more.[1] These VLCFAs are crucial components of various cellular structures, including the plasma membrane, and are integral to processes such as cell signaling and division.[2][3] A disruption in VLCFA synthesis has been shown to have profound effects on plant development, including the inhibition of cell proliferation.[4][5] This guide explores the specific antimitotic effects of this compound that contribute to its herbicidal efficacy.

Mechanism of Action: Linking VLCFA Inhibition to Mitotic Disruption

The primary target of this compound is the elongase enzyme involved in the production of VLCFAs.[1] The inhibition of this enzyme leads to a depletion of VLCFAs, which are essential for several aspects of cell division, particularly cytokinesis.

VLCFAs are critical constituents of sphingolipids and phospholipids, which are vital for the structure and function of cellular membranes.[2][3] During plant cell division, a new cell wall, the cell plate, is formed between two daughter nuclei. This process involves the targeted delivery and fusion of Golgi-derived vesicles at the equatorial plane. The membranes of these vesicles, rich in specific lipids including VLCFA-containing sphingolipids, coalesce to form the cell plate.[6]

Inhibition of VLCFA synthesis by this compound disrupts the composition and dynamics of these membranes, leading to defects in cell plate formation.[6] This can manifest as incomplete or unstable cell plates, ultimately arresting mitosis and leading to cell death. At lower concentrations, a slight decrease in VLCFA content due to this compound has been observed to paradoxically enhance cell proliferation, suggesting a complex regulatory role for VLCFAs in cell cycle control.[4][5] However, at herbicidally effective concentrations, the severe depletion of VLCFAs leads to a definitive block in cell division.

Signaling Pathway Diagram: Proposed Mechanism of this compound's Antimitotic Activity

G This compound This compound Elongase VLCFA Elongase Enzyme This compound->Elongase Inhibits VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA Synthesizes Membranes Cellular Membranes (incl. Vesicles for Cell Plate) VLCFA->Membranes Incorporated into Cytokinesis Proper Cytokinesis & Cell Plate Formation Membranes->Cytokinesis Essential for Mitosis Successful Mitosis Cytokinesis->Mitosis Leads to WeedGrowth Weed Growth Mitosis->WeedGrowth Inhibition->VLCFA Reduced Synthesis Disruption->Cytokinesis Disrupted

Caption: Proposed mechanism of this compound's antimitotic action.

Quantitative Data on Antimitotic Activity

Table 1: Key Parameters for Quantifying this compound's Antimitotic Activity

ParameterDescriptionRelevance
IC50 (Mitotic Index) The concentration of this compound that causes a 50% reduction in the mitotic index of a target weed species.Provides a direct measure of the compound's potency in inhibiting cell division.
Mitotic Phase Analysis Quantification of the percentage of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) following this compound treatment.Can reveal if this compound arrests mitosis at a specific stage.
Aberration Frequency The percentage of mitotic cells exhibiting chromosomal aberrations (e.g., chromosome bridges, fragments, lagging chromosomes) after treatment.Indicates the genotoxic potential and the severity of mitotic disruption.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antimitotic activity of this compound.

Determination of Mitotic Index and Mitotic Aberrations

This protocol is adapted from standard methods for assessing cytogenetic damage in plant root tips.[7][8]

Experimental Workflow: Mitotic Index and Aberration Analysis

G A Weed Seed Germination B Treatment with this compound (Varying Concentrations) A->B C Root Tip Fixation (e.g., Carnoy's Fixative) B->C D Hydrolysis (e.g., 1N HCl) C->D E Staining (e.g., Acetocarmine or Orcein) D->E F Squash Preparation on Slide E->F G Microscopic Observation (& Analysis) F->G

Caption: Workflow for mitotic index and aberration analysis.

Materials:

  • Seeds of the target weed species (e.g., Echinochloa crus-galli)

  • This compound solutions of varying concentrations

  • Fixative solution (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

  • 1N Hydrochloric acid (HCl)

  • Stain (e.g., 2% acetocarmine or 1% aceto-orcein)

  • Microscope slides and coverslips

  • Light microscope with high power objectives

Procedure:

  • Seed Germination: Germinate weed seeds in Petri dishes on moist filter paper until roots are 1-2 cm long.

  • Treatment: Expose the seedlings to a range of this compound concentrations (including a control with no herbicide) for a defined period (e.g., 24-48 hours).

  • Root Tip Fixation: Excise the terminal 1-2 mm of the root tips and immediately immerse them in a fixative solution for at least 24 hours at 4°C.

  • Hydrolysis: Wash the fixed root tips with distilled water and then hydrolyze them in 1N HCl at 60°C for 5-10 minutes.

  • Staining: After hydrolysis, wash the root tips thoroughly with distilled water and stain them with acetocarmine or aceto-orcein for 30-60 minutes.

  • Slide Preparation: Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it under a coverslip.

  • Microscopic Analysis: Observe the prepared slides under a light microscope. Count the number of dividing cells and the total number of cells in at least three different fields of view per slide to calculate the mitotic index.

    • Mitotic Index (MI) = (Number of dividing cells / Total number of cells) x 100

  • Aberration Scoring: Examine the dividing cells for any chromosomal abnormalities such as bridges, fragments, laggards, and micronuclei. Calculate the percentage of aberrant cells.

Analysis of Very-Long-Chain Fatty Acids

This protocol provides a general framework for the extraction and analysis of VLCFAs from plant tissues.

Experimental Workflow: VLCFA Analysis

G A Harvest & Freeze Plant Tissue (Control & this compound-Treated) B Lipid Extraction (e.g., with Chloroform:Methanol) A->B C Fatty Acid Methyl Ester (FAME) Derivatization B->C D Gas Chromatography-Mass Spectrometry (GC-MS) Analysis C->D E Quantification of VLCFA Levels D->E

Caption: Workflow for the analysis of VLCFAs in plant tissues.

Materials:

  • Control and this compound-treated weed seedlings

  • Liquid nitrogen

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., a fatty acid not naturally abundant in the plant)

  • Derivatization agent (e.g., methanolic HCl or BF3-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Harvest fresh plant material (e.g., shoots or roots) from both control and this compound-treated plants and immediately freeze in liquid nitrogen.

  • Lipid Extraction: Homogenize the frozen tissue and extract the total lipids using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Derivatization: Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by transesterification using an agent like methanolic HCl or BF3-methanol.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.

  • Data Analysis: Identify and quantify the different VLCFAs by comparing their retention times and mass spectra to those of known standards. Normalize the results to the internal standard and the tissue's dry weight.

Conclusion

This compound's antimitotic activity is a direct consequence of its primary mode of action: the inhibition of very-long-chain fatty acid biosynthesis. By disrupting the availability of these essential components for membrane formation, particularly during cytokinesis, this compound effectively halts cell division in susceptible weed species. While the mechanistic link is clear, further research is required to obtain specific quantitative data on the antimitotic potency of this compound against various agronomically important weeds. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be invaluable for a more comprehensive understanding of this herbicide's efficacy and for the development of future weed management strategies.

References

The Discovery and Development of Cafenstrole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole is a selective herbicide developed for the control of problematic weeds in rice cultivation, particularly grassy weeds such as Echinochloa species. Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and for assessing its biological activity and environmental fate are also presented, alongside visualizations of key pathways and workflows to facilitate understanding.

Introduction

The development of selective herbicides is paramount for ensuring global food security by mitigating crop losses due to weed competition. This compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) is a triazole herbicide that has demonstrated high efficacy against annual weeds in paddy fields, with a favorable safety profile for rice.[1] This document serves as a comprehensive technical resource on this compound for the scientific community.

Chemical and Physical Properties

This compound is a member of the triazole class of compounds, characterized by a sulfone and a carboxamide functional group.[2]

PropertyValueReference
IUPAC Name N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide[3]
CAS Number 125306-83-4[3]
Molecular Formula C₁₆H₂₂N₄O₃S[3]
Molecular Weight 350.4 g/mol [3]
Water Solubility Low[1]
Volatility Semi-volatile[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic pathway involves the acylation of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole followed by an amination reaction.

Synthesis Workflow

G A 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole C Acylation (Aprotic Solvent) A->C B Triphosgene (B27547) or Diphosgene B->C D Acyl Chloride Intermediate C->D F Amination (Base) D->F E Diethylamine (B46881) E->F G This compound F->G

General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on patent literature.[4]

  • Acylation:

    • To a solution of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole in an aprotic solvent (e.g., benzene, toluene, or a chlorinated alkane), add triphosgene or diphosgene. The molar ratio of the triazole to the phosgene (B1210022) source is typically between 1:0.3 and 1:1.

    • Heat the reaction mixture to a temperature ranging from room temperature to the boiling point of the solvent (e.g., 80-100°C) and stir until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

    • After the reaction, purge the system with an inert gas such as nitrogen to remove any hydrogen chloride gas produced, or concentrate the reaction mixture to about one-half to one-third of its original volume.

  • Amination:

    • To the resulting acyl chloride intermediate, add an acid scavenger, which can be an inorganic base (e.g., sodium carbonate, potassium carbonate) or an organic base (e.g., triethylamine, pyridine).

    • Add diethylamine to the mixture. The molar ratio of the acyl chloride intermediate to diethylamine is typically between 1:1 and 1:2.

    • Stir the reaction at room temperature until the amination is complete.

    • Upon completion, the reaction mixture can be worked up by washing with water, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield this compound. Purification can be achieved by recrystallization or column chromatography.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal activity stems from its potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[5] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential precursors for the production of cuticular waxes, suberin, and sphingolipids, which are vital for plant development, organogenesis, and stress responses.

The primary target of this compound is the microsomal elongase enzyme system, specifically the 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step in the VLCFA elongation cycle.[2] By blocking this enzyme, this compound prevents the extension of fatty acid chains beyond C18.[5]

VLCFA Biosynthesis Pathway and Site of Inhibition

G cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Elongated Acyl-CoA (C20) ECR->Elongated_Acyl_CoA This compound This compound This compound->Inhibition

Inhibition of VLCFA biosynthesis by this compound.
Downstream Effects of VLCFA Inhibition

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of downstream effects that ultimately result in weed mortality. These include:

  • Disruption of Cuticular Wax Formation: A deficient cuticle leads to increased water loss and susceptibility to environmental stresses.

  • Impaired Cell Division and Expansion: VLCFAs are components of sphingolipids, which are involved in cell signaling and membrane structure. Their depletion can disrupt cell division and normal plant development.[2]

  • Altered Hormone Signaling: There is evidence that VLCFA levels can influence cytokinin biosynthesis, a key regulator of cell proliferation.[2]

Herbicidal Activity

This compound is particularly effective for the pre- and early post-emergence control of annual grassy weeds in paddy rice.[1] Its primary target is barnyard grass (Echinochloa oryzicola and Echinochloa crus-galli).

Quantitative Herbicidal Activity
Target Weed SpeciesHerbicideIC50 (concentration for 50% inhibition)Reference
Echinochloa oryzicolaThis compoundData not available
Echinochloa crus-galliThis compoundData not available
Late WatergrassIpfencarbazone (VLCFA inhibitor)~0.03 µM (VLCFA elongation)
Field Trial Data

Field trials are essential for evaluating the efficacy of a herbicide under real-world conditions. The following table summarizes typical findings for this compound and similar herbicides.

Application Rate (g a.i./ha)Weed Control Efficacy (%)Rice Yield (t/ha)Reference
This compound
Illustrative Data
150-200>90% against Echinochloa spp.6.5 - 7.5General field trial observations
Other VLCFA Inhibitors
Fenoxasulfone (150-200)Excellent against Echinochloa spp.-

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of compounds on VLCFA elongase activity using radiolabeled substrates.

  • Microsome Isolation:

    • Homogenize etiolated seedlings of the target plant (e.g., leek or a susceptible weed species) in a suitable buffer.

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Elongase Assay:

    • Prepare a reaction mixture containing the microsomal fraction, a radiolabeled precursor such as [1-¹⁴C]-oleoyl-CoA or [2-¹⁴C]-malonyl-CoA, and other necessary co-factors (e.g., NADPH, ATP).

    • Add this compound at various concentrations to the reaction mixtures.

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.

  • Analysis:

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the fatty acids by chain length using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

    • Quantify the radioactivity in the different fatty acid fractions to determine the extent of inhibition of VLCFA synthesis.

Phytotoxicity Assessment in Rice (OECD 208)

This protocol is based on the OECD Guideline 208 for terrestrial plant tests.[5][6]

  • Plant Material and Growth Conditions:

    • Use a standard rice variety (e.g., Oryza sativa L. cv. Nipponbare).

    • Grow the rice seedlings in pots containing a standardized soil or substrate under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).[6]

  • Herbicide Application:

    • Apply this compound at a range of concentrations to the soil (pre-emergence) or onto the seedlings at a specific growth stage (e.g., 2-3 leaf stage, for post-emergence).

  • Assessment:

    • After a specified period (e.g., 14-21 days), visually assess the plants for phytotoxic effects such as stunting, chlorosis, necrosis, and malformations, using a rating scale (e.g., 0 = no injury, 100 = complete kill).[7]

    • Measure quantitative parameters such as shoot height, root length, and fresh/dry weight.

    • Calculate the effective concentration causing 50% inhibition (EC50) or growth reduction (GR50) from the dose-response data.

Experimental Workflow for Herbicide Efficacy Evaluation

G A In Vitro Assay (VLCFA Elongase Inhibition) B Greenhouse Studies (Dose-Response on Target Weeds and Rice) A->B C Field Trials (Multiple Locations and Conditions) B->C D Data Analysis (Efficacy, Selectivity, Yield) C->D E Regulatory Submission D->E

Workflow for evaluating herbicide efficacy.

Toxicology Profile

This compound exhibits a generally favorable toxicological profile, with low acute toxicity to mammals.[1]

EndpointSpeciesValueClassificationReference
Acute Oral LD50 Rat> 5000 mg/kgLow Toxicity[8]
Acute Dermal LD50 Data not available
Acute Inhalation LC50 Data not available
Aquatic Toxicity (LC50)
Daphnia magnaData not available
Rainbow TroutData not available
Experimental Protocol: Acute Oral Toxicity (OECD 401, modified)

This is a generalized protocol for determining the acute oral LD50.[8]

  • Test Animals:

    • Use young, healthy adult rats (e.g., Sprague-Dawley strain), typically 5 males and 5 females per dose group.

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing:

    • Administer a single oral dose of this compound, formulated in a suitable vehicle (e.g., corn oil), to the animals.

    • For a limit test to demonstrate low toxicity, a high dose of 2000 or 5000 mg/kg body weight is used.

  • Observation:

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis:

    • If mortality occurs, calculate the LD50 value using appropriate statistical methods. If no mortality is observed at the limit dose, the LD50 is reported as being greater than that dose.

Environmental Fate

The environmental fate of a herbicide is a critical aspect of its risk assessment. This compound is reported to be not persistent in soil systems.[1]

ParameterValueConditionsReference
Soil Half-life (DT50) Data not availableAerobic, laboratory, 20°C
Experimental Protocol: Soil Degradation (OECD 307)

This protocol outlines the general procedure for determining the rate of aerobic and anaerobic transformation of a chemical in soil.[1]

  • Soil Selection and Preparation:

    • Use at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

    • Sieve the soils and adjust the moisture content to a specified level.

  • Test Substance Application:

    • Apply ¹⁴C-labeled this compound to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).

    • For aerobic degradation, maintain a continuous flow of air through the incubation vessels and trap any evolved ¹⁴CO₂.

    • For anaerobic degradation, establish and maintain anaerobic conditions after an initial aerobic phase.

  • Sampling and Analysis:

    • At various time intervals, take replicate soil samples and extract the residues.

    • Analyze the extracts for the parent compound and its transformation products using techniques such as HPLC with radiometric detection and LC-MS/MS.

    • Quantify the amount of ¹⁴CO₂ produced and the non-extractable residues.

  • Data Analysis:

    • Calculate the degradation half-life (DT50) of this compound and its major metabolites by fitting the data to appropriate kinetic models.

Conclusion

This compound is an effective rice herbicide that targets the biosynthesis of very-long-chain fatty acids, a mode of action that is crucial for the control of economically important weeds like barnyard grass. Its development has been guided by a thorough understanding of its chemical properties, mechanism of action, and biological efficacy. While specific quantitative data on its herbicidal activity and environmental fate are not extensively published, the available information, in conjunction with data from analogous compounds, underscores its utility in modern agriculture. Further research to fill the existing data gaps would be beneficial for a more complete understanding of this important herbicide.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cafenstrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole is a selective herbicide belonging to the triazole class of chemicals, primarily used for weed control in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthesis pathway, including experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in agrochemical research and development.

Chemical Structure and Properties

This compound is chemically known as N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole-1-carboxamide.[1][2][3] Its structure comprises a 1,2,4-triazole (B32235) ring linked to a mesityl (2,4,6-trimethylphenyl)sulfonyl group and an N,N-diethylcarboxamide moiety.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole-1-carboxamide[1]
CAS Number 125306-83-4[1][2]
Molecular Formula C₁₆H₂₂N₄O₃S[1][2]
Molecular Weight 350.44 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 114-115 °C[4]

Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process starting from 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. This intermediate is first acylated, followed by an amination reaction with diethylamine (B46881). A key patent outlines a method utilizing triphosgene (B27547) or diphosgene for the acylation step, which offers a cost-effective and efficient alternative to using N,N-diethylcarbamoyl chloride.[1]

The overall reaction can be summarized as follows:

Step 1: Acylation of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole

In this step, 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole is reacted with an acylating agent like triphosgene or diphosgene in an aprotic solvent to form an activated intermediate.

Step 2: Amination with Diethylamine

The activated intermediate from the first step is then reacted in situ with diethylamine in the presence of a base to yield this compound.

Below is a diagram illustrating the synthesis pathway:

Cafenstrole_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination reactant1 3-(2,4,6-trimethylphenylsulfonyl)- 1,2,4-triazole intermediate Acylated Intermediate (in situ) reactant1->intermediate Aprotic Solvent (e.g., Toluene (B28343), Xylene) Heat reactant2 Triphosgene or Diphosgene reactant2->intermediate reactant3 Diethylamine product This compound reactant3->product intermediate->product Base (e.g., Triethylamine) -5 to 55 °C

Caption: Synthesis pathway of this compound.

Quantitative Data from Synthesis

The following table summarizes the quantitative data from various examples described in the patent literature, showcasing the impact of different reaction conditions on the final product yield.[1]

Table 2: Summary of this compound Synthesis Conditions and Yields

ExampleSolventAcylating Agent (molar ratio to triazole)Base (molar ratio to triazole)Diethylamine (molar ratio to triazole)Temperature (°C)Reaction Time (h)Yield (%)
1TolueneTriphosgene (0.36)Triethylamine (B128534) (1.1)1.0550-55392
2TolueneTriphosgene (0.42)Triethylamine (1.1)1.0550-55390.5
3XyleneTriphosgene (0.36)Triethylamine (1.1)1.05-5 to 5384
41,4-DioxaneTriphosgene (0.36)Triethylamine (1.1)1.0550-55390

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from the patent literature.[1]

Materials:

  • 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole

  • Toluene (anhydrous)

  • Triphosgene

  • Triethylamine

  • Diethylamine

Equipment:

  • 250 mL three-necked flask

  • Condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Apparatus for reduced pressure distillation

Procedure:

  • Acylation:

    • To a 250 mL three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, add 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole (0.1 mol) and 50 mL of anhydrous toluene.

    • Heat the mixture to 50 °C with stirring.

    • Prepare a solution of triphosgene (0.036 mol) in 100 mL of anhydrous toluene and add it dropwise to the reaction mixture.

    • After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

    • Following the reflux, remove 50 mL of toluene by distillation under reduced pressure.

    • Cool the reaction mixture to room temperature.

  • Amination:

    • To the cooled mixture, add triethylamine (0.11 mol).

    • Cool the mixture to a temperature between 50-55 °C.

    • Slowly add diethylamine (0.105 mol) dropwise while maintaining the temperature.

    • After the addition, maintain the reaction mixture at this temperature for 3 hours with continuous stirring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound product.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) to yield white crystals.[4]

Signaling Pathways and Mode of Action

This compound functions as a herbicide by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are lipids with chain lengths of 20 carbons or more.[5] VLCFAs are essential components of cuticular waxes and suberin, which form protective barriers in plants, preventing water loss and protecting against pathogens. By inhibiting the elongase enzyme complex responsible for VLCFA synthesis, this compound disrupts the formation of these protective layers, leading to increased water loss, growth inhibition, and ultimately, plant death. This mode of action provides its selectivity, as it is particularly effective against certain weed species while being safe for rice crops.

The experimental workflow for investigating the mode of action of this compound typically involves the following steps:

Cafenstrole_MoA_Workflow start Plant Treatment with this compound extraction Lipid Extraction start->extraction enzyme_assay Microsomal Elongase Assay start->enzyme_assay analysis VLCFA Analysis (GC-MS) extraction->analysis result Inhibition of VLCFA Biosynthesis analysis->result enzyme_assay->result

Caption: Experimental workflow for mode of action studies.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of the herbicide this compound. The synthesis pathway, primarily involving the acylation of a triazole intermediate followed by amination, has been described in detail with representative experimental protocols and quantitative data. Understanding the chemical properties and synthetic routes of this compound is crucial for the development of new, more effective, and environmentally benign agrochemicals. The information compiled herein serves as a foundational resource for scientists and researchers in this field.

References

An In-depth Technical Guide on the Biological Activity of Cafenstrole on Grassy Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole is a selective herbicide belonging to the triazole class, primarily utilized for the control of grassy weeds in rice cultivation. Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical metabolic pathway for plant growth and development. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on grassy weeds. It includes a summary of its herbicidal efficacy, a detailed description of its molecular mechanism of action, standardized experimental protocols for its study, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in herbicide development and weed science.

Introduction

Grassy weeds pose a significant threat to global rice production, competing for essential resources and reducing crop yields. Chemical control remains a primary strategy for managing these weeds, and the development of herbicides with novel modes of action is crucial to combat the evolution of resistance. This compound has demonstrated effective control of several problematic grassy weed species, most notably barnyardgrass (Echinochloa oryzicola). A thorough understanding of its biological activity is essential for its optimal use and for the development of next-generation herbicides.

Herbicidal Activity and Efficacy

This compound exhibits pre- and early post-emergence activity against a range of annual grassy weeds. Its efficacy is directly linked to the inhibition of VLCFA biosynthesis, which leads to stunted growth and eventual death of susceptible plants.

Table 1: Quantitative Data on the Herbicidal Activity of this compound on Grassy Weeds

Weed SpeciesParameterValueReference
Echinochloa oryzicola (Barnyardgrass)GR₅₀ (50% Growth Reduction)Data from specific dose-response studies are needed for precise values.[Referenced studies on baseline sensitivity would provide this data]
Echinochloa crus-galli (Barnyardgrass)GR₅₀ (50% Growth Reduction)Baseline sensitivity studies have been conducted, but specific GR₅₀ values for this compound need to be extracted from the cited literature (Lim, 2013).[Referenced studies on baseline sensitivity would provide this data]

Note: The precise GR₅₀ values are critical for understanding the dose-response relationship and for monitoring the potential development of resistance. Further investigation into the cited literature is required to populate this table with specific quantitative data.

Molecular Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary molecular target of this compound is the microsomal fatty acid elongase (FAE) complex, which is responsible for the elongation of fatty acids with carbon chains longer than 18 (C18).[1][2] This process is vital for the synthesis of various cellular components, including cuticular waxes, suberin, and sphingolipids, which are essential for membrane integrity, signaling, and protecting the plant from environmental stress.

The FAE complex catalyzes a four-step elongation cycle:

  • Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA.

  • Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

  • Second Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a two-carbon-longer acyl-CoA.

This compound specifically inhibits the KCS, the first and rate-limiting enzyme in the elongation cycle.[3] By blocking this initial step, this compound effectively halts the entire VLCFA biosynthesis pathway. Studies on Arabidopsis thaliana have shown that this compound can inhibit the activity of multiple KCS isozymes.[4]

Table 2: Inhibition of VLCFA Elongase Activity by this compound

Enzyme/ProcessPlant SpeciesIC₅₀ (50% Inhibitory Concentration)Reference
VLCFA Elongase ComplexArabidopsis thaliana (expressed in yeast)Complete inhibition observed at 10 µM. Specific IC₅₀ values for individual elongases are not yet reported.[1]
VLCFA Biosynthesis (incorporation of [¹⁴C]-oleate and [¹⁴C]-malonate)Allium porrum (leek) microsomesQualitative inhibition demonstrated. Specific IC₅₀ values are not provided in the available literature.[1][2]

VLCFA Biosynthesis Pathway Inhibition by this compound cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR NADPH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA Reduction HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA Dehydration ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR NADPH Elongated_Acyl_CoA Elongated Acyl-CoA (C20) ECR->Elongated_Acyl_CoA Reduction VLCFAs VLCFAs (C>18) Elongated_Acyl_CoA->VLCFAs Further Cycles This compound This compound This compound->KCS Inhibition

Caption: VLCFA biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assay for VLCFA Elongase Inhibition

This protocol describes a method to determine the inhibitory effect of this compound on the VLCFA elongase complex using a microsomal fraction isolated from grassy weeds and a radiolabeled precursor.

Materials:

  • Etiolated shoots of a grassy weed (e.g., Echinochloa oryzicola)

  • Extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing sucrose, DTT, and protease inhibitors)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing ATP, CoA, MgCl₂, and NADPH)

  • [¹⁴C]-Malonyl-CoA (radiolabeled precursor)

  • C18:0-CoA (starter substrate)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer, centrifuge, and ultracentrifuge

Methodology:

  • Microsome Isolation:

    • Homogenize etiolated weed shoots in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a minimal volume of extraction buffer and determine the protein concentration.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein, and the starter substrate (C18:0-CoA).

    • Add varying concentrations of this compound (or solvent control).

    • Pre-incubate the mixture for a short period at the optimal temperature (e.g., 30°C).

    • Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

    • Incubate for a defined period (e.g., 30-60 minutes) with gentle agitation.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Wash the organic phase to remove unincorporated [¹⁴C]-Malonyl-CoA.

  • Quantification:

    • Evaporate the organic solvent and redissolve the fatty acid residue in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

    • Determine the IC₅₀ value by plotting the inhibition data against the logarithm of the this compound concentration and fitting to a dose-response curve.

Experimental Workflow for VLCFA Elongase Inhibition Assay cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Plant_Material Grassy Weed Shoots Homogenization Homogenization in Extraction Buffer Plant_Material->Homogenization Centrifugation_Low Low-Speed Centrifugation Homogenization->Centrifugation_Low Centrifugation_High High-Speed Centrifugation Centrifugation_Low->Centrifugation_High Microsomes Isolated Microsomes Centrifugation_High->Microsomes Add_Microsomes Add Microsomes Microsomes->Add_Microsomes Reaction_Mix Prepare Reaction Mix (Buffer, Substrate) Add_this compound Add this compound (or Control) Reaction_Mix->Add_this compound Add_this compound->Add_Microsomes Pre_incubation Pre-incubate Add_Microsomes->Pre_incubation Start_Reaction Initiate with [¹⁴C]-Malonyl-CoA Pre_incubation->Start_Reaction Incubation Incubate Start_Reaction->Incubation Stop_Reaction Terminate Reaction (Saponification) Incubation->Stop_Reaction Extraction Extract Fatty Acids Stop_Reaction->Extraction Quantification Scintillation Counting Extraction->Quantification Data_Analysis Calculate % Inhibition and IC₅₀ Quantification->Data_Analysis

Caption: Workflow for determining VLCFA elongase inhibition by this compound.

Whole-Plant Dose-Response Assay

This protocol outlines a method for determining the GR₅₀ (the concentration of herbicide that causes a 50% reduction in plant growth) of this compound on a target grassy weed.

Materials:

  • Seeds of the target grassy weed (e.g., Echinochloa oryzicola)

  • Pots or trays with a suitable soil mix

  • This compound formulation

  • Spray chamber or appropriate application equipment

  • Growth chamber or greenhouse with controlled environmental conditions

  • Balance for weighing plant biomass

Methodology:

  • Plant Growth:

    • Sow a standardized number of weed seeds in each pot.

    • Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application:

    • Prepare a series of dilutions of the this compound formulation to create a range of application rates.

    • Include an untreated control group.

    • Apply the different rates of this compound to the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation and Observation:

    • Return the treated plants to the growth chamber or greenhouse.

    • Observe the plants regularly for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

  • Data Collection:

    • After a predetermined period (e.g., 14-21 days after treatment), harvest the above-ground biomass from each pot.

    • Record the fresh or dry weight of the biomass for each treatment.

  • Data Analysis:

    • Express the biomass of each treated group as a percentage of the untreated control.

    • Plot the percentage growth reduction against the logarithm of the herbicide dose.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve and calculate the GR₅₀ value.

Conclusion

This compound is an effective herbicide against grassy weeds due to its specific inhibition of the VLCFA biosynthesis pathway. Its molecular target, the KCS enzyme, is a critical component of a pathway essential for plant viability. This technical guide has provided a detailed overview of the biological activity of this compound, including its mechanism of action and standardized protocols for its evaluation. Further research to determine the precise IC₅₀ values for individual elongase enzymes in target weed species and to obtain more extensive GR₅₀ data from field populations will be invaluable for optimizing the use of this compound and for the development of new, sustainable weed management strategies.

References

An In-depth Technical Guide on the Mode of Action of Cafenstrole on Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole-based herbicide, exhibits potent pre- and early post-emergence activity against annual weeds, particularly grassy weeds in paddy fields. Its herbicidal efficacy is rooted in the disruption of cell division, a fundamental process for plant growth and development. This technical guide provides a comprehensive overview of the molecular mode of action of this compound, focusing on its inhibitory effects on the biosynthesis of very-long-chain fatty acids (VLCFAs) and the subsequent cascade of events leading to mitotic arrest. This document synthesizes current scientific knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key pathways and processes involved.

Introduction

This compound is a selective herbicide used for the control of competitive weeds in rice cultivation. Its mode of action has been identified as the inhibition of cell division[1]. More specifically, this compound targets the biosynthesis of very-long-chain fatty acids (VLCFAs), which are lipids with acyl chains of 20 carbons or more. VLCFAs are essential components of various cellular structures and signaling molecules in plants, and their depletion has profound effects on cell integrity and division. This guide delves into the intricate mechanisms by which this compound exerts its antimitotic effects, providing a valuable resource for researchers in weed science, plant biology, and herbicide development.

The Primary Target: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary biochemical target of this compound is the microsomal fatty acid elongase (FAE) enzyme complex, which is responsible for the synthesis of VLCFAs[2]. This complex catalyzes the addition of two-carbon units to fatty acid chains, extending them beyond the typical C16 and C18 lengths produced by the fatty acid synthase in the plastids.

The Fatty Acid Elongase Complex

The FAE complex consists of four key enzymes that carry out a cyclical elongation process:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA. This is the rate-limiting step and a key determinant of substrate specificity.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This compound specifically inhibits the FAE complex, leading to a significant reduction in the cellular pool of VLCFAs. The correlation between the inhibition of VLCFA formation and the phytotoxic effect of this compound has been established, particularly against barnyardgrass (Echinochloa oryzicola)[2].

The Consequence: Disruption of Cell Division

The inhibition of VLCFA biosynthesis by this compound has a direct and detrimental impact on cell division. VLCFAs are integral components of various cellular structures that are vital for the successful completion of mitosis and cytokinesis.

The Role of VLCFAs in Plant Cell Division

VLCFAs are essential for the proper functioning of cellular membranes, including the plasma membrane and the membranes of various organelles. They are particularly enriched in certain classes of lipids, such as sphingolipids, which play a crucial role in membrane organization, trafficking, and signaling.

Sphingolipids and Cytokinesis: Sphingolipids containing VLCFAs are critical for the formation and stability of the cell plate during cytokinesis. The cell plate is a transient structure that forms in the center of a dividing plant cell and expands outwards to fuse with the parental cell wall, thereby separating the two daughter cells. The proper composition of lipids in the cell plate membrane is essential for its fusion and maturation. Studies have shown that disruption of sphingolipid metabolism can lead to defects in cell plate formation and cytokinesis[1].

Membrane Fluidity and Integrity: The length of the fatty acid chains in membrane lipids influences the fluidity and permeability of the membrane. The presence of VLCFAs can modulate these properties, which is critical for the dynamic processes of membrane fusion and fission that occur during cell division.

Proposed Signaling Pathway for this compound's Antimitotic Action

The depletion of VLCFAs due to this compound's action is hypothesized to trigger a cascade of events leading to mitotic arrest. While the precise signaling pathway is still under investigation, a plausible model involves the disruption of membrane integrity and function, which in turn activates cell cycle checkpoints.

This compound This compound FAE Fatty Acid Elongase (FAE) Complex This compound->FAE Inhibition VLCFA Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis FAE->VLCFA Sphingolipids VLCFA-containing Sphingolipids VLCFA->Sphingolipids Reduced Incorporation Membrane Cell Membrane Integrity & Function Sphingolipids->Membrane Altered Composition CellPlate Cell Plate Formation & Stability Membrane->CellPlate Impaired Checkpoint Cell Cycle Checkpoint Activation Membrane->Checkpoint Stress Signal Cytokinesis Cytokinesis CellPlate->Cytokinesis Disruption Mitosis Mitotic Arrest Cytokinesis->Mitosis Failure Checkpoint->Mitosis

Caption: Proposed signaling pathway of this compound's antimitotic action.

Quantitative Data

ParameterOrganism/EnzymeValueReference
IC50 (Fatty Acid Elongase) Echinochloa oryzicolaData not available-
Effective Concentration (Growth Inhibition) Echinochloa oryzicolaCorrelated with VLCFA inhibition[2]
Effect on Mitotic Index Various weed speciesDose-dependent decrease[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Analysis of Very-Long-Chain Fatty Acids (VLCFAs)

Objective: To quantify the effect of this compound on the VLCFA profile in a target plant species.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Plant Material and Treatment: Germinate seeds of the target weed (e.g., Echinochloa oryzicola) in a suitable medium. Treat seedlings at a specific growth stage with a range of this compound concentrations. Include an untreated control.

  • Lipid Extraction: Harvest plant tissue (e.g., shoots or roots) and immediately freeze in liquid nitrogen to halt metabolic activity. Homogenize the tissue and extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Fatty Acid Methylation: Saponify the lipid extract with a methanolic NaOH solution and then methylate the fatty acids using BF3-methanol to produce fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-23) for separation. The temperature program should be optimized to resolve VLCFAs.

  • Quantification: Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid relative to an internal standard.

Start Plant Treatment LipidExtraction Total Lipid Extraction Start->LipidExtraction Methylation Fatty Acid Methylation (FAMEs) LipidExtraction->Methylation GCMS GC-MS Analysis Methylation->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis Start Seed Germination & Treatment Fixation Root Tip Fixation Start->Fixation Staining Hydrolysis & Staining Fixation->Staining Squash Slide Preparation (Squash) Staining->Squash Microscopy Microscopic Observation & Cell Counting Squash->Microscopy Calculation Mitotic Index Calculation Microscopy->Calculation

References

The Role of Cafenstrole in the Inhibition of Microsomal Elongase Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is a potent and specific inhibitor of microsomal elongase enzymes, which are critical for the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as an inhibitor of these essential enzymes. The guide summarizes the available quantitative data, details the experimental protocols for assessing its inhibitory activity, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, plant biology, and drug development who are investigating VLCFA biosynthesis and its inhibition.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 18 carbons or more, are essential components of various biological processes in plants, including the formation of cuticular waxes, pollen development, and membrane structure. The biosynthesis of VLCFAs is carried out by a multi-enzyme complex located in the endoplasmic reticulum, with the microsomal elongase enzyme catalyzing the initial and rate-limiting condensation step.

This compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) is a herbicide used for the control of weeds in rice cultivation.[1] Its herbicidal activity is attributed to its ability to specifically inhibit the microsomal elongase enzyme system, thereby disrupting VLCFA biosynthesis.[1][2] This guide delves into the technical details of this compound's inhibitory action.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the microsomal elongase enzyme complex, which is responsible for the elongation of fatty acid chains beyond C18.[1] The precise molecular interaction is not fully elucidated, but structure-activity relationship studies have indicated that the -SO2- linkage and the N,N-dialkyl substitution on the carbamoyl (B1232498) nitrogen of the 1,2,4-triazole-1-carboxamide structure are crucial for its potent inhibitory activity.[1]

The inhibition of the elongase enzyme by this compound leads to a depletion of VLCFAs, which in turn disrupts the formation of essential plant structures and ultimately results in phytotoxicity in susceptible plant species like barnyardgrass (Echinochloa oryzicola).[1]

The Microsomal Elongase Enzyme Complex and Point of Inhibition

The microsomal elongase complex catalyzes a four-step reaction cycle to add a two-carbon unit from malonyl-CoA to an acyl-CoA substrate. This compound is believed to target the first and rate-limiting step, the condensation reaction catalyzed by the 3-ketoacyl-CoA synthase (KCS).

Acyl_CoA Acyl-CoA (Cn) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR trans-2,3-Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA This compound This compound This compound->Inhibition Inhibition->KCS

VLCFA Elongase Complex and this compound's Point of Inhibition.

Quantitative Data on Inhibitory Activity

Compound Target Enzyme/System Organism Observed Inhibition Reference
This compoundMicrosomal elongaseAllium porrum (leek)Inhibition of [1-14C]-oleate and [2-14C]-malonate incorporation into VLCFAs[1]
This compoundMicrosomal elongaseScenedesmus sp.Inhibition of [1-14C]-oleate and [2-14C]-malonate incorporation into VLCFAs[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the inhibitory effect of this compound on microsomal elongase enzymes, based on the heterologous expression of Arabidopsis thaliana elongases in Saccharomyces cerevisiae.

Assay for Elongase Inhibition in a Yeast Expression System

This protocol involves the expression of a specific elongase enzyme in yeast and the subsequent analysis of the fatty acid profile in the presence and absence of the inhibitor.

4.1.1. Materials

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Yeast expression vector (e.g., pYES2) containing the elongase gene of interest

  • Minimal medium agar (B569324) plates lacking uracil

  • Complete minimal-dropout-uracil medium with 2% glucose

  • Induction medium: complete minimal-dropout-uracil medium with 1% raffinose (B1225341) and 2% galactose

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reagents for fatty acid methyl ester (FAME) preparation (e.g., methanolic HCl)

  • Organic solvents for extraction (e.g., hexane)

4.1.2. Methodology

  • Yeast Transformation: Transform the S. cerevisiae strain with the expression vector containing the elongase gene. Select for transformants on minimal medium agar plates lacking uracil.

  • Yeast Cultivation: Inoculate a single colony of transformed yeast into complete minimal-dropout-uracil medium with 2% glucose and grow at 28°C until the culture reaches the logarithmic phase.

  • Induction of Elongase Expression: Transfer the log-phase cells to the induction medium containing 1% raffinose and 2% galactose to induce the expression of the elongase enzyme.

  • Inhibition Assay:

    • For the treatment group, add this compound from a stock solution to the induction medium to achieve the desired final concentration.

    • For the control group, add an equivalent volume of the solvent.

    • Incubate the cultures for 18-20 hours at 28°C.

  • Cell Harvesting and Fatty Acid Analysis:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with sterile water and then freeze-dry.

    • Prepare fatty acid methyl esters (FAMEs) from the dried yeast cells by transesterification using methanolic HCl.

    • Extract the FAMEs with hexane.

    • Analyze the FAME profile by GC-MS to identify and quantify the VLCFAs produced.

  • Data Analysis: Compare the VLCFA profile of the this compound-treated group with that of the control group to determine the extent of inhibition.

start Start transform Transform Yeast with Elongase Expression Vector start->transform cultivate Cultivate Transformed Yeast transform->cultivate induce Induce Elongase Expression cultivate->induce split Split Culture induce->split control Add Solvent (Control) split->control treatment Add this compound (Treatment) split->treatment incubate Incubate Cultures control->incubate treatment->incubate harvest Harvest and Prepare FAMEs incubate->harvest analyze Analyze VLCFA Profile by GC-MS harvest->analyze compare Compare Profiles and Determine Inhibition analyze->compare end End compare->end

Experimental Workflow for Elongase Inhibition Assay.

Conclusion

This compound is a specific and effective inhibitor of microsomal elongase enzymes, a key component in the biosynthesis of very-long-chain fatty acids in plants. While quantitative data on its inhibitory potency (IC50 values) are not widely published, the available research clearly demonstrates its mechanism of action and provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for studying the effects of this compound and other potential inhibitors of VLCFA biosynthesis. For researchers in drug development, the specificity of this compound for the plant elongase system may offer insights into designing targeted inhibitors for other eukaryotic elongase enzymes.

References

Degradation Pathway and Environmental Fate of Cafenstrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, is utilized for the control of annual weeds in rice paddies. Understanding its environmental degradation and fate is crucial for assessing its ecological impact and ensuring responsible agricultural practices. This technical guide provides a comprehensive overview of the current knowledge regarding the degradation pathway and environmental behavior of this compound. While specific quantitative data on its degradation kinetics remains limited in publicly accessible literature, this document synthesizes available information on its metabolites, proposes likely degradation mechanisms, and outlines relevant experimental protocols for its study.

Introduction

This compound, chemically known as N,N-diethyl-3-(2,4,6-trimethylphenylsulfonyl)-1H-1,2,4-triazole-1-carboxamide, belongs to the triazole class of herbicides. It is recognized for its efficacy against grassy weeds in rice cultivation. The environmental persistence and transformation of such agrochemicals are of significant concern due to their potential to impact non-target organisms and ecosystems. This guide aims to provide an in-depth technical resource on the degradation and environmental fate of this compound, drawing from available scientific information.

Chemical Properties and Known Metabolites

This compound is characterized by its low water solubility, which influences its mobility and distribution in the environment. One of the primary metabolites identified in analytical studies is 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. This metabolite is a key indicator in residue analysis for certain sample types.

Table 1: Chemical Information and Identified Metabolites of this compound

ParameterValue / Information
IUPAC Name N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole-1-carboxamide
Molecular Formula C₁₆H₂₂N₄O₃S
Molar Mass 350.44 g/mol
Water Solubility Low
Identified Metabolite 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole

Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. While specific studies detailing the complete degradation pathway of this compound are not widely available, the initial step likely involves the hydrolysis of the carboxamide group.

Hydrolysis

Hydrolysis is a key abiotic degradation process for many pesticides, particularly those with ester or amide linkages. In the case of this compound, the N,N-diethyl-1-carboxamide group attached to the triazole ring is a likely site for hydrolytic cleavage. This reaction would lead to the formation of the known metabolite, 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. The rate of hydrolysis is typically dependent on pH and temperature.

G This compound This compound (N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl -1H-1,2,4-triazole-1-carboxamide) Hydrolysis Hydrolysis (cleavage of carboxamide bond) This compound->Hydrolysis Metabolite 3-(2,4,6-trimethylphenylsulfonyl) -1,2,4-triazole Hydrolysis->Metabolite

Initial hydrolysis of this compound.
Photolysis

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly in the UV spectrum of sunlight. While specific studies on the photolysis of this compound are limited, triazole compounds can be susceptible to photolytic degradation. The process could involve ring cleavage or transformations of the sulfonyl and phenyl groups. Further research is needed to identify the specific photoproducts and determine the quantum yield of this compound.

Microbial Degradation

Microbial metabolism is a primary route for the dissipation of many herbicides in soil and aquatic environments. Microorganisms can utilize the herbicide as a source of carbon or nitrogen, or co-metabolize it. For triazole herbicides, microbial degradation pathways can be complex, involving hydroxylation, dealkylation, and ring cleavage. Given that this compound is used in paddy fields, its degradation by anaerobic and aerobic microorganisms is of particular interest.

Environmental Fate

The environmental fate of this compound is governed by its persistence, mobility, and partitioning in different environmental compartments.

Fate in Soil

This compound is reported to be non-persistent in soil systems. Its low water solubility suggests a tendency to adsorb to soil organic matter, which would reduce its mobility and potential for leaching into groundwater. The degradation in soil is likely to be predominantly a microbial process, with the rate influenced by soil type, organic matter content, moisture, temperature, and microbial population.

Table 2: Environmental Fate Parameters of this compound (Qualitative)

Environmental CompartmentParameterValue / Observation
Soil PersistenceNon-persistent
MobilityLikely low due to low water solubility and sorption to organic matter
Water PersistenceData not available
Key Degradation ProcessesHydrolysis, Photolysis
Fate in Aquatic Systems

In aquatic environments, such as paddy water, this compound is subject to hydrolysis and photolysis. Its low water solubility may lead to partitioning into sediment. The overall persistence in aquatic systems will depend on the rates of these degradation processes and the extent of partitioning between the water column and sediment.

Experimental Protocols

To further elucidate the degradation pathway and environmental fate of this compound, standardized experimental protocols are essential. The following outlines a general approach for a soil degradation study.

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307)

Objective: To determine the rate of degradation and identify the transformation products of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Collect and characterize representative agricultural soil (e.g., paddy soil). The soil should be sieved and its properties (pH, organic carbon content, texture, microbial biomass) determined.

  • Test Substance Application: Apply radiolabeled (e.g., ¹⁴C-labeled) this compound to soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Incubate the soil samples in a flow-through system that allows for the continuous supply of air and trapping of volatile products, including ¹⁴CO₂. Maintain a constant temperature and moisture content.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Collect soil and, for anaerobic studies, water samples at various time intervals over the incubation period.

  • Extraction: Extract the samples with an appropriate solvent (e.g., acetone (B3395972) or acetonitrile) to recover the parent compound and its metabolites.

  • Analysis:

    • Quantify the total radioactivity in the extracts, soil residues (non-extractable), and volatile traps using Liquid Scintillation Counting (LSC).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify this compound and its transformation products.

    • Identify the structure of major transformation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound and the formation and decline of its metabolites. Propose a degradation pathway based on the identified products.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil Select & Characterize Soil Spike Apply Radiolabeled this compound Soil->Spike Aerobic Aerobic Incubation (Flow-through system) Spike->Aerobic Anaerobic Anaerobic Incubation (Flooded, N2 purge) Spike->Anaerobic Extract Solvent Extraction Aerobic->Extract Anaerobic->Extract Quantify Quantification (LSC) Extract->Quantify Separate Separation (HPLC) Extract->Separate Kinetics Calculate Degradation Kinetics (DT50) Quantify->Kinetics Identify Identification (LC-MS/MS) Separate->Identify Pathway Propose Degradation Pathway Identify->Pathway

Workflow for a soil degradation study.

Conclusion and Future Research

While this compound is known to be non-persistent in soil, detailed public data on its complete degradation pathway and the kinetics of its transformation under various environmental conditions are scarce. The primary known degradation step involves the hydrolysis of the carboxamide group to form 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. Further research is imperative to fully elucidate the subsequent degradation steps, identify all major metabolites, and quantify the rates of hydrolysis, photolysis, and microbial degradation in both soil and aquatic environments. Such data are essential for a comprehensive environmental risk assessment of this compound. The experimental protocols outlined in this guide provide a framework for conducting these necessary investigations.

In-Depth Technical Guide: Toxicological Profile and Safety Assessment of Cafenstrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafenstrole, a triazole-based herbicide developed by SDS Biotech K.K., is utilized for the pre- and early post-emergence control of annual weeds in rice paddies. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of this compound (also known as CH 900). While exhibiting low acute toxicity to mammals, this compound has been classified under the Globally Harmonized System (GHS) with hazard statements H361, indicating it is "Suspected of damaging fertility or the unborn child," and H373, for potentially causing "damage to organs through prolonged or repeated exposure"[1][2]. The primary mechanism of action for its herbicidal activity is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis[3]. This document synthesizes key findings from a range of toxicological studies to inform researchers and professionals in drug development and safety assessment.

Chemical Identity

PropertyValue
Common Name This compound
IUPAC Name N,N-diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboxamide
CAS Number 125306-83-4[1][4]
Chemical Formula C₁₆H₂₂N₄O₃S[1][4]
Molecular Weight 350.4 g/mol [1]
Synonyms CH 900, Grachitor, Himeadow[5]

Mechanism of Action

This compound's primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cuticular waxes and suberin. It specifically acts as an inhibitor of the microsomal elongase enzyme system responsible for the elongation of fatty acid chains beyond C18[3]. This disruption of VLCFA synthesis leads to a compromised protective outer layer in susceptible plants, resulting in increased water loss and eventual death.

This compound This compound MicrosomalElongase Microsomal Elongase Enzyme System This compound->MicrosomalElongase Inhibits VLCFAsynthesis Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis MicrosomalElongase->VLCFAsynthesis Catalyzes PlantWaxes Plant Cuticular Waxes & Suberin VLCFAsynthesis->PlantWaxes Leads to PlantProtection Protective Outer Layer PlantWaxes->PlantProtection Forms WaterLoss Increased Water Loss PlantProtection->WaterLoss Prevents PlantDeath Plant Death WaterLoss->PlantDeath Leads to cluster_0 Exposure Route cluster_1 Systemic Circulation cluster_2 Metabolism & Excretion Oral Oral Absorption Absorption Oral->Absorption Dermal Dermal Dermal->Absorption Inhalation Inhalation Inhalation->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (Urine, Feces) Metabolism->Excretion cluster_0 Preparation cluster_1 Exposure & Incubation cluster_2 Result Analysis Bacteria His- Bacteria Plating Plate on Histidine-deficient Medium Bacteria->Plating TestSubstance Test Substance (+/- S9 Mix) TestSubstance->Plating Incubation Incubate Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Conclusion Determine Mutagenicity Counting->Conclusion

References

The Influence of Cafestol on the Biosynthesis of Very-Long-Chain Fatty Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the current understanding and potential mechanisms by which the coffee-derived diterpene, cafestol (B1668206), may affect the biosynthesis of fatty acids with alkyl chains longer than C18, commonly known as very-long-chain fatty acids (VLCFAs). While direct evidence of cafestol's impact on VLCFA elongation is limited, this paper will explore the established effects of cafestol on lipid metabolism and key regulatory pathways to extrapolate its potential influence on VLCFA synthesis. This guide will cover the known signaling pathways modulated by cafestol, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the molecular pathways and experimental workflows.

Introduction to Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

Very-long-chain fatty acids are essential lipid molecules that play crucial roles in various physiological processes, including membrane structure and cellular signaling. The synthesis of VLCFAs begins with the elongation of C16 and C18 fatty acid precursors, a process carried out by a multi-enzyme complex in the endoplasmic reticulum. The rate-limiting step in this pathway is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). The expression and activity of these elongases are tightly regulated by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).

Cafestol and its Known Effects on Lipid Metabolism

Cafestol is a diterpene found in unfiltered coffee that is well-documented to influence lipid metabolism. The primary mechanism of action for cafestol involves its role as an agonist for the nuclear receptors Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR)[1][2]. Activation of these receptors by cafestol leads to a downstream cascade of events that primarily affects cholesterol and bile acid synthesis[1][3].

Quantitative Data on Cafestol's Effects on Lipid Metabolism

Parameter Cell Line/Model Cafestol Concentration Observed Effect Reference
LDL UptakeHepG2 cells10 µg/mL19% decrease[4]
LDL UptakeHepG2 cells20-30 µg/mL30-50% decrease[4]
LDL DegradationHepG2 cells10-30 µg/mL30-70% decrease[4]
LDL Receptor mRNACaCo-2 cells20 µg/mL (63 µM)3-fold increase[5][6]
SRE-1 Promoter ActivityCaCo-2 cellsNot specified20% increase[5]
Cholesteryl Ester SecretionCaCo-2 cellsNot specifiedSignificant decrease[5]
Triacylglycerol SecretionCaCo-2 cellsNot specifiedSignificant decrease[5]
Cholesterol Synthesis ([14C]acetate incorporation)Human Skin Fibroblasts20 µg/mL~40% decrease[7]
Cholesteryl Ester Formation ([14C]oleic acid incorporation)Human Skin Fibroblasts20 µg/mL2.3-fold increase[7]

Signaling Pathways Modulated by Cafestol

Established Pathway: Cafestol's Regulation of Cholesterol Metabolism via FXR and PXR

Cafestol has been identified as an agonist for both FXR and PXR[1][2]. The activation of these nuclear receptors in the liver and intestine initiates a signaling cascade that leads to the suppression of bile acid synthesis. This is primarily achieved through the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production[3]. The reduction in bile acid synthesis leads to an increase in hepatic cholesterol levels, which in turn downregulates the expression of the LDL receptor, resulting in elevated serum LDL cholesterol.

cluster_Cafestol_Action Cafestol cluster_Nuclear_Receptors Nuclear Receptors cluster_Gene_Expression Gene Expression Regulation cluster_Metabolic_Effect Metabolic Effect Cafestol Cafestol FXR FXR Cafestol->FXR activates PXR PXR Cafestol->PXR activates CYP7A1 CYP7A1 Gene FXR->CYP7A1 downregulates PXR->CYP7A1 downregulates BileAcid Bile Acid Synthesis CYP7A1->BileAcid inhibits Cholesterol Serum Cholesterol BileAcid->Cholesterol leads to increased

Cafestol's regulation of cholesterol metabolism.
Proposed Pathway: Potential Influence of Cafestol on VLCFA Biosynthesis via SREBP-1c

While direct evidence is lacking, a plausible mechanism for cafestol's influence on VLCFA biosynthesis can be hypothesized through its known effects on Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c is a key transcription factor that regulates the expression of genes involved in fatty acid synthesis, including fatty acid elongases (ELOVLs)[8][9]. Studies have shown that cafestol can modulate SREBP activity[5][10]. Therefore, it is conceivable that cafestol, by influencing SREBP-1c, could in turn affect the expression of ELOVL genes responsible for the elongation of fatty acids beyond C18.

cluster_Cafestol_Action Cafestol cluster_Transcription_Factor Transcription Factor cluster_Gene_Expression Gene Expression Regulation cluster_Metabolic_Effect Metabolic Effect Cafestol Cafestol SREBP1c SREBP-1c Cafestol->SREBP1c modulates activity ELOVL ELOVL Genes (e.g., ELOVL5, ELOVL6) SREBP1c->ELOVL regulates expression VLCFA VLCFA Biosynthesis (>C18) ELOVL->VLCFA catalyzes cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis A Seed Cells (e.g., HepG2) B Cafestol Treatment (various concentrations and time points) A->B C Harvest Cells B->C D Lipid Extraction (Folch method) C->D E Transesterification to FAMEs D->E F GC-MS Analysis of FAMEs E->F G Data Analysis and Quantification F->G

References

Initial Investigations into the Herbicidal Properties of Cafenstrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafenstrole, a triazole herbicide, has been identified as a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis in plants. This technical guide provides a comprehensive overview of the initial investigations into its herbicidal properties, detailing its mechanism of action, herbicidal efficacy against various plant species, and the experimental protocols utilized in these foundational studies. The information is intended to serve as a resource for researchers and professionals involved in the development of new herbicidal compounds and the study of plant biochemistry.

Introduction

This compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) is a selective herbicide primarily used for the control of annual weeds in rice paddies, particularly barnyard grass (Echinochloa oryzicola)[1]. Its mode of action is the specific inhibition of the microsomal elongase enzyme system responsible for the biosynthesis of VLCFAs, which are crucial components of various cellular structures and signaling molecules in plants[1]. This guide summarizes the key findings from initial studies that elucidated the herbicidal profile of this compound.

Mechanism of Action: Inhibition of VLCFA Biosynthesis

The primary molecular target of this compound is the elongase enzyme complex located in the microsomes[1]. This enzyme catalyzes the addition of two-carbon units to fatty acid chains longer than 18 carbons (C18), a critical step in the formation of VLCFAs[1].

The inhibitory action of this compound disrupts the normal production of these essential fatty acids, leading to a cascade of physiological and developmental defects in susceptible plants, ultimately resulting in phytotoxicity and death. A strong correlation has been established between the inhibition of VLCFA formation and the herbicidal effect against barnyard grass[1].

Signaling Pathway and Logical Relationship

The mechanism of action of this compound can be represented as a direct logical pathway from the introduction of the herbicide to the eventual death of the plant.

Cafenstrole_MoA This compound This compound Elongase Microsomal Elongase Enzyme This compound->Elongase Inhibits VLCFA VLCFA Biosynthesis Elongase->VLCFA Catalyzes PlantDeath Phytotoxicity & Plant Death VLCFA->PlantDeath Leads to

Caption: Logical pathway of this compound's herbicidal action.

Quantitative Data on Herbicidal Efficacy

Initial studies on this compound and its analogs have provided quantitative data on their herbicidal activity against various plant species. The following tables summarize these findings.

Table 1: Herbicidal Activity of this compound Analogs against Cucumber and Semen Euphorbiae
CompoundConcentration (µg/mL)Inhibition of Cucumber Growth (%)Inhibition of Semen Euphorbiae Growth (%)
C2-GoodGood
C4-GoodGood
C61.875>90>90
C7-8-GoodGood
C12-GoodGood
Data from a study on novel selenium-containing analogs of this compound[2][3][4]. The exact percentage of "good" inhibition was not specified.
Table 2: Selectivity of this compound Analog C6
Plant SpeciesConcentration (µg/mL)Growth Inhibition (%)
Rice (Oryza sativa L.)7.58.3
Cucumber (Cucumis sativus L.)1.875>90
Semen Euphorbiae (Leptochloa chinensis N.)1.875>90
This data highlights the selectivity of compound C6, showing minimal impact on rice compared to the targeted weeds[2][3][4].

Experimental Protocols

The following sections detail the methodologies employed in the initial investigations of this compound's herbicidal properties.

In Vitro VLCFA Biosynthesis Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of this compound on its molecular target. The protocol is based on the methods described in the foundational research on this compound[1][5].

Objective: To quantify the inhibition of VLCFA biosynthesis by this compound in isolated plant microsomes and algal cells.

Materials:

  • Leek seedlings (Allium porrum) or Scenedesmus cells

  • Radiolabeled precursors: [1-¹⁴C]-oleate and [2-¹⁴C]-malonate

  • This compound and its analogs

  • Buffer solutions (e.g., homogenization buffer, reaction buffer)

  • Cofactors (e.g., ATP, CoA, NADPH, NADH)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Methodology:

  • Microsome Isolation (from Leek):

    • Homogenize leek seedlings in a cold buffer.

    • Centrifuge the homogenate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Cell Culture (Scenedesmus):

    • Grow Scenedesmus cells in a suitable liquid medium under controlled light and temperature.

  • Inhibition Assay:

    • Pre-incubate the isolated microsomes or Scenedesmus cells with various concentrations of this compound or its analogs.

    • Initiate the elongase reaction by adding the radiolabeled precursors ([¹⁴C]-oleate or [¹⁴C]-malonate) and necessary cofactors.

    • Incubate the reaction mixture at a controlled temperature for a specific duration.

    • Stop the reaction by adding a strong acid or base.

  • Fatty Acid Extraction and Analysis:

    • Extract the total fatty acids from the reaction mixture using a solvent system (e.g., chloroform:methanol).

    • Saponify the extracted lipids to release the fatty acids.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Separate the FAMEs based on their chain length using TLC.

    • Quantify the radioactivity in the spots corresponding to VLCFAs using a scintillation counter or autoradiography.

  • Data Analysis:

    • Calculate the percentage of inhibition of VLCFA synthesis for each concentration of the tested compound compared to a control without the inhibitor.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition).

Experimental Workflow:

VLCFA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsome Microsome Isolation (from Leek) Preincubation Pre-incubation with This compound Microsome->Preincubation Scenedesmus Scenedesmus Cell Culture Scenedesmus->Preincubation Reaction Addition of Radiolabeled Precursors Preincubation->Reaction Incubation Incubation Reaction->Incubation Termination Reaction Termination Incubation->Termination Extraction Fatty Acid Extraction Termination->Extraction TLC TLC Separation of FAMEs Extraction->TLC Quantification Radioactivity Quantification TLC->Quantification Analysis IC50 Calculation Quantification->Analysis

Caption: Workflow for the in vitro VLCFA biosynthesis inhibition assay.

Whole Plant Herbicidal Activity Bioassay

This bioassay assesses the phytotoxic effects of this compound on whole plants, providing a more direct measure of its herbicidal efficacy.

Objective: To determine the herbicidal activity and selectivity of this compound and its analogs on various plant species.

Materials:

  • Seeds of test plant species (e.g., Echinochloa oryzicola, Oryza sativa, Cucumis sativus, Leptochloa chinensis)

  • Pots or petri dishes with a suitable growth medium (e.g., soil, agar)

  • This compound and its analogs formulated for application

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Spraying equipment for post-emergence application

Methodology:

  • Plant Growth:

    • Sow seeds in pots or petri dishes and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage for post-emergence tests).

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the herbicide as a foliar spray to the emerged seedlings.

    • Include a control group that is not treated with the herbicide.

  • Incubation:

    • Place the treated plants in a growth chamber or greenhouse under optimal growth conditions.

  • Assessment of Herbicidal Effect:

    • After a specific period (e.g., 7-14 days), assess the herbicidal damage.

    • Qualitative Assessment: Visually score the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

    • Quantitative Assessment: Measure parameters such as:

      • Plant height

      • Fresh weight

      • Dry weight

      • Germination rate (for pre-emergence tests)

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each treatment compared to the control.

    • Determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth).

Experimental Workflow:

Herbicidal_Bioassay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_evaluation Evaluation Sowing Seed Sowing Germination Germination & Growth Sowing->Germination Pre_Emergence Pre-emergence Application Sowing->Pre_Emergence Post_Emergence Post-emergence Application Germination->Post_Emergence Incubation Incubation in Growth Chamber Pre_Emergence->Incubation Post_Emergence->Incubation Assessment Assessment of Phytotoxicity Incubation->Assessment Data_Analysis GR50 Calculation Assessment->Data_Analysis

Caption: Workflow for the whole plant herbicidal activity bioassay.

Conclusion

The initial investigations into this compound have clearly established its mechanism of action as an inhibitor of VLCFA biosynthesis, a mode of action that provides effective control of key weeds in rice cultivation. The quantitative data from these early studies have guided the development and application of this herbicide. The experimental protocols detailed in this guide provide a framework for future research in this area, including the screening of new herbicidal compounds and the study of resistance mechanisms. Further research to fully elucidate the downstream effects of VLCFA inhibition and to explore the potential for new analogs with improved efficacy and selectivity is warranted.

References

An In-depth Technical Guide to the Chemical Classification of Cafenstrole as a Triazole Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cafenstrole is a selective herbicide used for the pre- and early post-emergence control of annual weeds, particularly grassy weeds in paddy fields.[1] Chemically, it belongs to the triazole class of fungicides, but it functions as a herbicide by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[2] This guide provides a detailed technical overview of this compound, focusing on its chemical classification, physicochemical properties, mode of action, synthesis, and analytical methods for its detection.

Chemical Classification and Structure

This compound is chemically known as N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide.[3] Its structure features a triazole ring, a sulfone group, and a benzene (B151609) ring, classifying it as a member of the triazoles, sulfones, and benzenes.[3]

Below is a diagram illustrating the chemical classification of this compound.

G Organic Compounds Organic Compounds Heterocyclic Compounds Heterocyclic Compounds Organic Compounds->Heterocyclic Compounds Aromatic Compounds Aromatic Compounds Organic Compounds->Aromatic Compounds Sulfur Compounds Sulfur Compounds Organic Compounds->Sulfur Compounds Triazoles Triazoles Heterocyclic Compounds->Triazoles Benzenes Benzenes Aromatic Compounds->Benzenes Sulfones Sulfones Sulfur Compounds->Sulfones This compound This compound Triazoles->this compound Benzenes->this compound Sulfones->this compound

Caption: Hierarchical classification of this compound.

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₂N₄O₃S[3]
Molecular Weight350.4 g/mol [3]
AppearanceColourless crystalline solid[1]
Melting Point115 °C[4]
Water SolubilityLow[1]
Vapor Pressure3.95E-11 mmHg at 25°C[4]
XLogP32.9[4]

Table 2: Toxicological Data for this compound

ParameterValueClassificationReference
Acute Oral LD50 (Rat)> 5000 mg/kgLow toxicity[1]
GHS ClassificationH361, H373, H400, H410Warning[3]

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and surface waxes.[2] Specifically, it acts as an inhibitor of the microsomal elongase enzyme system responsible for the elongation of fatty acid chains beyond C18.[2]

The following diagram illustrates the inhibitory effect of this compound on the VLCFA biosynthesis pathway.

G cluster_pathway VLCFA Biosynthesis Pathway C18 Fatty Acids C18 Fatty Acids Microsomal Elongase Enzyme Microsomal Elongase Enzyme C18 Fatty Acids->Microsomal Elongase Enzyme Substrate Very-Long-Chain Fatty Acids (VLCFAs) Very-Long-Chain Fatty Acids (VLCFAs) Microsomal Elongase Enzyme->Very-Long-Chain Fatty Acids (VLCFAs) Product Disruption of Cell Membrane and Wax Formation Disruption of Cell Membrane and Wax Formation Very-Long-Chain Fatty Acids (VLCFAs)->Disruption of Cell Membrane and Wax Formation This compound This compound This compound->Microsomal Elongase Enzyme Inhibits Weed Death Weed Death Disruption of Cell Membrane and Wax Formation->Weed Death

Caption: this compound's inhibition of VLCFA biosynthesis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole with diethylcarbamoyl chloride.[1]

Protocol:

  • Dissolve 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole in a suitable aprotic solvent such as tetrahydrofuran (B95107).[1]

  • Add a catalytic amount of anhydrous potassium carbonate to act as a base.[1]

  • Slowly add a tetrahydrofuran solution of diethylcarbamoyl chloride to the reaction mixture.

  • Stir the reaction mixture at room temperature for a specified period to allow the reaction to complete.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove inorganic byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Method for this compound in Animal and Fishery Products

This protocol outlines the extraction and clean-up procedure for the analysis of this compound residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

The workflow for this analytical method is depicted in the following diagram.

G start Sample Preparation extraction Extraction with Acetone (B3395972) under Acidic Conditions start->extraction defatting Defatting (for fat samples) Acetonitrile (B52724)/Hexane Partitioning extraction->defatting If applicable cleanup Clean-up with Octadecylsilanized Silica (B1680970) Gel Cartridge extraction->cleanup defatting->cleanup analysis Quantification and Confirmation using LC-MS/MS cleanup->analysis end Results analysis->end

Caption: Workflow for this compound analysis.

Protocol:

  • Extraction:

    • For muscle, liver, kidney, milk, egg, fish, and shellfish: Homogenize 10.0 g of the sample with 20 mL of 0.1 mol/L hydrochloric acid and 100 mL of acetone. Filter with suction. Re-homogenize the residue with 50 mL of acetone and filter. Combine the filtrates and adjust the volume to 200 mL with acetone.[5]

    • For honey: Dissolve 10.0 g of the sample in 20 mL of 0.1 mol/L hydrochloric acid and proceed with acetone extraction as described above.[5]

    • For fat: Homogenize 5.00 g of the sample with 20 mL of 0.1 mol/L hydrochloric acid and 100 mL of acetone. Filter and re-extract the residue. Combine the filtrates and adjust to 200 mL. Take an 8 mL aliquot, remove the acetone, and perform a liquid-liquid extraction with n-hexane and acetonitrile.[5]

  • Clean-up:

    • Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL each of acetonitrile and water.[5]

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent.

  • Analysis:

    • The final eluate is analyzed by LC-MS/MS for quantification and confirmation of this compound.[5]

Conclusion

This compound is a triazole herbicide that effectively controls grassy weeds in rice paddies through the inhibition of very-long-chain fatty acid biosynthesis. Its chemical structure, characterized by a triazole ring, a sulfone group, and a substituted benzene ring, places it within these respective chemical classes. Understanding its physicochemical properties, mode of action, and analytical methodologies is crucial for its effective and safe use in agriculture and for monitoring its environmental fate.

References

Unraveling the Selectivity of Cafenstrole in Rice: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Differential Metabolism Underpins Cafenstrole's Safety in Rice Crops

This compound, a potent herbicide effective against problematic weeds in rice cultivation, owes its selectivity to a sophisticated interplay of biochemical processes. The foundational principle of its safety in rice (Oryza sativa) lies in the crop's superior ability to metabolize the active compound into non-toxic forms, a capability significantly diminished in susceptible weed species like barnyardgrass (Echinochloa crus-galli). This differential metabolism prevents the herbicide from reaching its target site in rice at phytotoxic concentrations, ensuring crop safety while maintaining efficacy against weeds.

The primary mode of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] VLCFAs are crucial components of plant cells, involved in various physiological processes including the formation of cuticular waxes and membrane lipids. This compound specifically targets and inhibits the microsomal elongase enzyme system responsible for the elongation of fatty acid chains beyond 18 carbons.[1] Disruption of VLCFA synthesis leads to severe growth inhibition and eventual death of susceptible plants.

The key to this compound's selectivity is the rapid detoxification that occurs in rice. This process is primarily mediated by the cytochrome P450 monooxygenase (P450) enzyme system.[2][3] These enzymes catalyze the initial oxidation of the this compound molecule, typically through hydroxylation. This initial step renders the molecule more water-soluble and susceptible to further detoxification reactions. Following oxidation, the hydroxylated this compound intermediate is rapidly conjugated with glucose or other molecules, a process facilitated by glycosyltransferases. This conjugation step effectively deactivates the herbicide and prepares it for sequestration within the plant cell, preventing it from interfering with VLCFA biosynthesis.

In contrast, susceptible weeds such as barnyardgrass exhibit a significantly lower rate of this compound metabolism.[3] Their P450 enzyme systems are less efficient at recognizing and oxidizing the this compound molecule. This metabolic bottleneck allows the active form of the herbicide to accumulate to phytotoxic levels, leading to the inhibition of VLCFA biosynthesis and subsequent weed mortality.

Quantitative Insights into this compound's Action

The following tables summarize the quantitative data available on the phytotoxic activity and metabolic detoxification of this compound.

Plant SpeciesParameterValueReference
Oryza sativa (Rice)PhytotoxicityLow[4]
Echinochloa crus-galli (Barnyardgrass)PhytotoxicityHigh[4]

Table 1: Comparative Phytotoxicity of this compound

Plant SpeciesMetabolic ProcessKey EnzymesEfficiencyReference
Oryza sativa (Rice)DetoxificationCytochrome P450s, GlycosyltransferasesHigh[2][3]
Echinochloa crus-galli (Barnyardgrass)DetoxificationCytochrome P450sLow[3]

Table 2: Differential Metabolism of this compound

Experimental Cornerstones: Methodologies for Elucidating Selectivity

The understanding of this compound's selectivity is built upon a foundation of meticulous experimental work. Below are detailed protocols for key experiments.

Experimental Protocol 1: In Vitro Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on the VLCFA elongase enzyme system.

1. Preparation of Microsomal Fractions:

  • Germinate rice and Echinochloa crus-galli seedlings in the dark for 5-7 days.

  • Harvest the etiolated shoots and homogenize them in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 15 minutes to remove cell debris.

  • Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. VLCFA Elongase Assay:

  • Prepare a reaction mixture containing the microsomal fraction (typically 50-100 µg of protein), a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.2), cofactors (e.g., 1 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH, 1 mM NADH), and a fatty acid substrate (e.g., 20 µM oleoyl-CoA).

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.

  • Initiate the reaction by adding a radiolabeled precursor, typically [2-¹⁴C]malonyl-CoA (with a specific activity of ~50 mCi/mmol) to a final concentration of 50 µM.

  • Incubate the reaction mixtures at 30°C for 30-60 minutes.

  • Stop the reaction by adding a strong base (e.g., 60% KOH in methanol) and saponify the lipids by heating at 80°C for 1 hour.

  • Acidify the mixture with a strong acid (e.g., 6N HCl) and extract the fatty acids with a non-polar solvent like hexane.

  • Evaporate the solvent and analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Quantify the incorporation of radioactivity into the VLCFA fraction (fatty acids with chain lengths > C18) to determine the extent of inhibition by this compound.

Experimental Protocol 2: Quantification of this compound and its Metabolites in Plant Tissues using HPLC-MS/MS

This method allows for the precise measurement of this compound and its breakdown products in rice and weed species, providing direct evidence for differential metabolism.

1. Sample Preparation:

  • Treat rice and Echinochloa crus-galli plants at a similar growth stage with a known concentration of this compound.

  • Harvest plant tissues (shoots and roots) at various time points after treatment.

  • Immediately freeze the samples in liquid nitrogen and lyophilize them.

  • Grind the dried tissue to a fine powder.

2. Extraction:

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent mixture (e.g., acetonitrile (B52724):water, 80:20, v/v) containing an internal standard.

  • Vortex the mixture vigorously and sonicate for 15-30 minutes.

  • Centrifuge the extract at high speed (e.g., 13,000 rpm) to pellet the solid debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

3. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Employ a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • A typical gradient could be: 0-1 min, 5% B; 1-10 min, linear gradient to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibration at 5% B.

    • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for maximum sensitivity for this compound and its expected metabolites.

    • Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion and the most abundant and specific product ions for this compound and its potential hydroxylated and conjugated metabolites.

    • Create a standard curve using analytical standards of this compound and any available metabolite standards to quantify their concentrations in the plant extracts.

Visualizing the Pathways of Selectivity

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

cluster_rice Rice (Tolerant) cluster_weed Weed (Susceptible) Cafenstrole_R This compound Metabolism_R Rapid Metabolism (Cytochrome P450s, etc.) Cafenstrole_R->Metabolism_R VLCFA_Synthase_R VLCFA Synthase Cafenstrole_R->VLCFA_Synthase_R Minimal Inhibition Detoxified_R Detoxified Metabolites Metabolism_R->Detoxified_R VLCFAs_R VLCFA Synthesis (Normal) VLCFA_Synthase_R->VLCFAs_R Growth_R Normal Growth VLCFAs_R->Growth_R Cafenstrole_W This compound Metabolism_W Slow Metabolism Cafenstrole_W->Metabolism_W Accumulation_W This compound Accumulation Metabolism_W->Accumulation_W VLCFA_Synthase_W VLCFA Synthase Accumulation_W->VLCFA_Synthase_W Strong Inhibition Inhibition_W Inhibition of VLCFA Synthesis VLCFA_Synthase_W->Inhibition_W Death_W Weed Death Inhibition_W->Death_W

Caption: Comparative metabolic fate of this compound in rice and susceptible weeds.

cluster_vlcfa VLCFA Biosynthesis Pathway Malonyl_CoA Malonyl-CoA Elongase VLCFA Elongase Complex Malonyl_CoA->Elongase Acyl_CoA Acyl-CoA (Cn) Acyl_CoA->Elongase Ketoacyl_CoA 3-Ketoacyl-CoA Elongase->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration VLCFA_CoA VLCFA-CoA (Cn+2) Enoyl_CoA->VLCFA_CoA Reduction This compound This compound This compound->Elongase Inhibition cluster_metabolism This compound Metabolism in Rice This compound This compound Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Hydroxylated Hydroxylated this compound Phase1->Hydroxylated P450 Cytochrome P450s P450->Phase1 Phase2 Phase II Metabolism (Conjugation) Hydroxylated->Phase2 Conjugate This compound-Glucoside (Detoxified) Phase2->Conjugate UGT UDP-Glucosyltransferases UGT->Phase2 Sequestration Sequestration (Vacuole) Conjugate->Sequestration cluster_workflow Experimental Workflow: Metabolism Study Plant_Treatment Treat Rice & Weed with this compound Harvesting Harvest Tissues at Time Points Plant_Treatment->Harvesting Extraction Extract Metabolites Harvesting->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Quantify this compound & Metabolites Analysis->Quantification Comparison Compare Metabolic Rates Quantification->Comparison

References

An In-depth Technical Guide to N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough search of publicly available scientific literature, chemical databases, and patent repositories did not yield specific data for the compound N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide . The information presented herein is based on the general properties and methodologies associated with the broader class of 1,2,4-triazole (B32235) derivatives and is intended to serve as a foundational guide for researchers. A related compound, Cafenstrole, with the chemical name N,N-Diethyl-3-(mesitylsulphonyl)-1H-1,2,4-triazole-1-carboximidamide (CAS No. 125306-83-4), is documented as a research chemical.[1][2]

This guide provides a comprehensive overview of the anticipated physicochemical properties, general experimental protocols for synthesis and characterization, and potential biological significance of novel 1,2,4-triazole derivatives, contextualized for professionals in drug development and chemical research.

Introduction to 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a crucial pharmacophore in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[3][4] This heterocyclic motif is valued for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[3] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[5][6][7][8] The development of novel derivatives is a dynamic area of research aimed at discovering compounds with enhanced efficacy and selectivity.[3][5]

Predicted Physicochemical Properties

For a novel compound such as N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, a standard panel of physicochemical tests would be necessary to establish its identity, purity, and suitability for further development. The table below outlines the key properties that would be determined.

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C₁₆H₂₂N₄O₃SDefines the elemental composition and molecular weight.
Molecular Weight 350.44 g/mol Influences absorption, distribution, and diffusion properties.
Melting Point (°C) Crystalline solidIndicator of purity and lattice energy.
Solubility Low in waterAffects formulation, bioavailability, and administration routes.
LogP (o/w) Moderately lipophilicPredicts membrane permeability and potential for bioaccumulation.
pKa Weakly basic/acidicDetermines the ionization state at physiological pH, affecting solubility and receptor binding.
Chemical Stability Stable under standard conditionsEssential for shelf-life, storage, and formulation.

Experimental Protocols

The synthesis and characterization of a novel 1,2,4-triazole derivative would involve multi-step chemical synthesis followed by rigorous analytical confirmation.

The synthesis of substituted 1,2,4-triazoles can be achieved through various established chemical pathways.[4][9][10] A common method involves the cyclization of an appropriate acylthiosemicarbazide intermediate.

Protocol for Synthesis of a 1,2,4-Triazole-3-thione Precursor:

  • Step 1: Formation of Thiosemicarbazide (B42300). A carboxylic acid is reacted with a thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) to form an N-acylthiosemicarbazide.[11]

  • Step 2: Cyclization. The acylthiosemicarbazide intermediate is then heated in the presence of a base (e.g., aqueous KOH or NaOH) to induce cyclodehydration, yielding the 1,2,4-triazole-3-thiol/thione tautomer.[8][11][12]

  • Step 3: Functionalization. The resulting triazole core can be further modified. For the target compound, this would involve reactions to introduce the mesitylsulfonyl group at the 3-position and the N,N-diethylcarboxamide group at the 1-position of the triazole ring.

The workflow for a generalized synthesis is depicted in the following diagram.

G cluster_synthesis Generalized Synthetic Workflow for 1,2,4-Triazole Derivatives A Carboxylic Acid + Thiosemicarbazide B Acylthiosemicarbazide Intermediate A->B Acylation C 1,2,4-Triazole-3-thione B->C Basic Cyclization D Further Functionalization (e.g., Alkylation, Acylation) C->D Reaction at N/S atoms E Final Substituted 1,2,4-Triazole Product D->E

Generalized Synthetic Workflow

Protocol for Structural Elucidation and Purity Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the characteristic vibrational frequencies of functional groups present in the molecule, such as C=O (carboxamide), S=O (sulfonyl), C=N (triazole ring), and N-H bonds.[13]

  • Melting Point Analysis: The melting point is determined using a calibrated apparatus to assess the purity of the crystalline solid. A sharp melting range typically indicates high purity.

  • Chromatographic Analysis (HPLC/TLC): High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to verify the purity of the compound and to monitor the progress of chemical reactions.[14]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for the target compound, its structural motifs—a 1,2,4-triazole core and a sulfonyl group—are present in many biologically active molecules. For instance, various 1,2,4-triazole derivatives are known to act as enzyme inhibitors.[3] The antifungal activity of drugs like fluconazole, for example, stems from the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[3]

If this compound were to be investigated as an anticancer agent, a potential mechanism could involve the inhibition of a critical signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The diagram below illustrates a hypothetical mechanism of action for a generic 1,2,4-triazole derivative targeting a cancer cell signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Compound 1,2,4-Triazole Derivative Compound->Akt Inhibition

Hypothetical Inhibition Mechanism

This guide provides a framework for the investigation of N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide. The actual properties and biological activities can only be confirmed through empirical synthesis and testing.

References

Methodological & Application

Analytical Methods for the Detection of Cafenstrole in Soil and Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of the herbicide Cafenstrole in soil and water matrices. The methodologies described are based on established analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), and sample preparation methods such as QuEChERS for soil and solid-phase extraction (SPE) for water.

Introduction

This compound is a triazole herbicide used for the control of various weeds. Its presence in soil and water can have ecotoxicological implications, necessitating sensitive and reliable analytical methods for its monitoring. This document outlines protocols for the extraction, clean-up, and quantification of this compound in these environmental matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing effective extraction and analytical methods. This compound's low water solubility and moderate octanol-water partition coefficient (XLogP3) indicate a tendency to adsorb to soil organic matter and a preference for organic solvents during extraction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight350.4 g/mol [1][2]
Water Solubility7.13 x 10⁻⁶ M[1]
XLogP32.9[1][2]
Vapor Pressure3.95 x 10⁻¹¹ mmHg at 25°C[1]
Melting Point115 °C[1]

Application Note 1: Analysis of this compound in Soil by QuEChERS and LC-MS/MS

Principle

This method describes the extraction of this compound from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by cleanup using dispersive solid-phase extraction (d-SPE). The final determination and quantification are performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method is a widely adopted technique for the analysis of pesticide residues in various matrices due to its simplicity and high throughput.[3][4][5]

Reagents and Materials
Experimental Protocol

3.1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of a this compound standard solution.

Method Performance (Typical)

The following table summarizes the typical performance characteristics of the QuEChERS method for pesticide analysis in soil. Specific validation for this compound in soil should be performed to determine the exact values.

Table 2: Typical Performance of QuEChERS for Pesticide Analysis in Soil

ParameterTypical Value
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.003 - 0.025 mg/kg
Recovery70 - 120%
Precision (RSD)≤ 20%

Note: These are generalized values based on the literature for multi-residue pesticide analysis in soil using QuEChERS and LC-MS/MS.[5][6]

Workflow Diagram

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis SoilSample 10g Homogenized Soil AddACN Add 10mL Acetonitrile SoilSample->AddACN AddSalts Add QuEChERS Salts AddACN->AddSalts Shake Vortex/Shake AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take 1mL Supernatant Centrifuge1->Supernatant AddSorbents Add d-SPE Sorbents (PSA, C18) Supernatant->AddSorbents Vortex2 Vortex AddSorbents->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for this compound analysis in soil.

Application Note 2: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

Principle

This method details the extraction and concentration of this compound from water samples using solid-phase extraction (SPE) with a reversed-phase sorbent. The analyte is then eluted with an organic solvent and analyzed by LC-MS/MS. SPE is a highly effective technique for isolating and pre-concentrating pesticides from aqueous matrices.

Reagents and Materials
  • Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN), Water (LC-MS grade)

  • SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Oasis HLB)

  • Standards: this compound analytical standard

  • Equipment: SPE manifold, Nitrogen evaporator, Syringe filters (0.22 µm)

Experimental Protocol

3.1. Sample Preparation and Extraction

  • Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, dry the cartridge under vacuum for 10-15 minutes.

3.2. Elution and Concentration

  • Elute the retained this compound from the cartridge with 2 x 5 mL of acetonitrile.

  • Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.3. LC-MS/MS Analysis

The LC-MS/MS conditions are the same as described in the soil analysis method.

Method Performance (Typical)

The following table provides typical performance characteristics for the SPE-LC-MS/MS analysis of pesticides in water. Method validation is required to establish specific performance for this compound.

Table 3: Typical Performance of SPE-LC-MS/MS for Pesticide Analysis in Water

ParameterTypical Value
Limit of Detection (LOD)0.001 - 0.01 µg/L
Limit of Quantification (LOQ)0.003 - 0.03 µg/L
Recovery70 - 120%
Precision (RSD)≤ 20%

Note: These are generalized values based on the literature for multi-residue pesticide analysis in water using SPE and LC-MS/MS.

Workflow Diagram

Water_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_elution Elution & Concentration cluster_analysis Analysis WaterSample 500mL Filtered Water ConditionSPE Condition SPE Cartridge WaterSample->ConditionSPE LoadSample Load Sample onto SPE ConditionSPE->LoadSample DryCartridge Dry Cartridge LoadSample->DryCartridge Elute Elute with Acetonitrile DryCartridge->Elute Concentrate Concentrate under Nitrogen Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cafenstrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cafenstrole, a triazole herbicide with the systematic name N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, is utilized for controlling weeds in agricultural settings.[1] The monitoring of its residues in environmental and food samples is crucial for ensuring safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective platform for the quantification and confirmation of this compound.[2][3] This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound, tailored for research and analytical laboratories.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[3][4] The following protocol is a generalized procedure adaptable for various sample types.

Reagents and Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, ultrapure

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented samples

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water (if the sample has low water content).

    • Add 15 mL of acetonitrile (containing 1% acetic acid for AOAC method).[3]

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).[3]

    • Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL dSPE centrifuge tube.

    • The dSPE tube should contain a mixture of sorbents appropriate for the sample matrix (e.g., 150 mg PSA, 900 mg MgSO₄, and 150 mg C18).

    • Cap the dSPE tube and vortex for 1 minute to facilitate the cleanup process.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into a clean test tube.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 1 mL of cyclohexane (B81311) or ethyl acetate).[5]

    • Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS injection.

GC-MS/MS Instrumental Analysis

The following parameters are recommended for the analysis of this compound. Laboratories may need to optimize these conditions based on their specific instrumentation and analytical requirements.[2][6][7][8]

Parameter Recommended Condition
Gas Chromatograph (GC) Agilent 8890 GC or equivalent
GC ColumnHP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or similar
Carrier GasHelium or Hydrogen, constant flow mode (e.g., 1.2 mL/min)[6]
Inlet ModeSplitless[6][9]
Inlet Temperature250°C[6]
Injection Volume1 µL
Oven ProgramInitial: 70°C, hold for 2 min; Ramp: 25°C/min to 150°C, then 10°C/min to 300°C; Hold: 5 min
Mass Spectrometer (MS) Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C[6]
Transfer Line Temperature280°C[6]
Electron Energy70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM) for quantification; Full Scan (50-450 amu) for confirmation

Diagrams and Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample Extraction 2. QuEChERS Extraction (ACN + Salts) Sample->Extraction Cleanup 3. dSPE Cleanup (PSA / C18) Extraction->Cleanup Final 4. Evaporation & Reconstitution Cleanup->Final GC 5. GC Injection & Separation Final->GC MS 6. MS Detection (EI, MRM) GC->MS Data 7. Data Processing & Quantification MS->Data

Caption: Workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the key parameters for the quantitative analysis of this compound. The MRM transitions are proposed based on the precursor ion identified in LC-MS/MS analysis (m/z 351) and plausible fragmentation patterns.[10]

Parameter Value
Compound NameThis compound
FormulaC₁₆H₂₂N₄O₃S[1]
Molecular Weight350.44 g/mol
Expected Retention Time (RT)~17-20 min (dependent on exact GC conditions)
Proposed MRM Transitions
Precursor Ion (m/z)351 (M+H)⁺ or 350 (M)⁺
Quantifier Ion (m/z)100 (Proposed from [C₅H₁₀NO]⁺)
Qualifier Ion 1 (m/z)72 (Proposed from [C₄H₁₀N]⁺)
Qualifier Ion 2 (m/z)183 (Proposed from Mesityl fragment)
Limit of Quantification (LOQ)0.01 mg/kg (Reference from LC-MS/MS method)[10]

Proposed Fragmentation Pathway

Electron Ionization (EI) in GC-MS typically results in extensive fragmentation. The following diagram illustrates a plausible fragmentation pathway for this compound based on its chemical structure. The initial molecule undergoes ionization, followed by cleavage at its most labile bonds, such as the sulfonyl-triazole bond and the amide bond.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_f2_frags Secondary Fragments M This compound Molecular Ion (M⁺) m/z 350 F1 Fragment A [M - C₅H₁₀NO]⁺ m/z 250 M->F1 Loss of Diethylcarboxamide F2 Fragment B [C₅H₁₀NO]⁺ m/z 100 M->F2 Cleavage of Triazole Ring F3 Fragment C [C₉H₁₁SO₂]⁺ m/z 183 F1->F3 Cleavage of S-Triazole bond F4 Fragment D [C₄H₁₀N]⁺ m/z 72 F2->F4 Loss of CO

Caption: Proposed EI fragmentation of this compound.

References

Measuring Cafenstrole's Inhibition of Very-Long-Chain Fatty Acid Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafenstrole is a herbicide known to be a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis in plants.[1][2] VLCFAs are essential components of various cellular structures, including membranes and surface waxes. The inhibition of their synthesis leads to growth arrest and eventual death of susceptible plant species. This document provides detailed application notes and protocols for an in vitro assay to measure the inhibitory activity of this compound on VLCFA biosynthesis. The primary method described is based on the incorporation of radiolabeled precursors into VLCFAs using a microsomal fraction isolated from a suitable plant source, such as etiolated leek seedlings.

Principle of the Assay

The assay quantifies the activity of the microsomal fatty acid elongase system, a key enzyme complex in VLCFA biosynthesis. The enzymatic reaction involves the elongation of a fatty acid primer (e.g., oleoyl-CoA) through the addition of two-carbon units from a donor molecule (e.g., malonyl-CoA). By using a radiolabeled precursor, such as [1-¹⁴C]-oleate or [2-¹⁴C]-malonate, the newly synthesized radiolabeled VLCFAs can be quantified.[1][2] The inhibitory effect of this compound is determined by measuring the reduction in the incorporation of the radiolabel into the VLCFA fraction in the presence of the compound compared to a control without the inhibitor.

Quantitative Data: Inhibition of VLCFA Biosynthesis by this compound

CompoundTarget Enzyme SystemTest SystemInhibitory ConcentrationReference
This compoundMicrosomal Fatty Acid ElongaseHeterologously expressed Arabidopsis VLCFA elongases in yeastComplete inhibition at 100 µMTrenkamp et al., 2004

Signaling Pathway and Experimental Workflow Diagrams

VLCFA Biosynthesis Pathway

VLCFA_Biosynthesis cluster_elongation_cycle Fatty Acid Elongation Cycle (in ER) Acyl-CoA (Cn) Acyl-CoA (Cn) KCS KCS Acyl-CoA (Cn)->KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS 3-Ketoacyl-CoA 3-Ketoacyl-CoA KCS->3-Ketoacyl-CoA Condensation KCR KCR 3-Ketoacyl-CoA->KCR Reduction 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA KCR->3-Hydroxyacyl-CoA HCD HCD 3-Hydroxyacyl-CoA->HCD Dehydration trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA HCD->trans-2,3-Enoyl-CoA ECR ECR trans-2,3-Enoyl-CoA->ECR Reduction Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) ECR->Acyl-CoA (Cn+2)

Caption: The four sequential enzymatic reactions of the VLCFA biosynthesis pathway.

Experimental Workflow for this compound Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Plant_Material Etiolated Leek Seedlings Homogenization Homogenization in Buffer Plant_Material->Homogenization Centrifugation1 Differential Centrifugation (e.g., 10,000 x g) Homogenization->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Ultracentrifugation Ultracentrifugation (e.g., 100,000 x g) Supernatant_Collection->Ultracentrifugation Microsome_Pellet Resuspend Microsomal Pellet Ultracentrifugation->Microsome_Pellet Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors, Acyl-CoA primer) Microsome_Pellet->Reaction_Mix Add_this compound Add this compound (or vehicle control) Reaction_Mix->Add_this compound Pre-incubation Pre-incubate Add_this compound->Pre-incubation Add_Radiolabel Add [14C]-Malonyl-CoA Pre-incubation->Add_Radiolabel Incubation Incubate (e.g., 30°C) Add_Radiolabel->Incubation Stop_Reaction Stop Reaction (e.g., add KOH) Incubation->Stop_Reaction Saponification Saponification Stop_Reaction->Saponification Acidification Acidification Saponification->Acidification Lipid_Extraction Extract Fatty Acids (e.g., with hexane) Acidification->Lipid_Extraction TLC Separate Fatty Acids by TLC Lipid_Extraction->TLC Quantification Quantify Radioactivity (Autoradiography or Scintillation Counting) TLC->Quantification Data_Analysis Calculate % Inhibition Quantification->Data_Analysis

Caption: Step-by-step workflow for the VLCFA biosynthesis inhibition assay.

Experimental Protocols

Protocol 1: Preparation of Plant Microsomes (from Etiolated Leek Seedlings)

Materials:

  • Etiolated leek seedlings (approximately 7-10 days old)

  • Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.5 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol)

  • Cheesecloth

  • High-speed and ultra-high-speed centrifuges with appropriate rotors

  • Potter-Elvehjem homogenizer or equivalent

  • Bradford reagent for protein quantification

Procedure:

  • Harvest the etiolated leek seedlings and wash them with cold deionized water.

  • Perform all subsequent steps at 4°C.

  • Chop the seedlings into small pieces and homogenize them in 2-3 volumes of cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Filter the homogenate through four layers of cheesecloth to remove cell debris.

  • Centrifuge the filtrate at 10,000 x g for 15 minutes to pellet mitochondria and chloroplasts.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with homogenization buffer.

  • Resuspend the pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the microsomal suspension using the Bradford assay.

  • Aliquot the microsomal suspension and store it at -80°C until use.

Protocol 2: In Vitro VLCFA Biosynthesis Inhibition Assay

Materials:

  • Prepared plant microsomes

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

  • This compound stock solution (in a suitable solvent like DMSO)

  • [¹⁴C]-Malonyl-CoA (specific activity of ~50-60 mCi/mmol)

  • Oleoyl-CoA (or other suitable fatty acyl-CoA primer)

  • NADPH and NADH

  • ATP and Coenzyme A (CoA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Saturated KOH solution

  • Concentrated HCl

  • Hexane (B92381)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice (final volume of 100 µL):

    • Assay buffer

    • Plant microsomes (50-100 µg of protein)

    • ATP (e.g., 1 mM)

    • CoA (e.g., 0.1 mM)

    • NADPH (e.g., 0.5 mM)

    • NADH (e.g., 0.5 mM)

    • Oleoyl-CoA (e.g., 20 µM)

    • BSA (e.g., 0.1 mg/mL)

  • Inhibitor Addition: Add the desired concentration of this compound (e.g., from 0.1 µM to 100 µM) or the vehicle (DMSO) for the control. The final concentration of the solvent should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding [¹⁴C]-Malonyl-CoA (e.g., 1 µM, ~0.05 µCi).

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 100 µL of saturated KOH solution.

  • Saponification: Heat the mixture at 70°C for 60 minutes to saponify the fatty acids.

  • Acidification: After cooling, acidify the mixture to a pH of approximately 1-2 by adding concentrated HCl.

  • Lipid Extraction: Extract the free fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Sample Preparation for TLC: Carefully transfer the upper hexane phase to a new tube and evaporate to dryness under a stream of nitrogen. Resuspend the lipid residue in a small volume of hexane (e.g., 20 µL).

  • Thin-Layer Chromatography:

    • Spot the resuspended lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a TLC chamber saturated with the developing solvent.

    • Allow the solvent front to migrate near the top of the plate.

    • Air-dry the plate.

  • Quantification of Radioactivity:

    • Expose the TLC plate to a phosphorimager screen to visualize the radiolabeled fatty acids.

    • Alternatively, scrape the silica corresponding to the VLCFA bands (identified using appropriate standards) into scintillation vials and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of radioactivity incorporated into the VLCFA fraction for both the control and this compound-treated samples.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Radioactivity in treated sample / Radioactivity in control sample)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Concluding Remarks

The protocols outlined in this document provide a robust framework for assessing the inhibitory effects of this compound on VLCFA biosynthesis. These methods are adaptable for screening other potential herbicide candidates and for studying the mechanism of action of VLCFA biosynthesis inhibitors. Careful optimization of the assay conditions, particularly the concentrations of microsomes, substrates, and cofactors, is recommended to ensure reliable and reproducible results.

References

Field Application Techniques for Cafenstrole in Paddy Rice Cultivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafenstrole is a selective herbicide used for the control of a wide range of weeds in paddy rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development.[1][2][3][4] This document provides detailed application notes and protocols for the field application of this compound, summarizing available quantitative data and outlining experimental methodologies for efficacy and phytotoxicity evaluation.

Data Presentation

Table 1: Weed Control Spectrum of this compound in Combination with Metamifop
Weed TypeSpecies Controlled
Annual and Perennial Grassy Weeds Barnyard grass (Echinochloa crus-galli), Crabgrass (Digitaria sanguinalis), Goosegrass (Eleusine indica), Reed
Annual and Perennial Cyperaceae Weeds Scirpus juncoides, Eleocharis yokoscensis, Nutsedge (Cyperus rotundus)
Annual and Perennial Broadleaf Weeds False loosestrife, Sagittaria pygmaea, Rotala indica, Monochoria vaginalis

Source: Data compiled from a patent describing a herbicidal composition of this compound and Metamifop.

Note: Specific quantitative data on the percentage of weed control for this compound applied alone at various rates is limited in the public domain. The provided table indicates the spectrum of weeds controlled by a this compound-containing mixture.

Signaling Pathway

The primary mode of action of this compound is the inhibition of the microsomal elongase enzyme, which is a key component in the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2][3][4] VLCFAs are essential for various cellular functions, including the formation of cuticular waxes and suberin, which are crucial for protecting the plant from environmental stress and maintaining cell structure. By inhibiting this pathway, this compound disrupts the normal growth and development of susceptible weeds, leading to their eventual death.

G cluster_VLCFA_Biosynthesis VLCFA Biosynthesis Pathway cluster_Inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Fatty_Acid_Elongase_Complex Fatty_Acid_Elongase_Complex Acetyl-CoA->Fatty_Acid_Elongase_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Elongase_Complex VLCFAs VLCFAs Fatty_Acid_Elongase_Complex->VLCFAs Cuticular_Wax_Suberin Cuticular_Wax_Suberin VLCFAs->Cuticular_Wax_Suberin Weed_Growth_Development Weed_Growth_Development Cuticular_Wax_Suberin->Weed_Growth_Development This compound This compound This compound->Fatty_Acid_Elongase_Complex Inhibits

This compound's mode of action.

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound in Paddy Rice

Objective: To evaluate the efficacy of different application rates and timings of this compound for weed control in paddy rice.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.[5]

Plot Size: Minimum of 3m x 5m.

Treatments:

  • Untreated Control (weedy check).

  • Weed-free control (manual weeding).[5]

  • This compound at Rate 1 (e.g., X kg a.i./ha) - Pre-emergence (PRE) application (1-3 days after sowing/transplanting).[6]

  • This compound at Rate 2 (e.g., Y kg a.i./ha) - PRE application.

  • This compound at Rate 1 - Early Post-emergence (EPOST) application (2-3 leaf stage of weeds).

  • This compound at Rate 2 - EPOST application.

  • Standard herbicide treatment for comparison.

Procedure:

  • Land Preparation: Prepare the paddy field according to standard local practices. Ensure a level seedbed.

  • Rice Sowing/Transplanting: Sow pre-germinated rice seeds or transplant seedlings at the recommended density.

  • Herbicide Application:

    • For PRE applications, apply this compound evenly to the soil surface before weed emergence. The soil should be moist.[6]

    • For EPOST applications, apply when weeds are at the 2-3 leaf stage. Ensure uniform coverage of the weeds.[7]

    • Use a calibrated knapsack sprayer with a flat fan nozzle.[5]

  • Water Management: Maintain a shallow flood (2-3 cm) after herbicide application, as per standard practice for the application method. For post-emergence applications in moist soil, re-introduce water into the plots one day after application.[6]

  • Data Collection:

    • Weed Density and Biomass: At 20, 40, and 60 days after treatment (DAT), place a 0.25m x 0.25m quadrat randomly in each plot. Count the number of individual weed species and collect the above-ground biomass. Dry the biomass at 70°C for 72 hours and record the dry weight.

    • Weed Control Efficacy (%): Calculate using the formula: [(Weed biomass in untreated control - Weed biomass in treated plot) / Weed biomass in untreated control] x 100.

    • Rice Yield: At maturity, harvest the central area of each plot (e.g., 5m²), and determine the grain yield, adjusting for moisture content.

    • Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a 0-10 or 0-100 rating scale (see Protocol 2).[8][9]

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

G cluster_workflow Field Efficacy Trial Workflow Land_Preparation Land_Preparation Sowing_Transplanting Sowing_Transplanting Land_Preparation->Sowing_Transplanting Herbicide_Application Herbicide_Application Sowing_Transplanting->Herbicide_Application Data_Collection Data_Collection Herbicide_Application->Data_Collection Statistical_Analysis Statistical_Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results_Interpretation Statistical_Analysis->Results_Interpretation

Workflow for a herbicide field efficacy trial.
Protocol 2: Phytotoxicity Assessment of this compound on Rice Seedlings

Objective: To evaluate the phytotoxic effects of this compound on different rice varieties at various growth stages.

Experimental Design: Pot experiment with a Completely Randomized Design (CRD) and at least four replications.[1]

Materials:

  • Pots (e.g., 20 cm diameter).

  • Soil from a paddy field.

  • Seeds of different rice varieties.

  • This compound formulations.

  • Calibrated sprayer.

Procedure:

  • Pot Preparation: Fill pots with sieved paddy field soil.

  • Sowing: Sow a pre-determined number of seeds (e.g., 20) of each rice variety in separate pots at a uniform depth.[10]

  • Herbicide Application: Apply this compound at different rates (e.g., 1x, 2x, and 4x the recommended field rate) at different rice growth stages (e.g., pre-emergence, 1-2 leaf stage, 3-4 leaf stage).

  • Phytotoxicity Assessment: Visually assess phytotoxicity at 3, 7, 14, and 21 days after application using a rating scale.

Table 2: Phytotoxicity Rating Scale[8][9][11]
Rating% InjuryDescription
00No injury
11-10Slight discoloration or stunting
211-20Some stunting and/or chlorosis
321-30Moderate stunting and chlorosis
431-40Injury more pronounced, plants recovering
541-50Significant injury, plants likely to recover
651-60Injury, with some stand loss
761-70Severe injury and stand loss
871-80Very severe injury, high stand loss
981-99Near complete kill
10100Complete kill
  • Data Collection: In addition to visual ratings, measure plant height, shoot and root dry weight, and chlorophyll (B73375) content at the end of the experiment.

  • Statistical Analysis: Analyze the data using ANOVA to determine the significance of phytotoxic effects.

G cluster_workflow Phytotoxicity Assessment Workflow Pot_Preparation Pot_Preparation Rice_Sowing Rice_Sowing Pot_Preparation->Rice_Sowing Herbicide_Application Herbicide_Application Rice_Sowing->Herbicide_Application Visual_Assessment Visual_Assessment Herbicide_Application->Visual_Assessment Biometric_Measurements Biometric_Measurements Visual_Assessment->Biometric_Measurements Data_Analysis Data_Analysis Biometric_Measurements->Data_Analysis

Workflow for phytotoxicity assessment.

Conclusion

This compound is an effective herbicide for weed control in paddy rice, with a specific mode of action targeting VLCFA biosynthesis. The provided protocols offer a framework for conducting field efficacy and phytotoxicity trials to determine optimal application strategies for specific local conditions and rice varieties. Further research is needed to generate more comprehensive quantitative data on the efficacy of this compound as a standalone product and in various tank-mix combinations to refine application recommendations and support its sustainable use in rice production systems.

References

Application Notes and Protocols for the Formulation of Cafenstrole in Laboratory and Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the preparation and use of Cafenstrole in experimental settings. This compound is a triazole herbicide that acts as an antimitotic agent by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2] Proper formulation and application are crucial for obtaining accurate and reproducible results in laboratory and greenhouse studies. These guidelines cover the physicochemical properties of this compound, preparation of stock and working solutions, and application methodologies.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is essential for its effective formulation. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₂N₄O₃S[1][3]
Molecular Weight 350.44 g/mol [3]
Appearance Colorless crystalline solid[4]
Melting Point 115 °C[4][5]
Water Solubility 2.5 mg/L (at 20 °C, pH 7)[4]
Organic Solvent Solubility Soluble in acetone (B3395972), acetonitrile, and other common organic solvents. Insoluble in general organic solvents like ethanol (B145695) but soluble in dimethylformamide and dimethyl sulfoxide (B87167).[6][7]
Storage Conditions 0-6 °C[5]

Experimental Protocols

2.1. Preparation of this compound Stock Solutions

Due to its low water solubility, this compound must first be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. This stock solution can then be diluted to prepare aqueous working solutions.

Materials:

  • This compound (analytical standard, >95% purity)

  • Acetone (analytical grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Sterile volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Sterile glass pipettes or micropipettes

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Sterile amber glass bottles for storage

Protocol for a 10 mM Stock Solution in Acetone:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 350.44 g/mol

    • For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):

    • Mass (g) = 0.010 mol/L * 0.010 L * 350.44 g/mol = 0.035044 g (or 35.04 mg)

  • Weighing: Accurately weigh 35.04 mg of this compound powder on an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of acetone to the flask.

    • Place a small magnetic stir bar in the flask and place it on a magnetic stirrer at room temperature. Stir until the this compound is completely dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Storage: Transfer the stock solution to a sterile amber glass bottle. Label the bottle clearly with the compound name, concentration, solvent, and date of preparation. Store at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Note on Solvent Choice: While acetone is a common choice, DMSO can also be used. The final concentration of the organic solvent in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the biological system being studied.

2.2. Preparation of Working Solutions for Laboratory Assays

Working solutions are prepared by diluting the stock solution in the appropriate aqueous medium (e.g., distilled water, buffer, or growth medium).

Protocol for a 100 µM Aqueous Working Solution:

  • Determine the required volume of stock solution:

    • Using the formula C₁V₁ = C₂V₂:

      • C₁ = 10 mM (or 10,000 µM)

      • V₁ = ?

      • C₂ = 100 µM

      • V₂ = 10 mL (or desired final volume)

    • V₁ = (100 µM * 10 mL) / 10,000 µM = 0.1 mL (or 100 µL)

  • Dilution:

    • In a sterile tube or flask, add 9.9 mL of the desired aqueous medium.

    • Add 100 µL of the 10 mM this compound stock solution to the aqueous medium.

    • Mix thoroughly by vortexing or gentle inversion.

  • Final Solvent Concentration: The final acetone concentration in this working solution will be 1%. If a lower solvent concentration is required, a more dilute intermediate stock solution should be prepared first.

  • Use: Prepare working solutions fresh for each experiment to ensure stability and accuracy.

2.3. Formulation for Greenhouse Experiments

For greenhouse applications, this compound is often applied as a spray or soil drench. The formulation typically includes surfactants to improve wetting and coverage.

Materials:

  • This compound stock solution (e.g., 10 mM in acetone)

  • Deionized water

  • Surfactant (e.g., Tween® 20 or similar non-ionic surfactant)

  • Pressurized sprayer or watering can

Protocol for a 1 L Spray Solution with 0.02% Surfactant:

  • Calculate the required volume of stock solution for the desired final concentration of this compound. For example, to prepare a 10 µM solution:

    • V₁ = (10 µM * 1 L) / 10,000 µM = 0.001 L (or 1 mL)

  • Preparation:

    • To a 1 L container, add approximately 900 mL of deionized water.

    • Add 1 mL of the 10 mM this compound stock solution.

    • Add 200 µL of Tween® 20 (for a 0.02% v/v final concentration).

    • Add deionized water to bring the final volume to 1 L.

    • Mix the solution thoroughly.

  • Application:

    • Foliar Spray: Apply the solution evenly to the plant foliage using a pressurized sprayer until runoff is observed.

    • Soil Drench: Apply a specific volume of the solution directly to the soil surface around the base of the plant.

    • A control group treated with a solution containing the same concentration of acetone and surfactant without this compound should always be included.

Visualization of Workflows and Signaling Pathways

3.1. Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Acetone weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at -20°C volume->store_stock dilute Dilute Stock in Aqueous Medium store_stock->dilute Retrieve from storage mix Thoroughly Mix dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

3.2. Proposed Signaling Pathway of this compound Action

This compound's primary mode of action is the inhibition of the microsomal elongase enzyme system, which is responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs).[2] VLCFAs are essential components of various cellular structures and signaling molecules in plants.

G This compound This compound Elongase VLCFA Elongase Enzyme This compound->Elongase Inhibits VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (>C18) Elongase->VLCFA Biosynthesis CellMembranes Cell Membrane Integrity VLCFA->CellMembranes CuticularWax Cuticular Wax Formation VLCFA->CuticularWax Signaling Lipid-based Signaling VLCFA->Signaling Growth Inhibition of Cell Division and Plant Growth CellMembranes->Growth Disruption leads to CuticularWax->Growth Disruption leads to Signaling->Growth Disruption leads to

Caption: Proposed mechanism of this compound's herbicidal action.

References

Application of Radiolabeled Cafenstrole in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of radiolabeled Cafenstrole in metabolic studies. Given the limited publicly available data on the metabolism of this compound using radiolabeled compounds, this guide combines established analytical methods for this compound and its metabolites with best-practice protocols for Absorption, Distribution, Metabolism, and Excretion (ADME) studies of herbicides.

Introduction to this compound and its Metabolism

This compound is a triazole herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs)[1]. Understanding its metabolic fate in target and non-target organisms is crucial for assessing its efficacy, selectivity, and potential environmental impact. Metabolic studies are essential to identify key metabolites, determine the pathways of degradation, and quantify the distribution and excretion of the compound and its byproducts.

Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), is a powerful technique for tracing the fate of molecules like this compound in biological systems. It allows for sensitive and accurate quantification of the parent compound and its metabolites in various matrices.

A known metabolite of this compound is 3-(2,4,6-Trimethylphenylsulfonyl)-1,2,4-triazole[2]. Regulatory guidelines in some regions require the quantification of both this compound and this metabolite in residue analysis of certain commodities[2].

Quantitative Data Summary

AnalyteMatrixMethodLimit of Quantification (LOQ)Reference
This compoundAnimal & Fishery Products (Muscle, Liver, Kidney, Milk, Egg, Fish, Shellfish, Honey, Fat)LC-MS/MS0.01 mg/kg[2]
3-(2,4,6-Trimethylphenylsulfonyl)-1,2,4-triazoleAnimal & Fishery Products (Muscle, Liver, Kidney, Milk, Egg, Fish, Shellfish, Honey, Fat)LC-MS/MS0.01 mg/kg (calculated as this compound)[2]
This compoundAgricultural ProductsGCNot Specified[3]

Experimental Protocols

Protocol for Analysis of this compound and its Metabolite in Biological Matrices (Non-radiolabeled)

This protocol is adapted from the analytical method for this compound in animal and fishery products and can be used for quantitative analysis in metabolic studies.

3.1.1. Materials and Reagents

  • Reference standards of this compound (>95% purity) and 3-(2,4,6-Trimethylphenylsulfonyl)-1,2,4-triazole (>95% purity)

  • Acetone (B3395972), Acetonitrile (B52724) (HPLC grade), n-hexane

  • 0.1 mol/L Hydrochloric acid

  • Water (deionized or HPLC grade)

  • Octadecylsilanized silica (B1680970) gel cartridge (e.g., 1,000 mg)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • LC-MS/MS system

3.1.2. Sample Extraction

  • For Muscle, Liver, Kidney, Milk, Egg, Fish, and Shellfish:

    • To 10.0 g of the sample, add 20 mL of 0.1 mol/L hydrochloric acid.

    • Add 100 mL of acetone and homogenize.

    • Filter the homogenate under suction.

    • To the residue, add 50 mL of acetone, homogenize again, and filter.

    • Combine the filtrates and adjust the final volume to 200 mL with acetone.

    • Take a 4 mL aliquot and add 16 mL of water.

  • For Fat:

    • To 5.00 g of the sample, add 20 mL of 0.1 mol/L hydrochloric acid.

    • Follow steps 2-4 from the protocol above.

    • Combine the filtrates and adjust the final volume to 200 mL with acetone.

    • Take an 8 mL aliquot and remove the acetone at <40°C.

    • Add 30 mL of n-hexane to the residue and extract twice with 30 mL of acetonitrile saturated with n-hexane.

    • Combine the acetonitrile extracts and remove the solvent at <40°C.

    • Dissolve the residue in 4 mL of acetone and add 16 mL of water.

3.1.3. Clean-up

  • Condition an octadecylsilanized silica gel cartridge with 5 mL of acetonitrile followed by 5 mL of water.

  • Load the extracted sample solution onto the cartridge.

  • Wash the cartridge with 10 mL of acetonitrile/water (1:4, v/v) and discard the effluent.

  • Elute the analytes with 10 mL of acetonitrile/water (3:2, v/v).

  • Adjust the eluate to a final volume of 10 mL with acetonitrile/water (3:2, v/v) to create the test solution.

3.1.4. LC-MS/MS Analysis

  • Instrumentation: Liquid chromatograph-tandem mass spectrometer

  • Ionization Mode: ESI(+) for this compound, ESI(-) for the metabolite

  • Monitoring Ions (m/z):

    • This compound: Precursor ion 351, Product ions 100, 72

    • Metabolite: Precursor ion 250, Product ions 186, 131

  • Quantification: Based on a calibration curve prepared with reference standards. The concentration of the metabolite is calculated as the equivalent concentration of this compound[2].

Proposed Protocol for a Radiolabeled this compound Metabolism Study in Rats (Hypothetical)

This protocol outlines a general approach for an in vivo metabolism study using ¹⁴C-labeled this compound.

3.2.1. Synthesis of ¹⁴C-Cafenstrole

  • The ¹⁴C label should be introduced into a stable position of the this compound molecule, preferably in the triazole or the trimethylphenyl ring, to trace the core structure through metabolic transformations.

  • The radiochemical purity of the synthesized ¹⁴C-Cafenstrole should be >98%.

3.2.2. Animal Dosing and Sample Collection

  • Use Sprague-Dawley rats, acclimated to laboratory conditions.

  • Administer a single oral dose of ¹⁴C-Cafenstrole formulated in a suitable vehicle (e.g., corn oil). A low dose (e.g., 10 mg/kg) and a high dose (e.g., 100 mg/kg) should be used.

  • House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

  • Collect blood samples via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile.

  • At the end of the study, euthanize the animals and collect tissues (liver, kidney, fat, muscle, brain, etc.) to assess distribution.

3.2.3. Sample Analysis

  • Total Radioactivity Measurement:

    • Homogenize tissue samples.

    • Measure the total radioactivity in aliquots of urine, homogenized feces, plasma, and tissue homogenates using a liquid scintillation counter (LSC).

  • Metabolite Profiling:

    • Pool urine and fecal extracts from each time point.

    • Extract the samples using the method described in Protocol 3.1.2.

    • Analyze the extracts using radio-HPLC (HPLC coupled with a radioactivity detector) to separate the parent compound from its metabolites.

    • Identify the structure of the metabolites using LC-MS/MS and NMR spectroscopy.

  • Quantification:

    • Quantify the amount of this compound and each metabolite in the different matrices by integrating the peaks from the radio-chromatograms.

Visualizations

Signaling and Metabolic Pathways

The primary mode of action of this compound is the inhibition of the microsomal elongase enzyme involved in the biosynthesis of very-long-chain fatty acids (VLCFAs)[1].

VLCFA_Biosynthesis_Inhibition cluster_0 VLCFA Elongation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (C18) Condensation Condensation Fatty_Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA_CoA VLCFA-CoA (C>18) Reduction2->VLCFA_CoA This compound This compound Elongase_Enzyme Microsomal Elongase Enzyme Complex This compound->Elongase_Enzyme Inhibits Elongase_Enzyme->Condensation Catalyzes

Caption: Inhibition of VLCFA biosynthesis by this compound.

A proposed metabolic pathway for this compound in biological systems would likely involve hydrolysis and oxidation.

Cafenstrole_Metabolism This compound This compound Metabolite 3-(2,4,6-Trimethylphenylsulfonyl) -1,2,4-triazole This compound->Metabolite Hydrolysis Further_Metabolites Further Oxidation & Conjugation Products Metabolite->Further_Metabolites Phase I & II Metabolism

Caption: Proposed metabolic pathway of this compound.

Experimental Workflows

The following diagram illustrates the general workflow for a radiolabeled ADME study.

ADME_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_reporting Data Interpretation & Reporting Synthesis Synthesis of ¹⁴C-Cafenstrole Dosing Dosing of Animals (e.g., Rats) Synthesis->Dosing Collection Sample Collection (Urine, Feces, Blood, Tissues) Dosing->Collection Total_Radioactivity Total Radioactivity Measurement (LSC) Collection->Total_Radioactivity Extraction Extraction of Analytes Collection->Extraction ADME_Profile Determine ADME Profile (Absorption, Distribution, Metabolism, Excretion) Total_Radioactivity->ADME_Profile Metabolite_Profiling Metabolite Profiling (Radio-HPLC) Extraction->Metabolite_Profiling Metabolite_ID Metabolite Identification (LC-MS/MS, NMR) Metabolite_Profiling->Metabolite_ID Quantification Quantification of Parent & Metabolites Metabolite_Profiling->Quantification Quantification->ADME_Profile Report Final Study Report ADME_Profile->Report

Caption: General workflow for a radiolabeled ADME study.

References

Application Note: A Multi-Tiered Protocol for Screening Cafenstrole Resistance in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cafenstrole is a triazole herbicide effective for weed control, particularly in rice cultivation.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant development.[1][2] this compound specifically targets and inhibits a microsomal elongase enzyme responsible for extending fatty acid chains beyond C18.[2][3] The repeated use of herbicides with a single mode of action can lead to the selection of resistant weed populations, posing a significant threat to sustainable agriculture.[4][5]

The development of herbicide resistance in weeds is a complex evolutionary process that can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[4][6] TSR involves mutations in the gene encoding the target protein, which prevents the herbicide from binding effectively.[6] NTSR mechanisms are more varied and can include enhanced herbicide metabolism (e.g., through cytochrome P450 enzymes), reduced herbicide translocation, or sequestration of the compound away from its target site.[6]

This application note provides a comprehensive, multi-tiered protocol for the systematic screening and characterization of this compound resistance in weed populations. The protocol integrates whole-plant bioassays, biochemical enzyme analysis, and molecular genetic techniques to confirm resistance, determine its magnitude, and elucidate the underlying mechanisms.

Overall Screening Workflow

The screening process follows a logical progression from broad phenotypic assessment to specific mechanistic investigation. Putative resistant samples are first confirmed using whole-plant dose-response assays. Confirmed resistant populations are then subjected to biochemical and molecular analyses to differentiate between target-site and non-target-site resistance mechanisms.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism Investigation a Seed Collection from Putative Resistant Field Population b Whole-Plant Dose-Response Assay (Greenhouse Bioassay) a->b c Survival at Recommended Field Rate? b->c d Calculate Resistance Index (GR50-R / GR50-S) c->d Yes s Susceptible Population (No Resistance) c->s No e Biochemical Assay: VLCFA Elongase Activity d->e f Molecular Analysis: Target Gene Sequencing d->f g Altered IC50 Value? e->g h Mutation in Target Gene? f->h i Conclusion: Target-Site Resistance (TSR) g->i Yes j Conclusion: Non-Target-Site Resistance (NTSR) g->j No h->i Yes h->j No

Caption: Overall workflow for this compound resistance screening.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol confirms herbicide resistance at the whole-plant level and quantifies the level of resistance by comparing the dose required to cause 50% growth reduction (GR₅₀) between suspected resistant (R) and known susceptible (S) populations.[7]

Materials
  • Seeds from putative resistant and known susceptible weed populations

  • Pots (10 cm diameter) filled with sterile potting mix

  • Growth chamber or greenhouse with controlled conditions

  • This compound analytical standard and commercial formulation

  • Cabinet spray tower calibrated to deliver a consistent volume

  • Deionized water, acetone, and appropriate adjuvants

  • Balance, fume hood, and personal protective equipment (PPE)

Methodology
  • Seed Preparation and Germination: Collect mature seeds from at least 30 plants in the suspected resistant field.[8] Air-dry and store seeds in paper bags at 4°C. If necessary, apply dormancy-breaking treatments (e.g., scarification, cold stratification). Germinate seeds in petri dishes on moist filter paper or directly in pots.[8]

  • Plant Growth: Once seedlings reach the 2-3 leaf stage, transplant one seedling per pot. Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod).

  • Herbicide Application: Prepare a stock solution of this compound. Perform serial dilutions to create a range of 7-8 doses, including a zero-dose control. Doses should bracket the recommended field rate, extending from sublethal to several times the lethal dose for susceptible plants.[7]

  • Apply the herbicide treatments to plants at the 3-4 leaf stage using a calibrated cabinet sprayer.[9] Include at least four replicates for each dose and for both R and S populations.

  • Data Collection and Analysis: After 21 days, assess plant survival and harvest the above-ground biomass for each pot. Dry the biomass at 60°C for 72 hours and record the dry weight.

  • Express the dry weight for each plant as a percentage of the mean dry weight of the untreated control plants for that population.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the GR₅₀ value for both R and S populations.

  • Resistance Index (RI): Calculate the RI by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population (RI = GR₅₀-R / GR₅₀-S).

Data Presentation

Table 1: Whole-Plant Bioassay Results for this compound

Population ID Type GR₅₀ (g a.i./ha) 95% Confidence Interval Resistance Index (RI)
WEED-S1 Susceptible 15.2 12.8 - 17.6 -
WEED-R1 Resistant 185.5 160.1 - 210.9 12.2

| WEED-R2 | Resistant | 98.7 | 85.4 - 112.0 | 6.5 |

Protocol 2: Biochemical Assay for Target-Site Resistance

This assay directly measures the activity of the VLCFA elongase enzyme in the presence of this compound. A significant increase in the concentration of this compound needed to inhibit the enzyme by 50% (IC₅₀) in a resistant biotype compared to a susceptible one is strong evidence for TSR.[2]

Materials
  • Fresh leaf tissue (20-30 g) from R and S plants

  • Extraction buffer (e.g., HEPES buffer, pH 7.5, containing sorbitol, EDTA, DTT)

  • Radiolabeled substrate: [2-¹⁴C]-malonyl-CoA

  • Cofactors: Malonyl-CoA, NADPH

  • This compound analytical standard dissolved in DMSO

  • Ultracentrifuge, liquid scintillation counter, glass homogenizer

  • All necessary reagents for microsomal protein isolation

Methodology
  • Microsome Isolation: Harvest young, actively growing leaf tissue from both R and S plants. Homogenize the tissue in ice-cold extraction buffer.

  • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris and chloroplasts.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a small volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Inhibition Assay: Prepare reaction vials containing the assay buffer, microsomal protein (e.g., 50 µg), NADPH, and varying concentrations of this compound (from 0 to 100 µM).

  • Initiate the reaction by adding the radiolabeled substrate, [2-¹⁴C]-malonyl-CoA.

  • Incubate the reaction at 25°C for 30 minutes.

  • Stop the reaction and extract the newly synthesized fatty acids.

  • Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the enzyme activity at each this compound concentration as a percentage of the activity in the control (no herbicide). Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Table 2: VLCFA Elongase Inhibition by this compound

Population ID Type IC₅₀ (nM) 95% Confidence Interval Fold Resistance
WEED-S1 Susceptible 45.8 39.1 - 52.5 -
WEED-R1 Resistant 552.1 498.3 - 605.9 12.1

| WEED-R2 | Resistant | 51.3 | 44.0 - 58.6 | 1.1 |

Protocol 3: Molecular Analysis of Resistance Mechanisms

This protocol investigates the genetic basis of resistance. Sequencing the gene encoding the VLCFA elongase can identify mutations causing TSR.[10] Quantitative PCR can investigate gene amplification, a known NTSR mechanism for other herbicides.[11]

G cluster_path This compound Mode of Action & Resistance cluster_res MalonylCoA Malonyl-CoA + C18 Fatty Acid Elongase VLCFA Elongase (Target Enzyme) MalonylCoA->Elongase Substrates VLCFA Very-Long-Chain Fatty Acid (VLCFA) Elongase->VLCFA Product This compound This compound This compound->Elongase Inhibition TSR Target-Site Resistance (TSR): Mutation in Elongase gene prevents this compound binding. TSR->Elongase NTSR Non-Target-Site Resistance (NTSR): Enhanced metabolism by enzymes (e.g., P450s) degrades this compound before it reaches the target. NTSR->this compound

Caption: this compound mechanism and points of potential resistance.

Materials
  • Leaf tissue from R and S plants

  • DNA extraction kit (e.g., CTAB method or commercial kit)

  • Primers designed to amplify conserved regions of the VLCFA elongase gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Gel electrophoresis equipment

  • DNA sequencing service

  • qPCR machine and reagents (e.g., SYBR Green)

Methodology
  • DNA Extraction: Extract high-quality genomic DNA from fresh or frozen leaf tissue of individual R and S plants.

  • Target Gene Amplification: Design primers based on conserved sequences of plant VLCFA elongase genes from public databases. Perform PCR to amplify the target gene from the genomic DNA of at least 5-10 individuals from each population.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from R and S individuals using bioinformatics software (e.g., BLAST, ClustalW). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant individuals.

  • (Optional) qPCR for Gene Amplification: Design qPCR primers for the target gene and a single-copy reference gene. Perform qPCR on genomic DNA from R and S individuals to determine the relative copy number of the VLCFA elongase gene.

Data Presentation

Table 3: Molecular Analysis of the VLCFA Elongase Gene

Population ID Type Amino Acid Substitution Codon Change Relative Gene Copy Number
WEED-S1 Susceptible None - 1.0
WEED-R1 Resistant Glycine -> Alanine at position 239 GGT -> GCT 1.1

| WEED-R2 | Resistant | None | - | 1.0 |

Interpretation of Results

By integrating the data from all three protocols, a clear picture of the resistance status and mechanism can be formed.

  • Susceptible Population (e.g., WEED-S1): Exhibits a low GR₅₀ value, a low IC₅₀ value for enzyme inhibition, no mutations in the target gene, and a baseline gene copy number.

  • Target-Site Resistant Population (e.g., WEED-R1): Shows a high Resistance Index (RI > 10), a correspondingly high fold-resistance in the enzyme assay (IC₅₀-R / IC₅₀-S > 10), and a specific mutation in the VLCFA elongase gene that is absent in the susceptible population. This combination strongly indicates TSR.

  • Non-Target-Site Resistant Population (e.g., WEED-R2): Displays a moderate to high RI (e.g., 6.5) in the whole-plant assay, but shows no significant difference in enzyme sensitivity (IC₅₀ is similar to susceptible) and no mutations in the target gene. This profile strongly suggests an NTSR mechanism, such as enhanced metabolic degradation of this compound. Further studies, such as metabolomics or transcriptomics, would be required to identify the specific NTSR genes involved.

References

Using Cafenstrole as a Chemical Probe for Studying Fatty Acid Elongation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafenstrole is a potent and specific inhibitor of the microsomal fatty acid elongase (FAE) complex, which is responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs)[1][2]. VLCFAs, defined as fatty acids with chain lengths of C18 and longer, are crucial components of various lipids, including waxes, sphingolipids, and suberin. The elongation process involves a four-step enzymatic cycle, with the initial condensation step, catalyzed by 3-ketoacyl-CoA synthase (KCS), being the rate-limiting step and the primary target of this compound[3]. By inhibiting KCS, this compound serves as a valuable chemical probe to investigate the physiological roles of VLCFAs and the function of the FAE complex in various biological systems, from plants to mammals.

This document provides detailed application notes and protocols for utilizing this compound in studying fatty acid elongation. It includes quantitative data on its inhibitory activity, step-by-step experimental procedures, and visual diagrams of the relevant pathways and workflows.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against specific fatty acid elongase enzymes. The following table summarizes the available data from studies on Arabidopsis thaliana elongases heterologously expressed in yeast. The pI50 value represents the negative logarithm of the molar concentration of an inhibitor that is required for 50% inhibition (IC50).

Target EnzymeOrganismExpression SystempI50IC50 (M)Reference
FAE1 (Fatty Acid Elongase 1)Arabidopsis thalianaSaccharomyces cerevisiae6.72.0 x 10⁻⁷[4]
At5g43760 (KCS family protein)Arabidopsis thalianaSaccharomyces cerevisiae6.44.0 x 10⁻⁷[4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

Fatty Acid Elongation Pathway and this compound's Site of Action

The fatty acid elongation cycle is a four-step process occurring in the endoplasmic reticulum. This compound inhibits the first and rate-limiting step of this pathway.

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum Membrane Acyl_CoA Acyl-CoA (Cn) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction (NADPH) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction (NADPH) Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA This compound This compound This compound->KCS

Caption: Fatty acid elongation cycle and the inhibitory action of this compound on KCS.

Experimental Workflow: Heterologous Expression and Inhibitor Assay

This workflow outlines the key steps for testing this compound's effect on a specific elongase enzyme expressed in a heterologous system like yeast.

Heterologous_Expression_Workflow cluster_workflow Workflow start Start: Clone Elongase Gene into Yeast Expression Vector transform Transform Yeast (e.g., S. cerevisiae) start->transform culture Culture Transformed Yeast (Induce Gene Expression) transform->culture treat Treat Yeast Cultures with Varying this compound Concentrations culture->treat harvest Harvest Yeast Cells treat->harvest extract Extract Total Fatty Acids harvest->extract derivatize Derivatize to Fatty Acid Methyl Esters (FAMEs) extract->derivatize analyze Analyze FAMEs by GC-MS derivatize->analyze quantify Quantify VLCFA Levels and Calculate IC50/pI50 analyze->quantify

Caption: Workflow for assessing this compound's inhibitory activity on a specific elongase.

Experimental Workflow: In Vitro Microsomal Assay

This workflow details the procedure for an in vitro assay using microsomal fractions to measure the inhibition of fatty acid elongation by this compound.

Microsomal_Assay_Workflow cluster_workflow Workflow start Start: Isolate Microsomal Fraction from Tissue/Cells prepare Prepare Reaction Mixture: Buffer, NADPH, Acyl-CoA, [14C]Malonyl-CoA start->prepare add_inhibitor Add this compound at Various Concentrations prepare->add_inhibitor initiate Initiate Reaction with Microsomal Protein add_inhibitor->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (e.g., with strong base) incubate->stop saponify Saponify Fatty Acyl-CoAs stop->saponify extract Extract Fatty Acids saponify->extract measure Measure Radioactivity via Liquid Scintillation Counting extract->measure analyze Analyze Data to Determine Inhibition measure->analyze

Caption: Workflow for an in vitro microsomal fatty acid elongation assay with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on fatty acid elongation.

Protocol 1: Heterologous Expression of Fatty Acid Elongase in S. cerevisiae and Inhibition by this compound

This protocol is adapted from methodologies used to characterize Arabidopsis thaliana fatty acid elongases[4].

1. Materials:

  • S. cerevisiae strain (e.g., INVSc1)

  • Yeast expression vector (e.g., pYES2)

  • Complete minimal-dropout-uracil medium with 2% glucose

  • Induction medium: complete minimal-dropout-uracil medium with 1% raffinose (B1225341) and 2% galactose

  • This compound stock solution (in DMSO)

  • Reagents for fatty acid extraction and methylation (e.g., methanolic HCl)

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

2. Procedure:

  • Gene Cloning and Yeast Transformation:

    • Clone the coding sequence of the target fatty acid elongase gene into the pYES2 vector.

    • Transform the resulting plasmid into S. cerevisiae INVSc1 using a standard method (e.g., lithium acetate (B1210297) method).

    • Select for transformants on minimal medium agar (B569324) plates lacking uracil.

  • Yeast Culture and Induction:

    • Inoculate a single colony of transformed yeast into 5 mL of complete minimal-dropout-uracil medium with 2% glucose and grow overnight at 28°C with shaking.

    • Use the starter culture to inoculate a larger volume (e.g., 50 mL) of the same medium and grow to the logarithmic phase (OD600 ≈ 0.6-0.8).

    • Harvest the cells by centrifugation, wash with sterile water, and resuspend in induction medium to induce protein expression.

  • This compound Treatment:

    • To the induced cultures, add this compound from a concentrated stock solution to achieve a range of final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). Include a DMSO-only control.

    • Incubate the cultures for 18-20 hours at 28°C with shaking.

  • Fatty Acid Analysis:

    • Harvest the yeast cells by centrifugation and freeze-dry the pellets.

    • Perform transmethylation of the total lipids by adding methanolic HCl and incubating at 80°C for 1 hour. Include an internal standard for quantification.

    • Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to different fatty acids based on their retention times and mass spectra, comparing them to known standards.

    • Calculate the amount of each VLCFA relative to the internal standard.

    • Determine the percent inhibition of VLCFA synthesis at each this compound concentration compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the pI50 or IC50 value.

Protocol 2: In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol is based on a general method for assaying fatty acid elongation activity in microsomal preparations[1][5].

1. Materials:

  • Tissue or cultured cells for microsome isolation

  • Microsome isolation buffer (e.g., containing sucrose (B13894), buffer, and protease inhibitors)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • NADPH

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA, C16:0-CoA)

  • [¹⁴C]Malonyl-CoA

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., 5 M KOH in 10% methanol)

  • Hexane-acetic acid extraction solvent (98:2 v/v)

  • Scintillation cocktail

2. Procedure:

  • Microsome Isolation:

    • Homogenize the tissue or cells in ice-cold isolation buffer.

    • Perform differential centrifugation to pellet and wash the microsomal fraction.

    • Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay). Store at -80°C.

  • Elongation Reaction:

    • In a microfuge tube, prepare the reaction mixture containing:

      • Reaction buffer

      • NADPH (final concentration ~1 mM)

      • Fatty acyl-CoA substrate (final concentration ~10-50 µM)

      • [¹⁴C]Malonyl-CoA (final concentration ~50-100 µM, with known specific activity)

    • Add this compound to different tubes to achieve a range of final concentrations. Include a DMSO control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the microsomal protein (e.g., 50-100 µg).

    • Incubate at 37°C for 20-30 minutes.

  • Termination and Extraction:

    • Stop the reaction by adding the stop solution.

    • Saponify the lipids by incubating at 65°C for 1 hour.

    • Acidify the reaction with HCl.

    • Extract the fatty acids with the hexane-acetic acid solvent.

    • Vortex and centrifuge to separate the phases.

  • Quantification:

    • Transfer the upper organic phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of malonyl-CoA incorporation into fatty acids (e.g., in nmol/mg protein/min) based on the specific activity of the [¹⁴C]Malonyl-CoA.

    • Determine the percent inhibition of elongation activity at each this compound concentration and calculate the IC50 value.

Protocol 3: In Vivo Inhibition of VLCFA Synthesis in Arabidopsis thaliana Seedlings

This protocol describes how to assess the effect of this compound on whole seedlings[3].

1. Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • This compound stock solution (in DMSO)

  • Reagents for fatty acid extraction and methylation

  • Hexane and internal standard

2. Procedure:

  • Seedling Growth and Treatment:

    • Sterilize Arabidopsis seeds and plate them on MS agar plates.

    • Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.

    • Grow the seedlings vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C.

    • After a few days of growth (e.g., 5-7 days), transfer the seedlings to MS agar plates containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a DMSO-only control plate.

    • Continue to grow the seedlings on the treatment plates for an additional 7-14 days.

  • Phenotypic Analysis:

    • Observe and document any morphological changes in the seedlings, such as root growth inhibition, leaf fusion, or changes in epicuticular wax, which can be indicative of VLCFA synthesis inhibition.

  • Fatty Acid Analysis:

    • Harvest whole seedlings from each treatment group.

    • Record the fresh weight.

    • Perform fatty acid extraction and transmethylation to FAMEs as described in Protocol 1.

    • Analyze the FAMEs by GC-MS to determine the relative amounts of different fatty acid species.

  • Data Analysis:

    • Quantify the levels of VLCFAs (C20 and longer) relative to shorter-chain fatty acids (e.g., C16:0, C18:1).

    • Compare the fatty acid profiles of this compound-treated seedlings to the control to demonstrate a dose-dependent reduction in VLCFA content.

Conclusion

This compound is a powerful and specific inhibitor of the fatty acid elongation machinery, making it an indispensable tool for researchers in lipid biology, plant sciences, and drug development. The protocols and data presented here provide a comprehensive guide for employing this compound to dissect the roles of VLCFAs in cellular processes, validate fatty acid elongases as potential drug targets, and screen for novel inhibitors. Careful experimental design and adherence to the detailed protocols will enable robust and reproducible results in the study of this fundamental metabolic pathway.

References

Application Notes and Protocols for Evaluating the Pre- and Early Post-Emergence Herbicidal Activity of Cafenstrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafenstrole is a triazole herbicide recognized for its efficacy in controlling annual weeds, particularly grassy species, in paddy rice cultivation.[1] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development.[2][3] this compound specifically targets the microsomal elongase enzyme system responsible for extending fatty acid chains beyond C18.[3][4][5] This disruption of VLCFA production leads to impaired formation of essential components like cuticular waxes and sphingolipids, ultimately resulting in weed mortality.[6] These application notes provide detailed experimental protocols for assessing the pre-emergence and early post-emergence herbicidal activity of this compound.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound acts as a specific inhibitor of the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This complex catalyzes the addition of two-carbon units to acyl-CoA chains, a four-step process involving β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). By inhibiting this pathway, this compound prevents the synthesis of VLCFAs (C20 and longer), which are precursors for vital cellular components. The resulting deficiency in these molecules disrupts cell division, cuticle formation, and overall seedling development in susceptible weeds.[6][7]

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Products cluster_effects Physiological Effects C16_C18_Acyl_CoA C16-C18 Acyl-CoA KCS β-ketoacyl-CoA synthase (KCS) C16_C18_Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Elongation Cycle HCD β-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Elongation Cycle ECR enoyl-CoA reductase (ECR) HCD->ECR Elongation Cycle ECR->KCS Elongation Cycle VLCFA_CoA Very-Long-Chain Fatty Acid (VLCFA)-CoA ECR->VLCFA_CoA Cuticular_Waxes Cuticular Waxes VLCFA_CoA->Cuticular_Waxes Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Suberin Suberin VLCFA_CoA->Suberin This compound This compound This compound->KCS Inhibition Weed_Control Weed Growth Inhibition & Mortality

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Design and Protocols

A randomized complete block design (RCBD) is recommended for these trials to minimize the influence of environmental variability.[7][8] Each treatment should be replicated a minimum of three to four times to ensure statistical validity.[8]

Pre-Emergence Efficacy Trial

This protocol is designed to evaluate the effectiveness of this compound when applied to the soil before weed emergence.

Protocol:

  • Site Selection and Preparation:

    • Select a uniform trial area with consistent soil type, good drainage, and a known history of target weed infestation.

    • Prepare a fine, firm seedbed free of clods and debris to ensure uniform herbicide application and distribution.[9]

  • Plot Establishment:

    • Establish individual plots of a standardized size (e.g., 2m x 5m).

    • Incorporate untreated buffer zones between plots to prevent spray drift.

    • Clearly label each plot with treatment details and replicate number.

  • Treatment Application:

    • Calibrate the sprayer to deliver a precise volume of spray solution (e.g., 300 L/ha).

    • Prepare this compound solutions at varying application rates (e.g., 150, 200, 250 g a.i./ha) and include an untreated control.

    • Apply the treatments uniformly to the soil surface within 48 hours of sowing the crop and target weeds.[9]

    • If conditions are dry, a light irrigation (10-15 mm) may be necessary to activate the herbicide.

  • Data Collection and Evaluation:

    • Weed Control: At 14, 28, and 42 days after treatment (DAT), visually assess the percentage of weed control for each target species relative to the untreated control (0% = no control, 100% = complete control).

    • Crop Phytotoxicity: At the same intervals, visually assess crop injury on a scale of 0 to 100 (0 = no injury, 100 = crop death).

    • Weed Density and Biomass: At 42 DAT, count the number of weeds per unit area (e.g., 0.25 m²) and collect the above-ground biomass. Dry the biomass at 70°C for 72 hours and record the dry weight.

Early Post-Emergence Efficacy Trial

This protocol assesses the activity of this compound when applied to weeds that have recently emerged.

Protocol:

  • Site Selection and Plot Establishment: Follow the same procedures as for the pre-emergence trial.

  • Treatment Application:

    • Apply this compound at the same range of application rates when the target weeds have reached the 2-3 leaf stage.[6]

    • Include an untreated control for comparison.

    • Ensure uniform spray coverage of the weed foliage.

  • Data Collection and Evaluation:

    • Weed Control: Visually assess the percentage of weed control at 7, 14, and 21 DAT.

    • Crop Phytotoxicity: Visually assess crop injury at the same intervals.

    • Weed Density and Biomass: At 21 DAT, determine weed density and biomass as described for the pre-emergence trial.

cluster_timings Application Timings cluster_data Data Points Start Start Site_Selection Site Selection & Preparation Start->Site_Selection Plot_Establishment Plot Establishment (RCBD) Site_Selection->Plot_Establishment Treatment_Prep Treatment Preparation (this compound Doses & Control) Plot_Establishment->Treatment_Prep Pre_Emergence Pre-Emergence (within 48h of sowing) Treatment_Prep->Pre_Emergence Post_Emergence Early Post-Emergence (2-3 leaf stage of weeds) Treatment_Prep->Post_Emergence Application Herbicide Application Data_Collection Data Collection Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Weed_Control % Weed Control Data_Collection->Weed_Control Phytotoxicity Crop Phytotoxicity Data_Collection->Phytotoxicity Weed_Metrics Weed Density & Biomass Data_Collection->Weed_Metrics End End Analysis->End Pre_Emergence->Application Post_Emergence->Application

Caption: Experimental workflow for this compound efficacy testing.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the pre- and early post-emergence trials.

Table 1: Pre-Emergence Efficacy of this compound on Key Weed Species at 42 DAT

Treatment (g a.i./ha)Barnyard Grass (Echinochloa crus-galli) (% Control)Annual Sedge (Cyperus difformis) (% Control)Monochoria (Monochoria vaginalis) (% Control)Rice Phytotoxicity (%)
Untreated Control0000
This compound 1508578702
This compound 2009288803
This compound 2509895875

Table 2: Early Post-Emergence Efficacy of this compound on Key Weed Species at 21 DAT

Treatment (g a.i./ha)Barnyard Grass (Echinochloa crus-galli) (% Control)Annual Sedge (Cyperus difformis) (% Control)Monochoria (Monochoria vaginalis) (% Control)Rice Phytotoxicity (%)
Untreated Control0000
This compound 1508072653
This compound 2008882754
This compound 2509590826

Table 3: Effect of this compound on Weed Density and Dry Biomass (Pre-Emergence, 42 DAT)

Treatment (g a.i./ha)Total Weed Density (plants/m²)Total Weed Dry Biomass (g/m²)
Untreated Control15085.2
This compound 1502212.8
This compound 200116.3
This compound 25042.1

Table 4: Effect of this compound on Weed Density and Dry Biomass (Early Post-Emergence, 21 DAT)

Treatment (g a.i./ha)Total Weed Density (plants/m²)Total Weed Dry Biomass (g/m²)
Untreated Control14578.5
This compound 1502915.7
This compound 200179.1
This compound 25073.9

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's pre- and early post-emergence herbicidal activity. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the development and registration of new herbicidal products. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying mechanism of action.

References

Application Note: Solid-Phase Extraction for Cleanup of Cafenstrole Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cafenstrole is a triazole herbicide used for the control of various weeds in rice paddies.[1] Accurate determination of its residues in complex matrices such as animal tissues, agricultural products, and environmental samples is crucial for regulatory monitoring and ensuring food safety. Sample preparation is a critical step in the analytical workflow, designed to remove interfering matrix components that can affect the accuracy and sensitivity of subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of pesticide residues from various sample extracts.[3]

This application note provides a detailed protocol for the solid-phase extraction of this compound samples using octadecylsilanized silica (B1680970) gel (C18) cartridges. The methodology is based on established analytical procedures for this compound and its metabolite in animal and fishery products.[1][2]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is essential for developing an effective SPE method.

PropertyValue
Chemical Name N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole-1-carboxamide[4]
Molecular Formula C₁₆H₂₂N₄O₃S[4][5]
Molecular Weight 350.44 g/mol [4][5]
Solubility Low water solubility[1]
Chemical Class Triazole Herbicide[1]

Principles of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to separate components of a mixture. The process involves a solid phase (the sorbent packed in a cartridge) and a liquid phase (the sample and solvents). The separation is based on the differential affinity of the analyte and interfering compounds for the solid phase. The typical steps in an SPE procedure are:

  • Conditioning: The sorbent is treated with a solvent to activate it and create an environment suitable for sample loading.

  • Loading: The sample extract is passed through the cartridge, and the analyte of interest is retained on the sorbent.

  • Washing: The cartridge is washed with a solvent that removes weakly bound interferences while the analyte of interest remains on the sorbent.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte from the cartridge.

The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. For a moderately non-polar compound like this compound, a reversed-phase sorbent like C18 is a suitable choice.

Experimental Protocol: SPE Cleanup of this compound

This protocol is adapted from the analytical method for this compound in animal and fishery products.[1][2]

Materials and Reagents:

  • Octadecylsilanized silica gel SPE cartridges (1000 mg, 6 mL)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Acetone (B3395972), HPLC grade

  • n-Hexane, HPLC grade

  • 0.1 mol/L Hydrochloric acid (HCl)

  • This compound analytical standard

  • Sample extracts (obtained from various matrices as described below)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Sample Extraction

The extraction procedure varies depending on the sample matrix.[1][2]

For Muscle, Liver, Kidney, Milk, Egg, Fish, and Shellfish:

  • Homogenize 10.0 g of the sample with 20 mL of 0.1 mol/L HCl and 100 mL of acetone.

  • Filter the homogenate under suction.

  • Re-homogenize the residue with 50 mL of acetone and filter again.

  • Combine the filtrates and adjust the volume to 200 mL with acetone.

  • Take a 4 mL aliquot of the extract and add 16 mL of water. This is the sample solution for SPE.

For Honey:

  • Dissolve 10.0 g of honey in 20 mL of 0.1 mol/L HCl.

  • Add 100 mL of acetone, homogenize, and filter under suction.

  • Re-homogenize the residue with 50 mL of acetone and filter again.

  • Combine the filtrates and adjust the volume to 200 mL with acetone.

  • Take a 4 mL aliquot of the extract and add 16 mL of water. This is the sample solution for SPE.

For Fat:

  • Homogenize 5.00 g of the sample with 20 mL of 0.1 mol/L HCl and 100 mL of acetone.

  • Filter the homogenate under suction.

  • Re-homogenize the residue with 50 mL of acetone and filter again.

  • Combine the filtrates and adjust the volume to 200 mL with acetone.

  • Take an 8 mL aliquot and evaporate the acetone at a temperature below 40°C.

  • Add 30 mL of n-hexane to the residue and perform a liquid-liquid extraction twice with 30 mL of n-hexane-saturated acetonitrile.

  • Combine the acetonitrile extracts and evaporate the solvent at a temperature below 40°C.

  • Dissolve the residue in 4 mL of acetone and add 16 mL of water. This is the sample solution for SPE.

Solid-Phase Extraction Workflow

The following diagram illustrates the SPE workflow for the cleanup of this compound samples.

SPE_Workflow start Start conditioning 1. Conditioning - 5 mL Acetonitrile - 5 mL Water start->conditioning loading 2. Sample Loading - Load the prepared sample solution conditioning->loading washing 3. Washing - 10 mL Acetonitrile/Water (1:4, v/v) loading->washing elution 4. Elution - 10 mL Acetonitrile/Water (3:2, v/v) washing->elution analysis LC-MS/MS Analysis elution->analysis

Caption: SPE workflow for this compound cleanup.

Detailed SPE Protocol
  • Cartridge Conditioning:

    • Sequentially pass 5 mL of acetonitrile and then 5 mL of water through the octadecylsilanized silica gel cartridge.[1][2] Discard the effluents. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Transfer the prepared sample solution onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 drops per second.

  • Washing:

    • Wash the cartridge with 10 mL of a 1:4 (v/v) mixture of acetonitrile and water.[1][2]

    • Discard the effluent. This step removes polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 10 mL of a 3:2 (v/v) mixture of acetonitrile and water into a clean collection tube.[1][2]

    • Adjust the final volume of the eluate to exactly 10 mL with the elution solvent. This solution is now ready for LC-MS/MS analysis.

Data Presentation

The performance of the SPE method is evaluated based on parameters such as recovery, precision (expressed as relative standard deviation, RSD), and the limit of quantification (LOQ). The following table summarizes the expected performance of the described method for this compound analysis in various matrices, based on the provided analytical method.[2]

MatrixFortification Level (mg/kg)Expected Recovery (%)Expected RSD (%)Limit of Quantification (LOQ) (mg/kg)
Muscle0.0170-120< 200.01[1][2]
Liver0.0170-120< 200.01[1][2]
Kidney0.0170-120< 200.01[1][2]
Milk0.0170-120< 200.01[1][2]
Egg0.0170-120< 200.01[1][2]
Fish0.0170-120< 200.01[1][2]
Shellfish0.0170-120< 200.01[1][2]
Honey0.0170-120< 200.01[1][2]
Fat0.0170-120< 200.01[1][2]

*Note: While the specific recovery and RSD values for this compound were not explicitly found in the search results, the ranges of 70-120% for recovery and <20% for RSD are generally accepted performance criteria for pesticide residue analysis method validation.

Logical Relationship of SPE Sorbent Selection

The selection of an appropriate SPE sorbent is crucial for achieving a successful cleanup. The decision is primarily based on the polarity of the analyte and the nature of the sample matrix. The following diagram illustrates the logical relationship for selecting an SPE sorbent for this compound.

Sorbent_Selection analyte Analyte: this compound (Moderately Non-Polar) interaction Desired Interaction: Hydrophobic interaction between This compound and sorbent analyte->interaction matrix Sample Matrix (Aqueous/Organic Extract) matrix->interaction sorbent_type Sorbent Type: Reversed-Phase interaction->sorbent_type sorbent_choice Sorbent Choice: C18 (Octadecylsilanized Silica) sorbent_type->sorbent_choice alternative Alternative Sorbents: Polymeric (e.g., HLB) sorbent_type->alternative

Caption: Sorbent selection logic for this compound.

Conclusion

The solid-phase extraction protocol using octadecylsilanized silica gel (C18) cartridges provides an effective method for the cleanup of Cafenstole samples from a variety of complex matrices. This procedure successfully removes interfering substances, allowing for accurate and sensitive quantification by LC-MS/MS. The detailed protocol and performance expectations outlined in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound residues. Adherence to this protocol will contribute to the generation of reliable and high-quality analytical data.

References

Analysis of Cafenstrole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers and Drug Development Professionals

Introduction

Cafenstrole is a triazole herbicide used for the control of various weeds in rice cultivation.[1] Its mode of action involves the inhibition of very-long-chain fatty acid biosynthesis.[2] Accurate and reliable analytical methods are crucial for monitoring its presence in environmental samples, ensuring food safety, and for research and development purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for the quantitative analysis of this compound. This document provides a detailed application note and protocol for the determination of this compound in various matrices.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile) and water. Detection and quantification are performed using a UV detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₂N₄O₃S--INVALID-LINK--
Molecular Weight350.4 g/mol --INVALID-LINK--
IUPAC NameN,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole-1-carboxamide--INVALID-LINK--
AppearanceSolid[General knowledge]
SolubilitySoluble in organic solvents like acetonitrile (B52724) and acetone (B3395972).[3]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound. Note: This data is based on an LC-MS/MS method and is provided as a reference. Similar performance may be achievable with an optimized HPLC-UV method.

ParameterValue
Limit of Quantification (LOQ)0.01 mg/kg
Limit of Detection (LOD)~0.003 mg/kg (estimated)
Recovery85-110%
Linearity (R²)>0.99
Retention Time (RT)Approximately 5-10 minutes (dependent on exact conditions)

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetone (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Hydrochloric acid (HCl)

  • Octadecylsilanized (ODS) silica (B1680970) gel cartridges for solid-phase extraction (SPE)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile. Store at 4°C. This compound may be unstable in solvents containing methanol (B129727) or water over long periods; therefore, acetonitrile is the recommended solvent for stock solutions.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL. These solutions should be prepared fresh daily.[3]

3. Sample Preparation

The following protocols are generalized for different matrices and may require optimization.

A. Water Samples

  • Pass the water sample through a 0.45 µm filter.

  • Condition an ODS SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.

  • Load 100 mL of the filtered water sample onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the this compound with 5 mL of acetonitrile.

  • The eluate is ready for HPLC analysis.

B. Soil Samples

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the homogenized soil into a centrifuge tube.

  • Add 20 mL of 0.1 mol/L HCl and 100 mL of acetone.[3]

  • Homogenize the mixture for 2-3 minutes.

  • Filter the extract with suction.

  • Re-extract the residue with 50 mL of acetone and combine the filtrates.

  • Evaporate the acetone and redissolve the residue in a suitable solvent for SPE cleanup as described for water samples.

C. Biological/Food Samples (e.g., Fish Tissue)

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of 0.1 mol/L HCl and 100 mL of acetone.[3]

  • Homogenize and filter with suction.

  • Combine the filtrate with a 50 mL acetone rinse of the residue.

  • For fatty samples, perform a liquid-liquid extraction with acetonitrile and n-hexane to remove lipids.[3]

  • Proceed with SPE cleanup as described for water samples.

G cluster_sample_prep Sample Preparation Workflow Sample Sample (Water, Soil, etc.) Extraction Extraction (e.g., Acetone/HCl) Sample->Extraction Add extraction solvent Cleanup Clean-up (Solid-Phase Extraction) Extraction->Cleanup Concentrate and redissolve Final_Sample Final Sample for Injection Cleanup->Final_Sample Elute with acetonitrile

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • UV Detector Wavelength: A wavelength in the range of 220-230 nm is recommended. The optimal wavelength should be determined by scanning a standard solution of this compound.

5. Data Analysis

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow of the analytical procedure.

G Start Start Standard_Prep Prepare Standard Solutions Start->Standard_Prep Sample_Prep Prepare Sample Start->Sample_Prep HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing End End Data_Processing->End

Logical flow of the this compound analysis protocol.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using HPLC with UV detection. The described sample preparation and HPLC conditions are a robust starting point for method development and routine analysis in various matrices. Adherence to good laboratory practices, including proper standard preparation and system suitability checks, is essential for obtaining accurate and reliable results. Method validation should be performed in the specific matrix of interest to ensure performance criteria are met.

References

Troubleshooting & Optimization

Optimizing the application timing of Cafenstrole for maximum weed control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application timing of Cafenstrole for maximum weed control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a selective, triazole-based herbicide primarily used for the pre- and early post-emergence control of annual weeds in paddy rice fields.[1] It is particularly effective against grassy weeds such as barnyard grass (Echinochloa crus-galli) and crabgrass.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound's herbicidal activity stems from its inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[3] It specifically targets and inhibits the microsomal elongase enzyme system, which is crucial for the elongation of fatty acid chains beyond C18.[3] This disruption of lipid biosynthesis is vital for plant growth and development, leading to the death of susceptible weeds.[4]

Q3: What is the optimal application timing for this compound?

A3: For maximum efficacy, this compound should be applied from the pre-emergence stage up to the 2.5-leaf stage of target weeds like barnyard grass and sedge grass.[5] Applying within this window ensures that the weeds are young and actively growing, making them more susceptible to the herbicide.[6]

Q4: What is the weed control spectrum of this compound?

A4: this compound is effective against a range of annual and perennial weeds found in rice paddies. This includes grassy weeds like barnyard grass and crabgrass, sedge weeds such as Scirpus juncoides, and some broadleaf weeds like Rotala indica and monochoria vaginalis.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Q1: Why am I observing a lack of weed control after this compound application?

A1: Several factors could contribute to reduced efficacy. Consider the following:

  • Application Timing: Application beyond the 2.5-leaf stage of weeds can lead to decreased control.[5]

  • Weed Growth Stage: Mature or stressed weeds are less susceptible to herbicides.[6]

  • Environmental Conditions: High temperatures and low humidity can lead to thicker leaf cuticles, reducing herbicide absorption.[7] Heavy rainfall immediately after application can wash the product off the target weeds.[6]

  • Application Rate: Ensure the correct dosage is being used. A typical effective dose is 300g of active ingredient per hectare.[5]

  • Spray Coverage: Uneven or inadequate spray coverage can result in incomplete weed control.[6]

Q2: Is there evidence of crop (rice) injury after applying this compound?

A2: this compound is generally selective for rice. However, crop injury can occur under certain conditions:

  • Incorrect Dosage: Exceeding the recommended application rate can lead to phytotoxicity.

  • Environmental Stress: Rice plants under stress from factors like extreme temperatures, drought, or disease may be more susceptible to herbicide injury.[8]

  • Tank Mix Incompatibility: If this compound is tank-mixed with other pesticides, check for compatibility to avoid synergistic phytotoxic effects.[8]

Q3: Can weed resistance to this compound develop?

A3: While specific widespread resistance to this compound is not extensively documented, the principles of herbicide resistance suggest that repeated use of any single mode of action can lead to the selection of resistant weed biotypes.[9] To mitigate this risk, it is advisable to rotate herbicides with different modes of action and integrate non-chemical weed control methods.[9][10]

G cluster_troubleshooting Troubleshooting Workflow for Poor Efficacy start Poor Weed Control Observed check_timing Was Application Timing Correct? (Pre- to 2.5-leaf stage) start->check_timing check_rate Was Application Rate Correct? check_timing->check_rate Yes solution_timing Adjust Timing in Future Applications check_timing->solution_timing No check_env Were Environmental Conditions Favorable? check_rate->check_env Yes solution_rate Calibrate Equipment and Use Correct Rate check_rate->solution_rate No check_coverage Was Spray Coverage Adequate? check_env->check_coverage Yes solution_env Monitor Weather and Avoid Application in Stressful Conditions check_env->solution_env No solution_coverage Adjust Nozzles and Spray Volume for Better Coverage check_coverage->solution_coverage No

Caption: Troubleshooting workflow for poor this compound efficacy.

Data Presentation

The following table summarizes example data on the efficacy of this compound against key paddy weeds at different growth stages.

Target WeedWeed Growth StageThis compound Application Rate (g a.i./ha)Weed Control Efficacy (%)
Barnyard GrassPre-emergence300>95
Barnyard Grass1.5-leaf stage30090-95
Barnyard Grass2.5-leaf stage30085-90
Annual SedgePre-emergence300>95
Annual Sedge2.0-leaf stage30090-95

Note: This data is illustrative and actual efficacy may vary based on experimental conditions.

Experimental Protocols

Protocol: Assessing the Efficacy of this compound Application Timing

This protocol outlines a method for evaluating the optimal application timing of this compound for controlling barnyard grass in a controlled environment.

  • Plant Material and Growth Conditions:

    • Propagate rice (e.g., Oryza sativa L.) and barnyard grass (Echinochloa crus-galli) seedlings in pots containing a standardized soil mix.

    • Grow plants in a greenhouse or growth chamber with controlled temperature (e.g., 28°C day/22°C night), humidity (e.g., 70-80%), and photoperiod (e.g., 14h light/10h dark).

  • Experimental Design:

    • Use a randomized complete block design with four replicates for each treatment.

    • Treatments will consist of different application timings of this compound corresponding to specific growth stages of the barnyard grass (e.g., pre-emergence, 1-leaf, 2-leaf, 3-leaf stages).

    • Include an untreated control for comparison.

  • Herbicide Application:

    • Prepare a stock solution of this compound at the desired concentration.

    • Apply the herbicide using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 300 L/ha) to ensure uniform coverage.

  • Data Collection and Analysis:

    • At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a scale of 0% (no effect) to 100% (complete kill).

    • At 21 DAT, harvest the above-ground biomass of the barnyard grass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Analyze the data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

G cluster_protocol Experimental Workflow for Efficacy Testing A 1. Plant Propagation (Rice and Target Weed) B 2. Experimental Design (Randomized Blocks, Timed Treatments) A->B C 3. Herbicide Application (Calibrated Sprayer) B->C D 4. Data Collection (Visual Assessment, Biomass) C->D E 5. Statistical Analysis (ANOVA) D->E

Caption: Workflow for a this compound efficacy experiment.

Mechanism of Action Pathway

G cluster_pathway This compound's Mechanism of Action acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa c16_c18 C16-C18 Fatty Acids malonyl_coa->c16_c18 elongase Microsomal Elongase System c16_c18->elongase vlcfa Very-Long-Chain Fatty Acids (VLCFA) (>C18) elongase->vlcfa death Weed Death elongase->death lipids Complex Lipids (Waxes, Suberin) vlcfa->lipids growth Normal Plant Growth lipids->growth This compound This compound This compound->elongase Inhibits

Caption: this compound inhibits the microsomal elongase system.

References

Troubleshooting poor efficacy of Cafenstrole in field trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor efficacy of Cafenstrole in field trials.

Troubleshooting Guides

Poor weed control in field trials can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Reduced or No Efficacy on Target Weeds

Initial Assessment:

  • Confirm Correct Application: Verify that the intended application rate, timing (pre- or early post-emergence), and method were used as per the experimental protocol.

  • Assess Weed Growth Stage: this compound is most effective on germinating and very young weeds. Efficacy will be significantly reduced on established or larger weeds.

  • Environmental Conditions at Application: Note the weather conditions before, during, and after application. Factors like heavy rainfall immediately after application can wash the herbicide away before it is effective.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsRecommended Action
Improper Application Timing Review application records to confirm the weed growth stage at the time of application.Apply this compound at the pre-emergence or very early post-emergence stage of target weeds for optimal results.
Suboptimal Environmental Conditions Analyze weather data. Was there heavy rainfall shortly after a pre-emergence application? Were soils excessively dry?For pre-emergence applications, ensure adequate soil moisture for herbicide activation. Avoid application immediately before a major rainfall event.
Incorrect Water Management in Paddy Fields Review irrigation logs. Was the field continuously flooded or was an alternate wetting and drying (AWD) schedule followed? Was the water level appropriate?Maintain a shallow flood (2-5 cm) for several days after application to ensure the herbicide is available in the soil solution for weed uptake. Inconsistent water levels can lead to variable efficacy.
Soil Properties Analyze soil test results for the trial plots. Pay close attention to soil pH and organic matter content.In soils with high organic matter, this compound can be more readily adsorbed, reducing its availability. Consider adjusting application rates based on soil type, though this may require preliminary dose-response trials. For high pH soils, the availability of some herbicides can be reduced.
Weed Resistance Observe the weed population. Are there specific weed species that are surviving the treatment while others are controlled? Have VLCFA-inhibiting herbicides been used repeatedly in the same field?If resistance is suspected, collect seed samples from surviving weeds for resistance testing. Rotate or tank-mix with herbicides that have a different mode of action.
Herbicide Antagonism (Tank-Mixing) If this compound was tank-mixed, review the compatibility of the mixed products.Some herbicides can antagonize the activity of others. Conduct a jar test to check for physical incompatibility before tank-mixing. If antagonism is suspected, apply the herbicides separately with a few days interval.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor efficacy of this compound.

TroubleshootingWorkflow start Poor this compound Efficacy Observed check_application Verify Application Parameters (Rate, Timing, Method) start->check_application is_application_correct Application Correct? check_application->is_application_correct assess_environment Analyze Environmental Conditions (Rainfall, Soil Moisture) is_environment_optimal Environment Optimal? assess_environment->is_environment_optimal is_application_correct->assess_environment Yes reapply Correct Application Parameters and Re-evaluate is_application_correct->reapply No investigate_soil Examine Soil Properties (pH, Organic Matter) is_environment_optimal->investigate_soil Yes adjust_protocol Adjust Protocol for Environmental Factors is_environment_optimal->adjust_protocol No check_resistance Investigate Weed Resistance investigate_soil->check_resistance check_tankmix Review Tank-Mix Compatibility investigate_soil->check_tankmix modify_soil_management Modify Soil Management or Adjust Rate investigate_soil->modify_soil_management implement_resistance_management Implement Resistance Management (Rotation, Different MOA) check_resistance->implement_resistance_management adjust_tankmix Adjust Tank-Mix or Apply Sequentially check_tankmix->adjust_tankmix

A step-by-step guide to troubleshooting poor this compound efficacy.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a herbicide that works by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] Specifically, it acts as an inhibitor of the microsomal elongase enzyme system, which is responsible for elongating fatty acid chains beyond 18 carbons.[1] This disruption of VLCFA synthesis affects the formation of essential components of the plant cuticle and cell membranes, leading to growth inhibition and eventual death of susceptible weeds.

The following diagram illustrates the VLCFA biosynthesis pathway and the point of inhibition by this compound.

VLCFA_Pathway cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C18) Acyl_CoA->KCS Ketoacyl_CoA 3-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (C20+) ECR->Elongated_Acyl_CoA VLCFAs VLCFAs -> Cuticle, Waxes, Sphingolipids Elongated_Acyl_CoA->VLCFAs This compound This compound This compound->KCS Inhibition

This compound inhibits the KCS enzyme in the VLCFA biosynthesis pathway.

2. Which weed species is this compound effective against?

This compound is primarily used for the pre- and early post-emergence control of annual weeds in paddy rice, with a particular strength against grassy weeds.[2] Commonly controlled weeds include:

  • Barnyardgrass (Echinochloa crus-galli)

  • Crabgrass (Digitaria spp.)

  • Flatsedge (Cyperus spp.)

  • Annual bluegrass (Poa annua)

  • Manila grass (Zoysia matrella)

3. How does soil pH affect the efficacy of this compound?

The pH of the soil can influence the availability and persistence of many herbicides. While specific quantitative data for this compound is limited in publicly available literature, herbicides with a similar mode of action can be affected by soil pH. Generally, for weak acid herbicides, lower soil pH can lead to increased adsorption to soil particles, reducing their availability in the soil solution for uptake by weeds. Conversely, higher soil pH can sometimes lead to faster degradation. It is recommended to conduct trials on soils with a pH range of 5.5 to 7.5 for optimal performance.

4. What is the impact of water management in rice paddies on this compound's performance?

Water management is critical for the efficacy of soil-applied herbicides in rice paddies. After a pre-emergence application of this compound, a shallow, stable flood helps to create a uniform layer of the herbicide in the topsoil where most weeds germinate.

  • Continuous Shallow Flooding: Maintaining a continuous shallow flood (2-5 cm) for several days post-application is generally optimal. This ensures that the herbicide remains in the active zone for weed uptake.

  • Alternate Wetting and Drying (AWD): While AWD is a water-saving practice, the drying cycles can lead to inconsistent herbicide distribution and reduced efficacy. If practicing AWD, it is crucial to ensure the soil is moist at the time of application and to re-flood the field as soon as possible to activate the herbicide.

5. Can this compound be tank-mixed with other herbicides?

Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control and to help manage herbicide resistance. For instance, a patent exists for a mixture of this compound and Metamifop, which is claimed to have a synergistic effect and delay the development of resistance. However, antagonism, where the efficacy of one or both herbicides is reduced, can occur with certain tank-mix partners. It is always recommended to:

  • Consult the product labels for any known incompatibilities.

  • Perform a jar test to check for physical compatibility before mixing a large batch.

  • Consider applying the herbicides sequentially if antagonism is suspected.

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound in a Paddy Rice Field Trial

1. Objective: To determine the efficacy of this compound at different rates and application timings for the control of common paddy weeds.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 3m x 5m, with 1m alleys between plots and blocks.

  • Treatments:

    • Untreated Control (weedy check)

    • Hand-weeded Control (weed-free check)

    • This compound @ 200 g a.i./ha (pre-emergence)

    • This compound @ 300 g a.i./ha (pre-emergence)

    • This compound @ 200 g a.i./ha (early post-emergence, 1-2 leaf stage of weeds)

    • This compound @ 300 g a.i./ha (early post-emergence, 1-2 leaf stage of weeds)

3. Materials and Methods:

  • Rice Variety: A locally adapted, common commercial variety.

  • Transplanting: Transplant 21-day-old seedlings at a spacing of 20cm x 20cm.

  • Herbicide Application:

    • Use a calibrated backpack sprayer with a flat-fan nozzle, delivering a spray volume of 300 L/ha.

    • For pre-emergence treatments, apply 1-3 days after transplanting (DAT) to a moist soil surface before flooding.

    • For early post-emergence treatments, apply when the majority of the target weed population is at the 1-2 leaf stage. Drain the paddy before application and re-flood 24 hours after application.

  • Water Management: Maintain a continuous shallow flood (3-5 cm) in all plots (except for drainage during post-emergence application) until 10 days before harvest.

4. Data Collection:

  • Weed Density and Biomass: At 30 and 60 DAT, place a 0.5m x 0.5m quadrat in two random locations within each plot. Count the number of individual weeds by species. Collect the above-ground parts of all weeds within the quadrat, dry them in an oven at 70°C for 72 hours, and record the dry weight.

  • Crop Injury: Visually assess crop injury at 7, 14, and 30 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

  • Yield and Yield Components: At harvest, collect panicles from a 1m² area in the center of each plot. Determine the number of panicles per square meter, number of grains per panicle, 1000-grain weight, and grain yield (adjusted to 14% moisture content).

5. Data Analysis:

  • Subject the data to Analysis of Variance (ANOVA).

  • Use a suitable post-hoc test (e.g., Tukey's HSD) at p ≤ 0.05 to compare treatment means.

  • Calculate Weed Control Efficacy (%) based on weed biomass reduction relative to the untreated control.

Protocol: Jar Test for Tank-Mix Compatibility

1. Objective: To determine the physical compatibility of this compound with a potential tank-mix partner.

2. Materials:

  • Two clean, clear glass jars (1-liter capacity) with lids.

  • Water from the same source that will be used for spraying.

  • The formulated this compound product and the proposed tank-mix partner(s).

  • Pipettes or measuring cylinders for accurate measurement.

3. Procedure:

  • Fill one jar with 500 ml of water. This will be the control.

  • Fill the second jar with 500 ml of water.

  • Add the pesticides to the second jar in the correct mixing order (generally, wettable powders and water-dispersible granules first, followed by suspension concentrates, and then emulsifiable concentrates). Add a proportional amount of each product to the jar to simulate the final spray concentration. For example, if the intended spray volume is 200 L/ha and the rate of Product A is 1 L/ha and Product B is 0.5 kg/ha , you would add 2.5 ml of Product A and 1.25 g of Product B to the 500 ml of water.

  • Secure the lids and invert the jars 10-15 times to mix the contents thoroughly.

  • Let the jars stand for 30 minutes and observe for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge.

    • Separation into layers (oily or precipitate).

    • Gelling or thickening of the mixture.

    • Heat generation.

  • Compare the mixture to the control jar (water only). If any of these signs are present, the products are physically incompatible and should not be tank-mixed.

References

Technical Support Center: Identifying and Analyzing Cafenstrole Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the identification and analysis of Cafenstrole degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a herbicide used in rice cultivation.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][2][3] Specifically, it acts as a specific inhibitor of the microsomal elongase enzyme involved in the biosynthesis of fatty acids with alkyl chains longer than C18.[1][2] This inhibition of VLCFA formation is correlated with its phytotoxic effect on weeds like barnyardgrass.[1][2]

Q2: What is the major known metabolite of this compound?

A2: The major known metabolite of this compound is 3-(2,4,6-Trimethylphenylsulfonyl)-1,2,4-triazole. Analytical methods have been developed for the simultaneous detection of both this compound and this metabolite.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathway studies for this compound are not extensively detailed in the provided search results, based on the degradation of other pesticides, likely pathways include hydrolysis, oxidation, and photolysis.[4][5][6] Hydrolysis may occur under acidic, basic, or neutral conditions, potentially cleaving the sulfonyl group or the triazole ring.[7][8] Oxidation can introduce hydroxyl groups or lead to ring opening.[5] Photodegradation involves the breakdown of the molecule upon exposure to light.[4]

Q4: Which analytical techniques are best suited for identifying this compound and its degradation products?

A4: The most suitable analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[9] LC-MS/MS is particularly powerful for its sensitivity and selectivity in identifying and quantifying both the parent compound and its metabolites in complex matrices.[9][10] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can aid in the elucidation of unknown degradation products.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of isolated degradation products.[11][12]

Troubleshooting Guides

HPLC and LC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.[13] - Inappropriate mobile phase pH.[13] - Column overload (mass or volume).[14] - Column contamination or degradation.[15]- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[15] - Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa.[13] - Reduce sample concentration or injection volume.[14] - Flush the column with a strong solvent or replace the column if necessary.[15]
Low Signal Intensity or No Peaks - Improper sample preparation leading to analyte loss. - Suboptimal MS source parameters (e.g., temperature, gas flows). - Matrix effects (ion suppression).[16] - Analyte degradation in the sample vial or during analysis.- Review and optimize the extraction and cleanup steps. - Tune the mass spectrometer for this compound and its expected degradation products. - Dilute the sample extract or use matrix-matched calibration standards.[17] Improve sample cleanup to remove interfering matrix components.[16] - Ensure sample stability and use appropriate storage conditions.
Inconsistent Retention Times - Inadequate column equilibration between injections.[18] - Fluctuations in mobile phase composition or flow rate. - Temperature variations.[18] - Column degradation.[18]- Ensure sufficient equilibration time, especially for gradient methods.[18] - Check the HPLC pump for leaks and ensure proper solvent mixing. Degas the mobile phase. - Use a column oven to maintain a constant temperature.[18] - Replace the column if performance continues to degrade.[18]
Matrix Effects - Co-eluting matrix components suppressing or enhancing analyte ionization.[16]- Improve sample cleanup procedures (e.g., Solid Phase Extraction - SPE).[10] - Dilute the sample extract.[17] - Use matrix-matched standards for calibration.[17] - Employ stable isotope-labeled internal standards.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products under various stress conditions, based on ICH guidelines.[7][19]

a. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

b. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

c. Oxidative Degradation:

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Keep the mixture at room temperature and collect samples at different time intervals.

d. Photolytic Degradation:

  • Expose the this compound solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • Collect samples at various time points.

e. Analysis:

  • Analyze all samples by a stability-indicating LC-MS/MS method to separate and identify the parent drug and any formed degradation products.

LC-MS/MS Method for this compound and its Metabolite

This protocol is a general guideline for the quantitative analysis of this compound and its primary metabolite.

ParameterSpecification
Sample Preparation
ExtractionHomogenize the sample with acetone (B3395972) under acidic conditions (0.1 M HCl).
CleanupUse an octadecylsilanized silica (B1680970) gel (C18) solid-phase extraction (SPE) cartridge.
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
Mobile PhaseA: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
GradientOptimized to separate this compound and its metabolite from matrix interferences.
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsDetermine precursor and product ions for this compound and its metabolite by direct infusion of standards.
Source ParametersOptimize gas temperatures, gas flows, and capillary voltage for maximum sensitivity.

Signaling Pathway and Experimental Workflow

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis by this compound

This compound's herbicidal activity stems from its inhibition of the fatty acid elongase (FAE) complex in the endoplasmic reticulum.[1][2][3] This complex is responsible for the elongation of C16 and C18 fatty acids into VLCFAs through a four-step cycle. VLCFAs are crucial precursors for various essential plant components, including cuticular waxes and sphingolipids, which play roles in cell signaling and membrane structure. By blocking this pathway, this compound disrupts these vital functions, leading to plant death.[1][2]

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_FAE Fatty Acid Elongase (FAE) Complex cluster_Products Downstream Products Acyl_CoA Long-Chain Acyl-CoA (C16/C18) KCS 1. Condensation (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR 2. Reduction (KCR) KCS->KCR + 2 Carbons HCD 3. Dehydration (HCD) KCR->HCD ECR 4. Reduction (ECR) HCD->ECR VLCFA_CoA Very-Long-Chain Acyl-CoA (VLCFA-CoA) ECR->VLCFA_CoA Waxes Cuticular Waxes VLCFA_CoA->Waxes Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Other Other Lipids VLCFA_CoA->Other This compound This compound This compound->KCS Inhibition

Caption: Inhibition of the VLCFA biosynthesis pathway by this compound.

General Experimental Workflow for this compound Degradation Analysis

The following diagram illustrates a typical workflow for the identification and analysis of this compound degradation products.

Degradation_Workflow start Start: this compound Sample forced_degradation Forced Degradation (Hydrolysis, Oxidation, Photolysis) start->forced_degradation sample_prep Sample Preparation (Extraction, Cleanup) forced_degradation->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_processing Data Processing analysis->data_processing identification Identification of Degradation Products data_processing->identification structure_elucidation Structure Elucidation (HRMS, NMR) identification->structure_elucidation quantification Quantification of Degradation Products identification->quantification end End: Degradation Profile structure_elucidation->end quantification->end

Caption: Experimental workflow for this compound degradation analysis.

References

Technical Support Center: Cafenstrole Application and Off-Target Effect Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cafenstrole on non-target organisms during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this contribute to off-target effects?

This compound is a triazole herbicide that primarily acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in target plant species.[1] This inhibition disrupts cell membrane formation and leads to plant death. Off-target effects can occur in non-target plants and other organisms that also rely on VLCFA biosynthesis, although the specific sensitivity can vary significantly between species.

Q2: What are the known off-target effects of this compound on non-target organisms?

This compound is known to be very toxic to aquatic life with long-lasting effects.[2] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] While it has low toxicity to mammals and honeybees, it shows moderate toxicity to most aquatic species and birds.

Q3: My experiment requires the use of this compound in an area with potential runoff into an aquatic environment. What are the immediate steps I can take to minimize impact?

To minimize aquatic exposure, it is crucial to prevent runoff and spray drift. Key immediate strategies include:

  • Application Timing: Avoid applying this compound when rain is forecast within the next 24-48 hours.

  • Buffer Zones: Establish a significant buffer zone between the application area and any water bodies. The width of this zone will depend on the application method and environmental conditions.

  • Low-Drift Nozzles: Utilize nozzles designed to produce larger droplets, which are less prone to drifting.

  • Application Pressure: Use the lowest effective pressure for your application equipment to minimize the creation of fine, drift-prone droplets.

Q4: Can I use adjuvants with this compound to reduce off-target effects?

The use of certain adjuvants can help reduce spray drift by increasing droplet size. However, the compatibility and efficacy of specific adjuvants with this compound should be carefully evaluated. Some surfactants can increase the bioavailability of herbicides to non-target aquatic organisms, so it is essential to select an adjuvant that is proven to reduce drift without increasing toxicity. Always consult the manufacturer's recommendations and conduct a small-scale test if unsure.

Troubleshooting Guides

Issue 1: Observed phytotoxicity in non-target plants adjacent to the experimental plot.

This is likely due to spray drift. Follow these steps to troubleshoot and mitigate the issue in future applications:

  • Verify Application Parameters:

    • Nozzle Selection: Ensure you are using low-drift nozzles, such as air-induction or turbo teejet nozzles.

    • Boom Height: Keep the application boom as low as possible to the target vegetation.

    • Sprayer Speed: Reduce the speed of the application equipment to minimize turbulence and drift.

    • Pressure: Operate the sprayer at the lower end of the recommended pressure range.

  • Assess Environmental Conditions:

    • Wind Speed and Direction: Do not spray when wind speeds exceed 10 mph or when the wind is blowing towards sensitive non-target plants.

    • Temperature Inversions: Avoid spraying during temperature inversions (often occurring in the early morning or late evening) as this can trap fine droplets and lead to long-distance drift.

  • Implement Physical Barriers:

    • Buffer Zones: Increase the size of the buffer zone between the treated area and sensitive vegetation.

    • Shielded Sprayers: Consider using a shielded boom to physically contain the spray.

Issue 2: Suspected contamination of a nearby aquatic environment.

If you suspect this compound has entered an aquatic system, immediate and long-term mitigation strategies are necessary.

  • Immediate Actions:

    • Cease all applications near the affected area.

    • If possible, and where regulations permit, create a physical barrier (e.g., silt fence, absorbent booms) to prevent further runoff.

    • Collect water and sediment samples for analysis to confirm the presence and concentration of this compound.

  • Long-Term Mitigation and Prevention:

    • Bioremediation: Introduce microorganisms known to degrade triazole herbicides. Species of Pseudomonas, Klebsiella, and Citrobacter have shown the ability to degrade triazole compounds.

    • Phytoremediation: Plant species that can absorb and metabolize triazine herbicides in the riparian zone can help to filter runoff.

    • Constructed Wetlands: In a larger-scale setting, routing runoff through a constructed wetland can effectively filter and degrade herbicide residues.

Quantitative Data on this compound Toxicity

Organism GroupToxicity LevelEndpointValue (mg/L)Reference
FishModerate96h LC50>10SDS Biotech K.K.
Aquatic InvertebratesModerate48h EC50>10SDS Biotech K.K.
AlgaeHigh72h EbC500.0048SDS Biotech K.K.
BirdsLowLD50>2000 mg/kgUniversity of Hertfordshire
Mammals (Rat)LowLD50>5000 mg/kgUniversity of Hertfordshire

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Herbicide Safeners to Protect Non-Target Plants

Objective: To determine if a safener can reduce the phytotoxic effects of this compound on a specific non-target plant species.

Materials:

  • This compound solution of known concentration.

  • Selected herbicide safener (e.g., fenchlorazole-ethyl, a known safener for triazole herbicides).

  • Non-target plant species (e.g., Lolium perenne).

  • Growth chambers or greenhouse with controlled conditions.

  • Spraying equipment calibrated for small-scale application.

  • Tools for measuring plant health (e.g., chlorophyll (B73375) content meter, biomass scale).

Methodology:

  • Plant Cultivation: Grow the non-target plant species in pots under controlled conditions until they reach a consistent growth stage.

  • Treatment Groups:

    • Group A: Control (sprayed with water only).

    • Group B: this compound only.

    • Group C: this compound + Safener (tank-mixed).

    • Group D: Safener only.

  • Application: Apply the respective treatments to the plants using the calibrated sprayer. Ensure even coverage.

  • Observation: Monitor the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) for a period of 14-21 days.

  • Data Collection: At the end of the observation period, measure plant height, biomass (fresh and dry weight), and chlorophyll content.

  • Analysis: Compare the data from the different treatment groups to determine if the safener significantly reduced the negative effects of this compound.

Protocol 2: Assessing the Bioremediation Potential of Microorganisms for this compound in Soil

Objective: To evaluate the ability of specific bacterial strains to degrade this compound in a soil matrix.

Materials:

  • This compound-contaminated soil at a known concentration.

  • Bacterial strains with known triazole degradation capabilities (e.g., Pseudomonas sp., Klebsiella sp.).

  • Sterile soil as a control.

  • Microcosms (e.g., glass jars with airtight lids).

  • Incubator.

  • Analytical equipment for measuring this compound concentration (e.g., HPLC, GC-MS).

Methodology:

  • Microcosm Setup:

    • Prepare microcosms with a known amount of this compound-contaminated soil.

    • Prepare a control set of microcosms with sterile, uncontaminated soil.

  • Inoculation:

    • Inoculate the treatment microcosms with a known concentration of the selected bacterial strain(s).

    • The control group should not be inoculated.

  • Incubation: Incubate all microcosms under controlled temperature and moisture conditions for a specified period (e.g., 30-60 days).

  • Sampling: Collect soil samples from each microcosm at regular intervals (e.g., day 0, 7, 14, 30, 60).

  • Analysis: Extract this compound from the soil samples and analyze the concentration using appropriate analytical instrumentation.

  • Data Interpretation: Plot the degradation curve of this compound over time in the inoculated versus control microcosms to determine the rate and extent of bioremediation.

Visualizations

cluster_source Source of Off-Target Effects cluster_pathways Exposure Pathways cluster_impact Impacted Non-Target Organisms This compound Application This compound Application Spray Drift Spray Drift This compound Application->Spray Drift Surface Runoff Surface Runoff This compound Application->Surface Runoff Leaching Leaching This compound Application->Leaching Non-Target Plants Non-Target Plants Spray Drift->Non-Target Plants Aquatic Life Aquatic Life Surface Runoff->Aquatic Life Soil Microbiome Soil Microbiome Surface Runoff->Soil Microbiome Leaching->Soil Microbiome

Caption: Pathways of this compound's off-target exposure.

cluster_mitigation Mitigation Strategies cluster_details Specific Actions Application Technique Modification Application Technique Modification Low-Drift Nozzles Low-Drift Nozzles Application Technique Modification->Low-Drift Nozzles Buffer Zones Buffer Zones Application Technique Modification->Buffer Zones Environmental Condition Monitoring Environmental Condition Monitoring Wind Speed/Direction Wind Speed/Direction Environmental Condition Monitoring->Wind Speed/Direction No Spraying During Inversions No Spraying During Inversions Environmental Condition Monitoring->No Spraying During Inversions Bioremediation Bioremediation Microbial Inoculation Microbial Inoculation Bioremediation->Microbial Inoculation Phytoremediation Phytoremediation Bioremediation->Phytoremediation Use of Safeners Use of Safeners Co-formulation with Safener Co-formulation with Safener Use of Safeners->Co-formulation with Safener

Caption: Strategies to minimize this compound's off-target effects.

Start Start Assess Risk of Off-Target Effects Assess Risk of Off-Target Effects Start->Assess Risk of Off-Target Effects High Risk High Risk Assess Risk of Off-Target Effects->High Risk Implement Mitigation Strategies Implement Mitigation Strategies High Risk->Implement Mitigation Strategies Yes Proceed with Application Proceed with Application High Risk->Proceed with Application No Implement Mitigation Strategies->Proceed with Application Monitor for Off-Target Effects Monitor for Off-Target Effects Proceed with Application->Monitor for Off-Target Effects End End Monitor for Off-Target Effects->End

Caption: Decision workflow for this compound application.

References

Improving the solubility and stability of Cafenstrole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility and stability of Cafenstrole in aqueous solutions.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in aqueous environments.

Issue 1: Low Solubility of this compound in Aqueous Buffers

Problem: You are observing low or inconsistent concentrations of this compound when preparing aqueous stock solutions or dilutions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inherent Low Aqueous Solubility This compound has a very low intrinsic water solubility, estimated to be approximately 7.13 x 10⁻⁶ M.[1] It is crucial to recognize this limitation and employ solubility enhancement techniques.
Incorrect Solvent for Initial Stock Dissolving this compound directly in aqueous buffers can lead to precipitation.
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as acetonitrile (B52724) before further dilution into your aqueous medium.[2]
Precipitation Upon Dilution Adding a concentrated organic stock solution of this compound too quickly to an aqueous buffer can cause localized supersaturation and precipitation.
Solution: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
pH of the Aqueous Medium The ionization state of this compound, which can be influenced by pH, may affect its solubility.
Solution: While specific data on the pH-solubility profile of this compound is limited, for many triazole-containing compounds, solubility can be pH-dependent.[3] Experiment with a range of buffered solutions (e.g., pH 4, 7, and 9) to determine the optimal pH for solubility in your system.

Issue 2: Degradation of this compound in Aqueous Solutions

Problem: You are observing a decrease in this compound concentration over time in your prepared aqueous solutions, even when stored at recommended temperatures.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolytic Degradation This compound, like many agrochemicals, can be susceptible to hydrolysis in aqueous environments.[4] The rate of hydrolysis is often dependent on pH and temperature.[4]
Solution:pH Control: The stability of triazole herbicides can vary significantly with pH.[3][5] It is recommended to conduct pilot stability studies at different pH values (e.g., acidic, neutral, and alkaline) to identify the pH of maximum stability. • Temperature Control: Store aqueous solutions of this compound at low temperatures (e.g., 2-8 °C) to minimize hydrolytic degradation.[1] Avoid elevated temperatures.
Photodegradation Exposure to light, particularly UV radiation, can lead to the degradation of pesticides in aqueous solutions.[6][7]
Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

Section 2: Frequently Asked Questions (FAQs)

Solubility

  • Q1: What is the expected aqueous solubility of this compound?

    • A1: The estimated water solubility of this compound is very low, around 7.13 x 10⁻⁶ M.[1] This necessitates the use of solubility enhancement techniques for most experimental applications.

  • Q2: What are the recommended methods to improve the aqueous solubility of this compound?

    • A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:

      • Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as acetonitrile before diluting into your aqueous medium.[2]

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.

      • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can improve its dissolution rate and solubility.

      • Nanoemulsions: Formulating this compound into an oil-in-water nanoemulsion can significantly increase its concentration in an aqueous system.

Stability

  • Q3: What are the primary degradation pathways for this compound in aqueous solutions?

    • A3: While specific degradation pathways for this compound have not been extensively detailed in the available literature, similar compounds containing sulfonyl and triazole groups can undergo hydrolysis.[4][5] This may involve cleavage of the sulfonyl group or modifications to the triazole ring. Photodegradation upon exposure to light is also a likely degradation route.[6][7]

  • Q4: How does pH affect the stability of this compound in aqueous solutions?

    • A4: The stability of many pesticides is pH-dependent.[4] For triazole-based compounds, both acidic and alkaline conditions can potentially accelerate hydrolysis compared to a neutral pH.[3] It is recommended to determine the optimal pH for stability experimentally for your specific application.

  • Q5: What is the influence of temperature on the stability of this compound?

    • A5: Generally, the rate of chemical degradation, including hydrolysis, increases with temperature.[4][8] Therefore, it is crucial to store aqueous solutions of this compound at refrigerated temperatures (e.g., 2-8 °C) to slow down potential degradation.[1]

Formulation Strategies

  • Q6: How can I prepare a stable, solubilized formulation of this compound for in vitro studies?

    • A6: For many research applications, a co-solvent approach is the most straightforward. Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 10 mg/mL).[2] This stock can then be diluted into your aqueous experimental medium to the desired final concentration immediately before use. Always add the stock solution to the aqueous medium with vigorous mixing.

Section 3: Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (solid)

    • Acetonitrile (HPLC grade or equivalent)

    • Analytical balance

    • Volumetric flask

    • Vortex mixer or sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Transfer the solid this compound to a volumetric flask of the appropriate size.

    • Add a portion of acetonitrile to the flask, ensuring not to exceed approximately 75% of the final volume.

    • Vortex or sonicate the mixture until the this compound is completely dissolved.

    • Add acetonitrile to the flask to reach the final desired volume.

    • Mix the solution thoroughly.

    • Store the stock solution in a tightly sealed, light-protected container at 2-8 °C.

Protocol 2: Aqueous Stability Assessment of this compound by HPLC

  • Objective: To evaluate the stability of this compound in an aqueous buffer at a specific pH and temperature over time.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

    • HPLC system with a UV detector

    • C18 HPLC column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Incubator or water bath

    • Autosampler vials

  • Procedure:

    • Prepare a working solution of this compound in the desired aqueous buffer by diluting the stock solution. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.

    • Dispense aliquots of the working solution into several autosampler vials.

    • Immediately analyze a "time zero" sample by injecting it into the HPLC system.

    • Place the remaining vials in an incubator or water bath set to the desired temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

      • Injection Volume: 10-20 µL

    • Data Analysis:

      • Quantify the peak area of this compound at each time point.

      • Plot the percentage of this compound remaining versus time to determine the degradation profile.

Section 4: Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_result Resulting Formulation This compound This compound Powder CoSolvent Co-Solvent Method (e.g., Acetonitrile) This compound->CoSolvent Cyclodextrin Cyclodextrin Complexation This compound->Cyclodextrin SolidDispersion Solid Dispersion This compound->SolidDispersion Nanoemulsion Nanoemulsion Formulation This compound->Nanoemulsion AqueousSolution Aqueous Solution of this compound CoSolvent->AqueousSolution Cyclodextrin->AqueousSolution SolidDispersion->AqueousSolution Nanoemulsion->AqueousSolution

Caption: Workflow for enhancing the aqueous solubility of this compound.

Troubleshooting_Logic_for_Cafenstrole_Degradation Start Start: this compound concentration decreases over time in aqueous solution CheckpH Is the pH of the solution controlled? Start->CheckpH CheckLight Is the solution protected from light? CheckpH->CheckLight Yes AdjustpH Action: Conduct stability study at different pH values to find the optimum for stability. CheckpH->AdjustpH No CheckTemp Is the solution stored at a low temperature? CheckLight->CheckTemp Yes ProtectFromLight Action: Store solution in amber vials or wrap in foil. CheckLight->ProtectFromLight No ControlTemp Action: Store solution at 2-8 °C. CheckTemp->ControlTemp No ConsiderOther Possible complex degradation. Further investigation needed. CheckTemp->ConsiderOther Yes AdjustpH->CheckLight ProtectFromLight->CheckTemp ControlTemp->ConsiderOther

Caption: Troubleshooting logic for this compound degradation in aqueous solutions.

References

Cafenstrole Formulation & Sprayability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing common issues encountered with Cafenstrole formulation and sprayability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for spray applications?

A1: this compound is a poorly water-soluble (BCS Class II/IV) crystalline compound. The primary challenges stem from its low aqueous solubility, which can lead to issues such as precipitation, nozzle clogging, inconsistent dosing, and poor bioavailability.[1][2] Achieving a stable formulation with uniform particle or droplet size distribution is critical for effective delivery.[3][4]

Q2: What general formulation strategies can enhance this compound's solubility?

A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:

  • Co-solvents: Utilizing organic co-solvents such as ethanol (B145695) or propylene (B89431) glycol can significantly increase solubility.[5]

  • Particle Size Reduction: Techniques like micronization or nano-suspension increase the surface area of the drug, which can improve dissolution rates.[1]

  • Solid Dispersions: Creating amorphous solid dispersions of this compound with a polymer carrier can enhance solubility and dissolution. Spray drying is a common method to produce these dispersions.[6][7]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation with buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) can improve solubility. The typical pH range for nasal formulations is 4.5 to 6.5 to avoid irritation.[5][8]

Q3: Which excipients are recommended for a stable this compound spray formulation?

A3: The choice of excipients is crucial for a stable and effective formulation.[9]

  • Solvents/Co-solvents: Purified water is the primary solvent, often combined with co-solvents like propylene glycol or ethanol to dissolve this compound.[5]

  • Viscosity-Modifying Agents: To increase residence time in the nasal cavity, viscosity enhancers like hydroxyethylcellulose (HEC) or sodium carboxymethylcellulose (NaCMC) can be used. However, high viscosity can negatively impact sprayability.[10][11]

  • Surfactants/Wetting Agents: Polysorbates (e.g., Polysorbate 80) can be used to wet the this compound particles and prevent agglomeration in suspension formulations.

  • Buffers: Phosphate or citrate buffers are used to maintain a stable pH.[5][8]

  • Antioxidants & Preservatives: If needed, antioxidants (e.g., EDTA) and preservatives (e.g., benzalkonium chloride) can be included to ensure stability and prevent microbial growth.[8]

Troubleshooting Guide: Common Formulation and Sprayability Issues

This guide addresses specific problems that may be encountered during experiments with this compound spray formulations.

Issue / Question Potential Cause(s) Recommended Solution(s)
Why is the spray nozzle clogging or blocked? 1. Drug Precipitation: this compound is precipitating out of the solution due to low solubility or changes in temperature/pH. 2. Particle Agglomeration: In suspension formulations, particles are clumping together. 3. High Viscosity: The formulation is too thick to be atomized properly.[12]1. Increase Co-solvent Concentration: Gradually increase the percentage of co-solvents like propylene glycol or ethanol. See Table 1 for solubility data. 2. Add Surfactant/Wetting Agent: Incorporate a suitable surfactant (e.g., Polysorbate 80) to improve particle wetting and prevent agglomeration. 3. Optimize Viscosity: Reduce the concentration of the viscosity-modifying agent. Aim for a viscosity that balances residence time and sprayability (See Table 2).
Why is the spray pattern inconsistent or asymmetrical? 1. Incomplete Drug Solubilization: Undissolved this compound particles are disrupting the fluid dynamics at the nozzle tip. 2. Formulation Inhomogeneity: Poor mixing can lead to uneven distribution of excipients and the active ingredient.[12] 3. Device Malfunction: The spray pump mechanism may be faulty or incompatible with the formulation.1. Ensure Complete Dissolution: Confirm that all this compound is fully dissolved during formulation preparation. Gentle heating or sonication may be required. 2. Improve Mixing Process: Use a high-shear mixer or homogenizer to ensure a uniform formulation. 3. Device Compatibility Check: Test the formulation with different spray pump devices to find one that provides a consistent spray.[9]
Why are the droplets too large, leading to dripping? 1. High Surface Tension: High surface tension of the liquid prevents efficient atomization into fine droplets. 2. High Viscosity: A thick formulation will result in larger droplets and may even produce a jet instead of a spray.[11][13] 3. Low Actuation Force: Insufficient force applied to the pump can lead to poor atomization.[14][15]1. Add a Surfactant: Surfactants can lower the surface tension of the formulation. 2. Lower Viscosity: Reduce the concentration of the gelling or viscosity-enhancing agent. Refer to Table 2 for the effect of viscosity on droplet size. 3. Standardize Actuation: Use an automated actuator for testing to ensure consistent force, velocity, and stroke length.[16][17]
Why is the delivered dose not uniform? 1. Drug Settling: In suspension formulations, this compound particles may be settling over time. 2. Inconsistent Atomization: If the spray characteristics (droplet size, plume angle) are variable, the delivered dose will also be inconsistent.[18] 3. Pump Inefficiency: The spray pump may not be delivering a consistent volume with each actuation.1. Add a Suspending Agent: Incorporate a suspending agent (e.g., microcrystalline cellulose) and instruct users to shake the device well before use. 2. Optimize Formulation for Sprayability: Address issues causing inconsistent spray patterns or droplet sizes. 3. Verify Pump Performance: Test the shot weight uniformity of the spray device to ensure it delivers a consistent volume.
Data Presentation

Table 1: Effect of Co-solvents on this compound Solubility at 25°C

Co-solvent System (in aqueous buffer pH 6.0)This compound Solubility (mg/mL)
0% Propylene Glycol0.05
10% Propylene Glycol1.2
20% Propylene Glycol5.8
10% Ethanol2.5
20% Ethanol9.1

Table 2: Influence of Formulation Viscosity on Spray Characteristics

Viscosity (cP)D50 Droplet Size (µm)Spray Angle (degrees)Comments
1-530-5060-75Ideal atomization, fine mist.
10-1550-8050-60Good balance for nasal retention.
>20>120<40Poor atomization, may form a jet.[11]

Experimental Protocols

Protocol 1: Spray Pattern and Plume Geometry Analysis

This protocol details the methodology for assessing the spray pattern and plume geometry, which are critical indicators of a spray's performance.[19][20]

  • Objective: To quantitatively characterize the shape and angle of the spray.

  • Equipment:

    • Spray pattern analysis system (e.g., Proveris SprayVIEW® or similar).[19][21]

    • Automated actuator to ensure consistent firing parameters.[22]

    • High-speed camera and laser light sheet.

  • Methodology:

    • Prime the this compound nasal spray device according to the manufacturer's instructions.

    • Mount the device in the automated actuator at a fixed distance (e.g., 3-5 cm) from the laser sheet.

    • Set the actuation parameters (force, velocity, stroke length) to simulate typical user application.[16]

    • Actuate the spray. The high-speed camera captures a series of images as the plume passes through the laser sheet.

    • The software analyzes the images to determine key parameters:

      • Spray Pattern: Measures the cross-sectional shape of the spray. Key metrics include Dmin, Dmax, and ovality ratio (Dmax/Dmin).[19][23]

      • Plume Geometry: Measures the angle and width of the spray plume as it exits the nozzle.

    • Repeat the measurement for a statistically significant number of actuations (n ≥ 10).

Protocol 2: Droplet Size Distribution (DSD) Measurement

This protocol outlines the procedure for measuring the size distribution of droplets in the spray, which is crucial for determining deposition within the nasal cavity.[16][17]

  • Objective: To determine the droplet size distribution, particularly the Dv10, Dv50, and Dv90 values. Droplets should ideally be between 20-120 µm for nasal deposition.[15] Droplets <10 µm may be inhaled into the lungs.[15][22]

  • Equipment:

    • Laser diffraction instrument (e.g., Malvern Spraytec).[15]

    • Automated actuator.

  • Methodology:

    • Prime the this compound spray device.

    • Position the device in the automated actuator so that the spray plume will pass through the laser beam of the diffraction instrument. The distance from the nozzle tip to the laser beam should be standardized (e.g., 3-6 cm).[24]

    • Configure the instrument software to capture data in real-time during the spray event.

    • Actuate the spray using standardized parameters. The instrument measures how the droplets scatter the laser light to calculate their size distribution.[15]

    • Record the Dv10, Dv50 (median), and Dv90 values, which represent the points at which 10%, 50%, and 90% of the volume of the spray is composed of smaller droplets.

    • Analyze the data, paying close attention to the percentage of fine particles (<10 µm).

    • Repeat for a statistically significant number of actuations (n ≥ 10).

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_formulation Formulation Check cluster_solutions Corrective Actions cluster_device Device & Process Check cluster_device_solutions Corrective Actions Start Sprayability Issue (e.g., Clogging, Inconsistent Spray) Solubility Is this compound Fully Dissolved/Suspended? Start->Solubility Viscosity Is Viscosity within Optimal Range? Solubility->Viscosity Yes AdjustSolvent Adjust Co-solvent Ratio or Add Solubilizer Solubility->AdjustSolvent No Excipients Are Excipients (e.g., Surfactants) Appropriate? Viscosity->Excipients Yes AdjustViscosity Modify Viscosity Agent Concentration Viscosity->AdjustViscosity No AddSurfactant Incorporate/Change Wetting Agent Excipients->AddSurfactant No Device Is Device Compatible with Formulation? Excipients->Device Yes AdjustSolvent->Solubility AdjustViscosity->Viscosity AddSurfactant->Excipients Actuation Are Actuation Parameters (Force, Velocity) Controlled? Device->Actuation Yes TestDevice Test Alternative Spray Pumps Device->TestDevice StandardizeActuation Use Automated Actuator Actuation->StandardizeActuation No End Problem Resolved Actuation->End Yes TestDevice->Device StandardizeActuation->Actuation

Caption: Troubleshooting workflow for this compound sprayability issues.

Experimental_Workflow Formulation Prepare this compound Formulation Viscosity Measure Viscosity & Surface Tension Formulation->Viscosity Spray_Characterization Spray Characterization (Automated Actuator) Viscosity->Spray_Characterization DSD Droplet Size Distribution (DSD) Spray_Characterization->DSD Pattern Spray Pattern & Plume Geometry Spray_Characterization->Pattern Analysis Analyze Data & Compare to Specs DSD->Analysis Pattern->Analysis Optimization Optimize Formulation (If Needed) Analysis->Optimization Optimization->Formulation

Caption: Experimental workflow for spray formulation characterization.

Signaling_Pathway cluster_params Formulation Parameters cluster_spray Spray Characteristics cluster_outcome Performance Outcome Solubility API Solubility Pattern Spray Pattern Solubility->Pattern Viscosity Viscosity DropletSize Droplet Size Viscosity->DropletSize SprayAngle Spray Angle Viscosity->SprayAngle SurfaceTension Surface Tension SurfaceTension->DropletSize Deposition Nasal Deposition Efficiency DropletSize->Deposition SprayAngle->Deposition Pattern->Deposition

Caption: Relationship between formulation parameters and spray performance.

References

Factors affecting the persistence and bioavailability of Cafenstrole in soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the persistence and bioavailability of Cafenstrole in soil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties in soil?

A1: this compound is a triazole herbicide used for the pre- and early post-emergence control of annual weeds, particularly in paddy rice fields. It has a low water solubility and is considered semi-volatile. Generally, this compound is not persistent in soil systems.

Q2: What are the primary factors that control the persistence of this compound in soil?

A2: The persistence of this compound, measured by its half-life (DT50), is governed by a combination of factors:

  • Soil Properties: The composition and chemistry of the soil, including its texture (relative amounts of sand, silt, and clay), organic matter content, and pH, are critical.

  • Climatic Conditions: Environmental variables such as soil moisture and temperature significantly influence the rate of degradation.

  • Microbial Activity: The breakdown of this compound is largely mediated by soil microorganisms like bacteria and fungi.

Q3: How does soil organic matter affect the bioavailability of this compound?

A3: Soil organic matter (SOM) plays a crucial role in this compound's bioavailability. Herbicides can bind (adsorb) to organic matter particles. This binding reduces the amount of this compound dissolved in the soil water, thereby decreasing its availability for plant uptake or microbial degradation. Soils with higher organic matter content generally exhibit lower bioavailability of herbicides.

Q4: What is the expected degradation pathway for this compound in soil?

A4: While specific degradation pathways for this compound are not extensively detailed in readily available literature, it is known to have at least one major metabolite: 3-(2,4,6-Trimethylphenylsulfonyl)-1,2,4-triazole. Microbial metabolism is a primary degradation pathway for many organic pesticides, involving processes that can break down the parent compound into simpler, less toxic substances.

Troubleshooting Experimental Discrepancies

Q1: My this compound degradation rate is much slower than expected. What could be the cause?

A1: If you observe a longer than expected persistence (higher DT50), consider the following potential causes:

  • Low Microbial Activity: The experiment might be running under conditions that inhibit microbial growth, such as low soil moisture, low temperatures, or the use of sterilized soil.

  • High Organic Matter/Clay Content: The soil used may have a high percentage of organic matter or clay, leading to strong adsorption of this compound. This makes it less available to degrading microorganisms.

  • Sub-optimal Soil pH: Soil pH affects both microbial populations and the chemical state of the herbicide. An unfavorable pH can slow down microbial degradation processes.

  • Presence of Other Agrochemicals: Some fungicides have been shown to inhibit the microbial degradation of herbicides, which could increase persistence if present in the soil.

Q2: I am observing very low bioavailability of this compound in my experiments. Why might this be?

A2: Low bioavailability is almost always linked to high sorption in the soil matrix. Key factors include:

  • High Organic Carbon Content: this compound may be strongly binding to the soil's organic carbon fraction. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency.

  • Soil Texture: Soils with high clay content have a larger surface area for adsorption to occur, which can reduce the amount of this compound in the soil solution.

  • Aging: Over time, pesticide residues can become more strongly bound to soil particles in a process known as "aging," which reduces their extractability and bioavailability.

Q3: The results from my replicate soil plots are highly variable. What are the common reasons for this?

A3: Variability between replicates in a field dissipation study can arise from several sources:

  • Non-uniform Application: The initial application of this compound may not have been evenly distributed across all plots.

  • Soil Heterogeneity: Natural variations in soil properties (e.g., organic matter, pH, texture) even within a small test area can lead to different rates of degradation and sorption.

  • Differential Environmental Conditions: Variations in moisture, temperature, or sunlight exposure across the plots can affect dissipation rates.

  • Sampling and Analysis Errors: Inconsistencies in soil sampling depth, sample handling, storage, or the analytical procedure can introduce variability.

Data Presentation: Physicochemical Properties and Persistence

The following tables summarize key quantitative data related to this compound's behavior in soil. These values are essential for modeling its environmental fate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₄O₃S--INVALID-LINK--
Molecular Weight350.4 g/mol --INVALID-LINK--
Water SolubilityLowUniversity of Hertfordshire PPDB
VolatilitySemi-volatileUniversity of Hertfordshire PPDB

Table 2: Soil Persistence and Mobility of this compound

ParameterDescriptionTypical ValueRangeSource
DT₅₀ (Field) Time for 50% dissipation in soil under field conditions.11.5 days7.9 - 15.1 daysUniversity of Hertfordshire PPDB
Koc Organic carbon-water partition coefficient. A measure of sorption to soil organic matter.450 mL/g-University of Hertfordshire PPDB

Note: DT₅₀ values can vary significantly based on soil type, climate, and microbial activity. The provided Koc value suggests moderate sorption to soil organic matter.

Experimental Protocols

Protocol: Terrestrial Field Dissipation Study for this compound

This protocol outlines a general methodology for conducting a field study to determine the dissipation rate of this compound in soil, based on standard guidelines (e.g., OECD 307, NAFTA).

1. Site Selection and Characterization:

  • Select a test site representative of typical agricultural use conditions.

  • Characterize the soil thoroughly: determine texture (% sand, silt, clay), organic carbon content, pH, cation exchange capacity (CEC), and bulk density.

  • Record the site's management history for the previous three years.

2. Experimental Design:

  • Establish replicate-treated plots and at least one untreated control plot. Plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas.

  • The study should be conducted on bare ground to focus on soil dissipation.

3. Application of Test Substance:

  • Apply a formulated product containing this compound at a known rate, consistent with typical agricultural practice.

  • Ensure uniform application across the treated plots. Record the exact application rate and date.

4. Soil Sampling:

  • Collect soil cores from treated and control plots at pre-determined intervals (e.g., Day 0, 1, 3, 7, 14, 30, 60, 90, and 120).

  • Sample to a depth of at least 30 cm, and segment the cores into different depth increments (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to assess leaching potential.

  • Handle and store samples frozen (e.g., at -20°C) prior to analysis to prevent further degradation.

5. Analytical Methodology (based on Japanese MHLW method):

  • Extraction: Extract this compound and its metabolite, 3-(2,4,6-Trimethylphenylsulfonyl)-1,2,4-triazole, from soil samples using an appropriate solvent like acetone (B3395972) under acidic conditions.

  • Clean-up: Use a solid-phase extraction (SPE) cartridge (e.g., octadecylsilanized silica (B1680970) gel) to remove interfering substances from the extract.

  • Quantification: Analyze the cleaned-up extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification of the parent compound and its metabolite.

6. Data Analysis:

  • Calculate the concentration of this compound and its metabolite in each soil sample at each time point.

  • Plot the decline of the parent compound over time and fit the data to a kinetic model (e.g., single first-order, SFO) to calculate the dissipation half-life (DT₅₀).

Visualizations

Factors_Affecting_Cafenstrole_Fate cluster_soil Soil Properties cluster_climate Climatic Conditions cluster_bio Biological Factors cluster_outcomes Key Outcomes Organic_Matter Organic Matter Bioavailability Bioavailability Organic_Matter->Bioavailability - Sorption Texture Texture (Clay, Silt, Sand) Texture->Bioavailability - Sorption pH Soil pH Microbial_Activity Microbial Activity pH->Microbial_Activity influences Persistence Persistence (DT50) pH->Persistence influences Temperature Temperature Temperature->Persistence + Degradation Moisture Moisture Moisture->Persistence + Degradation Microbial_Activity->Persistence - Degradation Persistence->Bioavailability affects duration

Caption: Factors influencing this compound's fate in soil.

Experimental_Workflow cluster_lab Laboratory Analysis Start Start: Study Design Site_Selection 1. Site Selection & Characterization (Soil Type, pH, OM%) Start->Site_Selection Application 2. This compound Application (Uniform Rate) Site_Selection->Application Sampling 3. Timed Soil Sampling (Multiple Depths & Intervals) Application->Sampling Extraction 4. Solvent Extraction Sampling->Extraction Cleanup 5. SPE Cleanup Extraction->Cleanup Quantification 6. LC-MS/MS Analysis Cleanup->Quantification Data_Analysis 7. Data Analysis (Kinetic Modeling) Quantification->Data_Analysis End End: Determine DT50 & Persistence Data_Analysis->End

Caption: Workflow for a this compound soil dissipation study.

Technical Support Center: Mitigating Cross-Resistance to Cafenstrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the development of cross-resistance to Cafenstrole. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and pathway diagrams.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and potential cross-resistance.

Q1: We are observing reduced efficacy of this compound on a weed population previously exposed to other herbicides. How can we confirm if this is a case of cross-resistance?

A1: Reduced efficacy can be due to several factors, including application errors, environmental conditions, or the development of resistance. To specifically investigate cross-resistance, a systematic approach is required. First, confirm resistance to this compound using a dose-response assay with a known susceptible population as a control. If resistance is confirmed, you can then test for cross-resistance by exposing the resistant population to other herbicides with the same mode of action (VLCFA inhibitors) and different modes of action. A significantly lower sensitivity to other VLCFA inhibitors compared to the susceptible population would indicate cross-resistance.

Q2: Our dose-response assays show a rightward shift in the LD50 curve for this compound in our test population. What does this indicate?

A2: A rightward shift in the 50% lethal dose (LD50) curve indicates that a higher concentration of this compound is required to achieve the same level of control as in a susceptible population. This is a strong quantitative indicator of resistance. The magnitude of this shift, often expressed as a Resistance Index (RI) (LD50 of resistant population / LD50 of susceptible population), quantifies the level of resistance.

Q3: We suspect metabolic resistance to this compound in our weed population. How can we test this hypothesis?

A3: Metabolic resistance involves the rapid detoxification of the herbicide by the plant. To investigate this, you can conduct synergist studies. Pre-treat the suspected resistant and a known susceptible population with an inhibitor of cytochrome P450 monooxygenases (e.g., malathion (B1675926) or piperonyl butoxide) before applying this compound. If the synergist restores the efficacy of this compound in the resistant population, it strongly suggests that metabolic detoxification via P450 enzymes is a mechanism of resistance.

Q4: We are planning a long-term study on the evolution of this compound resistance. What are the key parameters to monitor?

A4: For a long-term study, you should monitor several key parameters:

  • Baseline Susceptibility: Establish the baseline susceptibility of your starting weed population to this compound and other relevant herbicides.

  • Selection Pressure: Document the frequency and dosage of this compound application.

  • Resistance Monitoring: Regularly screen the population for changes in susceptibility using dose-response assays.

  • Genetic Markers: If possible, identify and monitor the frequency of genetic markers associated with resistance.

  • Cross-Resistance Spectrum: Periodically test the population for cross-resistance to other herbicides.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a herbicide that inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2] It specifically targets and inhibits the microsomal elongase enzyme system, which is responsible for elongating fatty acid chains beyond C18.[1] VLCFAs are essential components of plant cuticular waxes, suberin, and sphingolipids, and their inhibition disrupts plant growth and development.

To which herbicide group does this compound belong?

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), which includes inhibitors of very-long-chain fatty acid synthesis.[3]

What is herbicide cross-resistance?

Herbicide cross-resistance is a phenomenon where a weed population that has developed resistance to one herbicide also exhibits resistance to other herbicides, typically those with the same or a very similar mode of action, even if the population has not been previously exposed to those other herbicides.[4]

Which other herbicides have a similar mode of action to this compound and may be prone to cross-resistance?

Herbicides within HRAC Group 15 share the same mode of action and therefore carry a risk of cross-resistance. This group includes various chemical families such as chloroacetamides (e.g., S-metolachlor, acetochlor), oxyacetamides, and isoxazolines (e.g., pyroxasulfone).

What are the primary mechanisms of resistance to VLCFA-inhibiting herbicides?

The two primary mechanisms of resistance to VLCFA-inhibiting herbicides are:

  • Target-site resistance: A mutation in the gene encoding the target enzyme (VLCFA elongase) that reduces the binding affinity of the herbicide.

  • Non-target-site resistance (Metabolic resistance): Enhanced metabolism of the herbicide by the plant, often through the action of enzyme families like cytochrome P450 monooxygenases or glutathione (B108866) S-transferases, which detoxify the herbicide before it can reach its target site.

What strategies can be implemented in a research setting to mitigate the development of cross-resistance to this compound?

To mitigate the development of cross-resistance in a research or agricultural setting, a multi-pronged approach is recommended:

  • Herbicide Rotation: Avoid the continuous use of this compound or other HRAC Group 15 herbicides. Rotate with herbicides from different HRAC groups that have different modes of action.

  • Tank-Mixing: Use tank-mixtures of this compound with herbicides from other HRAC groups that are effective against the target weed population.

  • Integrated Weed Management (IWM): Combine herbicide use with non-chemical control methods such as mechanical weeding, crop rotation, and cover cropping to reduce the selection pressure for herbicide resistance.

Data Presentation

The following tables summarize quantitative data on cross-resistance to VLCFA-inhibiting herbicides in resistant weed populations. Note: Specific cross-resistance data for this compound is limited in publicly available literature. The data presented here for other HRAC Group 15 herbicides serves as a representative example of potential cross-resistance patterns.

Table 1: Cross-Resistance of a Rigid Ryegrass (Lolium rigidum) Population to Various VLCFA-Inhibiting Herbicides

HerbicideChemical FamilyHRAC GroupResistance Index (RI)¹
TriallateThiocarbamate15>10
ProsulfocarbThiocarbamate158.5
PyroxasulfoneIsoxazoline156.2
MetazachlorChloroacetamide1514.6 - 27.2

¹Resistance Index (RI) is calculated as the ratio of the LD50 (dose required to kill 50% of the population) of the resistant population to the LD50 of a susceptible population. Data adapted from studies on Lolium rigidum.

Table 2: Efficacy of Different Herbicide Groups on a Waterhemp (Amaranthus tuberculatus) Population with Resistance to VLCFA Inhibitors

HerbicideHRAC GroupMode of ActionControl Efficacy (%)
S-metolachlor15VLCFA Inhibition45
Pyroxasulfone15VLCFA Inhibition52
Atrazine5Photosystem II Inhibition95
Glufosinate10Glutamine Synthetase Inhibition98
2,4-D4Synthetic Auxin92

Data are illustrative and based on findings in multiple-resistant waterhemp populations.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay to Determine Herbicide Resistance

This protocol details the procedure for conducting a whole-plant dose-response assay to quantify the level of resistance to this compound.[5][6]

1. Plant Material and Growth Conditions:

  • Collect mature seeds from the suspected resistant (R) and a known susceptible (S) weed population.
  • Germinate seeds in petri dishes on agar (B569324) medium or in trays with potting mix.
  • Transplant seedlings at the 2-3 leaf stage into individual pots (e.g., 10 cm diameter) filled with a standard potting medium.
  • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

2. Herbicide Application:

  • Prepare a stock solution of this compound in an appropriate solvent.
  • Create a series of herbicide dilutions to achieve a range of at least 6-8 doses, plus an untreated control. The dose range should bracket the expected LD50 for both R and S populations.
  • Apply the herbicide solutions to the plants at the 3-4 leaf stage using a precision bench sprayer calibrated to deliver a consistent volume.

3. Data Collection and Analysis:

  • Assess plant mortality and biomass (fresh or dry weight) 21 days after treatment.
  • Calculate the percent survival and biomass reduction relative to the untreated control for each dose.
  • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the LD50 or GR50 (dose required for 50% growth reduction) for both R and S populations.
  • Calculate the Resistance Index (RI) as RI = LD50 (R) / LD50 (S).

Protocol 2: Synergist Assay to Investigate Metabolic Resistance

This protocol is designed to determine if enhanced metabolism contributes to this compound resistance.

1. Plant Material and Growth:

  • Follow the same procedure as in Protocol 1 for growing R and S plants.

2. Synergist and Herbicide Application:

  • Prepare a solution of a cytochrome P450 inhibitor, such as malathion (e.g., at 1000 g/ha) or piperonyl butoxide (PBO).
  • Divide the R and S plants into four treatment groups:
  • Untreated control
  • This compound alone (at a dose that is sublethal to the R population but lethal to the S population)
  • Synergist alone
  • Synergist followed by this compound
  • Apply the synergist solution to the designated plants 1-2 hours before the this compound application.
  • Apply this compound as described in Protocol 1.

3. Data Collection and Analysis:

  • Assess plant mortality and biomass 21 days after treatment.
  • Compare the response of the R population to this compound with and without the synergist. A significant increase in mortality or biomass reduction in the presence of the synergist indicates metabolic resistance.

Mandatory Visualization

VLCFA_Biosynthesis_Pathway cluster_elongation_cycle VLCFA Elongation Cycle (in Endoplasmic Reticulum) acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC kcs β-ketoacyl-CoA synthase (KCS) / Elongase malonyl_coa->kcs acyl_coa Acyl-CoA (C18) acyl_coa->kcs ketoacyl_coa β-ketoacyl-CoA kcs->ketoacyl_coa This compound This compound & other HRAC 15 Herbicides This compound->kcs Inhibition kcr KCR ketoacyl_coa->kcr Reduction hydroxyacyl_coa β-hydroxyacyl-CoA kcr->hydroxyacyl_coa hcd HCD hydroxyacyl_coa->hcd Dehydration enoyl_coa trans-2-enoyl-CoA hcd->enoyl_coa ecr ECR enoyl_coa->ecr Reduction elongated_acyl_coa Elongated Acyl-CoA (C20+) ecr->elongated_acyl_coa products Cuticular Waxes, Sphingolipids, Suberin elongated_acyl_coa->products

Caption: Mechanism of this compound Action on the VLCFA Biosynthesis Pathway.

Resistance_Testing_Workflow start Suspected Herbicide Failure in Field collect_seeds Collect Seeds from Suspected Resistant (R) and Known Susceptible (S) Populations start->collect_seeds germinate Germinate Seeds and Grow Seedlings collect_seeds->germinate dose_response Conduct Whole-Plant Dose-Response Assay (Protocol 1) germinate->dose_response data_analysis Analyze Data: Calculate LD50 and Resistance Index (RI) dose_response->data_analysis resistance_confirmed Resistance Confirmed? (RI > 2) data_analysis->resistance_confirmed no_resistance No significant resistance. Investigate other factors (e.g., application error). resistance_confirmed->no_resistance No cross_resistance_test Test for Cross-Resistance: Expose R population to other HRAC Group 15 herbicides. resistance_confirmed->cross_resistance_test Yes synergist_assay Investigate Mechanism: Conduct Synergist Assay (Protocol 2) cross_resistance_test->synergist_assay mitigation Implement Resistance Mitigation Strategy synergist_assay->mitigation

Caption: Experimental Workflow for Herbicide Resistance Testing.

Mitigation_Strategy goal Goal: Prevent/Delay Cross-Resistance strategy Integrated Weed Management (IWM) goal->strategy rotation Herbicide Rotation (Different HRAC Groups) strategy->rotation tank_mix Tank-Mixing (Multiple Modes of Action) strategy->tank_mix non_chemical Non-Chemical Methods (Mechanical, Cultural) strategy->non_chemical monitoring Regular Monitoring and Testing rotation->monitoring tank_mix->monitoring non_chemical->monitoring

References

Optimizing Cafenstrole dosage for different soil types and environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cafenstrole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for different soil types and environmental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a herbicide that primarily acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1] VLCFAs are essential components of cuticular waxes and other cellular structures. By disrupting their production, this compound affects plant growth and development, ultimately leading to weed control.

Q2: How do soil properties influence the efficacy of this compound?

A2: Soil properties play a crucial role in the efficacy and persistence of this compound. The main factors to consider are:

  • Soil Texture: The relative amounts of sand, silt, and clay determine the soil's ability to retain this compound. Clay soils, with their larger surface area, tend to adsorb more herbicide than sandy soils.[2]

  • Organic Matter: Soils with high organic matter content can bind this compound, potentially reducing its immediate availability for weed uptake but also decreasing the risk of leaching.[3]

  • Soil pH: The pH of the soil can affect the chemical form and persistence of some herbicides. While specific data for this compound is limited, it is a factor to consider in experimental design.[4][5][6]

Q3: What are the typical symptoms of this compound phytotoxicity on non-target crops like rice?

A3: Phytotoxicity symptoms from herbicides like this compound on sensitive crops such as rice can include stunting, yellowing of leaves (chlorosis), and abnormal growth patterns like leaf curling or twisting.[7][8][9][10] In severe cases, it can lead to necrosis (tissue death) and plant death.[7][8][9][10]

Q4: How can I manage the development of weed resistance to this compound?

A4: To mitigate the risk of herbicide resistance, it is crucial to implement an integrated weed management (IWM) strategy.[11] This includes:

  • Rotating Herbicides: Avoid the continuous use of this compound or other herbicides with the same mode of action.[12][13]

  • Tank Mixing: Using a combination of herbicides with different modes of action can be effective.[12]

  • Cultural Practices: Employing practices like crop rotation and mechanical weeding can reduce reliance on herbicides.[13]

  • Scouting: Regularly monitor fields to detect and manage resistant weed patches before they spread.[14][15]

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments.

Problem Possible Causes Troubleshooting Steps
Reduced herbicide efficacy - Incorrect Dosage: The applied dosage may be too low for the specific soil type and weed pressure. - Soil Properties: High organic matter or clay content can bind the herbicide, reducing its availability.[3] - Environmental Conditions: High temperatures or excessive rainfall after application can lead to degradation or leaching. - Weed Growth Stage: Herbicides are generally more effective on smaller, actively growing weeds.[4] - Herbicide Resistance: The target weed population may have developed resistance.[14][15]- Dosage Adjustment: Refer to dose-response studies and consider soil properties to optimize the dosage. - Application Timing: Apply when weeds are small and actively growing. - Resistance Testing: If resistance is suspected, conduct a bioassay or molecular testing.[15]
Crop Injury (Phytotoxicity) - Incorrect Dosage: Application of a higher than recommended dose. - Spray Drift: Herbicide drift from the target area to sensitive crops. - Soil Carryover: Persistence of the herbicide in the soil from a previous application. - Environmental Stress: Stressed crops may be more susceptible to herbicide injury.[16]- Calibrate Equipment: Ensure accurate application rates.[14] - Application Conditions: Avoid spraying during windy conditions. - Crop Rotation: Be mindful of the rotational restrictions for sensitive crops. - Monitor Crop Health: Avoid applying herbicides to crops under stress.
Inconsistent results across replicates - Non-uniform Soil: Variations in soil composition within the experimental area. - Uneven Application: Inconsistent herbicide distribution. - Variable Environmental Conditions: Differences in moisture or temperature across the experimental plots.- Soil Homogenization: Thoroughly mix soil for microcosm studies. For field trials, characterize soil variability. - Application Technique: Ensure uniform spray coverage. - Environmental Monitoring: Record and account for variations in environmental parameters.
Difficulty in detecting this compound residues in soil - Extraction Inefficiency: The chosen solvent and method may not be optimal for the soil type. - Rapid Degradation: The herbicide may have degraded quickly due to environmental factors. - Low Application Rate: The initial concentration may be below the detection limit of the analytical method.- Optimize Extraction Method: Utilize a validated method like QuEChERS followed by LC-MS/MS analysis.[17][18][19][20][21] - Sampling Time: Collect soil samples at appropriate intervals after application to track degradation. - Method Sensitivity: Ensure the analytical method has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ).[20]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to this compound. Note: Specific values for this compound may vary depending on experimental conditions. The data presented here are illustrative and should be adapted based on your specific research.

Table 1: Recommended this compound Dosage Ranges for Different Soil Types

Soil TypeOrganic Matter (%)Recommended Dosage (g/ha)
Sandy Loam< 2150 - 200
Silt Loam2 - 4200 - 250
Clay Loam> 4250 - 300

Table 2: Influence of Environmental Conditions on this compound Half-Life (DT50)

Soil TypeTemperature (°C)Moisture LevelEstimated Half-Life (Days)
Sandy Loam15Field Capacity45
Sandy Loam25Field Capacity30
Clay Loam15Field Capacity60
Clay Loam25Field Capacity40

Table 3: Dose-Response of this compound on Echinochloa crus-galli (Barnyardgrass)

This compound Dose (g/ha)Control (%)
5040
10075
15090
20098

Table 4: Soil Sorption Coefficients for this compound

Soil TypeOrganic Carbon (%)Koc (L/kg)
Sandy Loam1.2350
Clay Loam3.5800

Koc (Organic Carbon-Water Partition Coefficient) indicates the tendency of a chemical to bind to organic carbon in the soil. Higher values suggest stronger binding and lower mobility.[22][23]

Experimental Protocols

1. Protocol for Determining this compound Degradation in Soil (Microcosm Study)

This protocol outlines a laboratory experiment to assess the degradation rate of this compound in different soil types.

  • Soil Collection and Preparation:

    • Collect soil samples from the desired locations (e.g., sandy loam and clay loam).

    • Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.

    • Characterize the soil for properties such as texture, organic matter content, and pH.

  • Experimental Setup:

    • Weigh 100 g of each soil type into individual glass jars.

    • Fortify the soil with a known concentration of this compound solution to achieve the desired application rate.

    • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

    • Incubate the jars in the dark at a constant temperature (e.g., 25°C).

    • Include control jars with no this compound for each soil type.

  • Sampling and Analysis:

    • Collect soil samples from the jars at predetermined time intervals (e.g., 0, 3, 7, 14, 28, and 56 days).

    • Extract this compound from the soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

    • Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the remaining this compound concentration.

  • Data Analysis:

    • Plot the concentration of this compound over time for each soil type.

    • Calculate the dissipation half-life (DT50) using first-order degradation kinetics.

2. Protocol for this compound Residue Analysis in Soil using QuEChERS and LC-MS/MS

This protocol provides a method for extracting and quantifying this compound residues in soil samples.

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid) and shake vigorously for 15 minutes.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1.7 g of sodium acetate, then vortex for 1 minute.

    • Centrifuge the tube to separate the layers.

  • Analysis (LC-MS/MS):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Filter the extract through a 0.22 µm syringe filter.

    • Inject the filtered extract into the HPLC-MS/MS system for analysis.

    • Quantify the concentration of this compound based on a calibration curve prepared with known standards.

Visualizations

vlcfa_biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA_plastid Malonyl-CoA Acetyl-CoA->Malonyl-CoA_plastid ACC Fatty_Acid_Synthesis Fatty Acid Synthesis (FAS) Acetyl-CoA->Fatty_Acid_Synthesis Malonyl-CoA_plastid->Fatty_Acid_Synthesis C16_C18_Acyl_ACP C16/C18-Acyl-ACP Fatty_Acid_Synthesis->C16_C18_Acyl_ACP C16_C18_Acyl_CoA C16/C18-Acyl-CoA C16_C18_Acyl_ACP->C16_C18_Acyl_CoA Export & Acyl-CoA Synthetase Elongase_Complex Fatty Acid Elongase (FAE) Complex C16_C18_Acyl_CoA->Elongase_Complex KCS Malonyl-CoA_er Malonyl-CoA Malonyl-CoA_er->Elongase_Complex VLCFA_CoA VLCFA-CoA (>C18) Elongase_Complex->VLCFA_CoA 4 steps: Condensation Reduction Dehydration Reduction Cuticular Waxes, Sphingolipids, etc. Cuticular Waxes, Sphingolipids, etc. VLCFA_CoA->Cuticular Waxes, Sphingolipids, etc. This compound This compound This compound->Elongase_Complex Inhibition

Caption: this compound inhibits the Fatty Acid Elongase (FAE) complex.

experimental_workflow cluster_prep Sample Preparation cluster_exp Microcosm Experiment cluster_analysis Residue Analysis cluster_data Data Interpretation soil_collection Soil Collection (e.g., Sandy Loam, Clay Loam) soil_prep Sieving and Characterization soil_collection->soil_prep fortification This compound Fortification soil_prep->fortification incubation Controlled Incubation (Temperature & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis kinetics Degradation Kinetics (DT50 Calculation) analysis->kinetics dosage_opt Dosage Optimization kinetics->dosage_opt

Caption: Workflow for optimizing this compound dosage.

troubleshooting_logic start Problem: Reduced Herbicide Efficacy check_dosage Is Dosage Correct for Soil Type & Weed? start->check_dosage check_env Favorable Environmental Conditions? check_dosage->check_env Yes adjust_dosage Solution: Adjust Dosage Based on Soil & Weed Spectrum check_dosage->adjust_dosage No check_weed Weeds at Susceptible Growth Stage? check_env->check_weed Yes adjust_timing Solution: Optimize Application Timing check_env->adjust_timing No check_resistance Potential for Herbicide Resistance? check_weed->check_resistance Yes check_weed->adjust_timing No implement_iwm Solution: Implement Integrated Weed Management (IWM) check_resistance->implement_iwm Yes

Caption: Logic for troubleshooting reduced this compound efficacy.

References

Technical Support Center: Enhancing the Rainfastness of Cafenstrole Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the rainfastness of Cafenstrole applications in experimental settings. Due to the limited publicly available data on the specific rainfastness of this compound, this guide is based on established principles of herbicide science and adjuvant technology.

Frequently Asked Questions (FAQs)

Q1: What is the recommended rain-free period after a this compound application?

A1: Currently, there is no specific, publicly available data defining the rain-free period required for this compound to ensure its efficacy. For post-emergence herbicides, the required time can range from 30 minutes to several hours.[1] It is recommended to conduct preliminary experiments to determine the optimal rain-free period for your specific formulation and experimental conditions. A detailed protocol for such an experiment is provided in the "Experimental Protocols" section of this guide.

Q2: How does rainfall affect the efficacy of a this compound application?

A2: Rainfall shortly after a foliar application of Cafenstole can negatively impact its efficacy in several ways.[2][3] Heavy or prolonged rain can wash the herbicide off the plant's leaves before it can be adequately absorbed.[2][3] This is particularly critical for systemic herbicides that need to be absorbed and translocated within the plant to be effective. The intensity and duration of the rainfall are key factors; a short, intense downpour can be more detrimental than a slow, gentle rain.[4]

Q3: What types of adjuvants can be used to improve the rainfastness of this compound?

  • Stickers (Deposition Aids): These adjuvants increase the adhesion of the spray droplets to the leaf surface, forming a waterproof coating that can reduce wash-off from rain and irrigation.[6]

  • Surfactants (Wetting Agents): By reducing the surface tension of the spray droplets, surfactants allow for better spreading and coverage on the leaf surface, which can lead to faster absorption.[7][8] Non-ionic surfactants (NIS) are commonly used for this purpose.[5]

  • Oils (Crop Oil Concentrates - COC and Methylated Seed Oils - MSO): These adjuvants can help dissolve the waxy cuticle of the leaf, facilitating the penetration of the herbicide into the plant tissue and thus improving rainfastness.[5][8]

It is crucial to test the compatibility and efficacy of any adjuvant with your specific this compound formulation before large-scale use.

Q4: Can changing the formulation of this compound improve its rainfastness?

A4: Yes, the formulation can significantly impact rainfastness. Some formulations are inherently more resistant to wash-off. For example, certain emulsifiable concentrate (EC) or water-dispersible granule (WG) formulations may include built-in adjuvants that improve rainfastness. When developing or selecting a this compound formulation, consider its properties related to adhesion and absorption.

Troubleshooting Guide

This guide addresses common issues encountered when rainfall occurs after a this compound application.

Problem Potential Cause Troubleshooting Steps
Reduced or no efficacy of this compound after rainfall. Herbicide was washed off the plant surface before adequate absorption.1. Record the time between application and rainfall , as well as the intensity and duration of the rain event.[9]2. If the rain-free period was short and the rainfall was significant, a re-application may be necessary. 3. In future applications, consider adding a suitable adjuvant (e.g., a sticker or a penetrating oil) to your spray mixture to improve rainfastness.[9]4. Monitor weather forecasts closely and plan applications for periods with a lower probability of rain.[3]
Inconsistent results across different experiments despite similar rainfall conditions. Variation in plant-related factors or application parameters.1. Ensure uniformity in plant growth stage and health across your experiments, as stressed or mature plants may absorb herbicides differently.[10]2. Verify the calibration of your spray equipment to ensure a consistent and accurate application rate in all experiments.[10][11]3. Standardize the adjuvant type and concentration used in your spray mixture.
Suspected herbicide runoff and off-target effects. Excessive rainfall leading to the movement of this compound from the application site.1. For soil-applied pre-emergence applications, be aware that heavy rainfall can cause runoff, especially in poorly structured soils.[12]2. Consider the water solubility of your this compound formulation ; more soluble formulations may be more prone to leaching and runoff.[13]3. In future experiments, consider using cover crops or other soil management practices to reduce runoff.[13]

Data Presentation

As specific quantitative data for this compound rainfastness is not available, the following tables provide examples of how rainfall can affect the efficacy of other herbicides, illustrating the importance of the rain-free period and the potential benefits of adjuvants.

Table 1: Hypothetical Effect of Rain-Free Period on Herbicide Efficacy

Rain-Free Period (Hours)Simulated Rainfall Intensity (mm/hr)Duration (min)Hypothetical Efficacy (% Weed Control)
1203040%
2203065%
4203085%
6203095%
24203099%
No Rain (Control)--99%

Table 2: Hypothetical Impact of Adjuvants on Herbicide Efficacy with a Short Rain-Free Period (1 hour)

TreatmentSimulated Rainfall Intensity (mm/hr)Duration (min)Hypothetical Efficacy (% Weed Control)
Herbicide Alone203040%
Herbicide + Non-Ionic Surfactant (NIS)203060%
Herbicide + Crop Oil Concentrate (COC)203075%
Herbicide + Sticker Adjuvant203080%

Experimental Protocols

Protocol for Determining the Rainfastness of this compound

This protocol outlines a method for assessing the impact of simulated rainfall on the efficacy of this compound applications.

1. Objective: To determine the minimum rain-free period required for a specific this compound formulation to achieve effective weed control.

2. Materials:

  • Target weed species grown in uniform pots under controlled environmental conditions.

  • This compound formulation to be tested.

  • Adjuvants to be evaluated (optional).

  • Laboratory spray chamber for uniform herbicide application.[9]

  • Rainfall simulator capable of delivering a consistent and measurable rainfall intensity and duration.[14][15][16]

  • Controlled environment growth chamber or greenhouse.

3. Methodology: a. Plant Preparation:

  • Grow a sufficient number of healthy, uniform plants of the target weed species to the desired growth stage for the experiment.

4. Data Analysis:

  • Analyze the data to determine the rain-free period at which there is no significant difference in efficacy compared to the non-rained control. This will be your recommended rain-free period for the tested conditions.

Mandatory Visualizations

cluster_0 VLCFA Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA VLCFA Elongase Complex VLCFA Elongase Complex Malonyl-CoA->VLCFA Elongase Complex Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn)->VLCFA Elongase Complex Fatty Acyl-CoA (Cn+2) Fatty Acyl-CoA (Cn+2) VLCFA Elongase Complex->Fatty Acyl-CoA (Cn+2) This compound This compound This compound->VLCFA Elongase Complex Inhibits Inhibition Inhibition Further Elongation Cycles Further Elongation Cycles Fatty Acyl-CoA (Cn+2)->Further Elongation Cycles Very Long Chain Fatty Acids (VLCFAs) Very Long Chain Fatty Acids (VLCFAs) Further Elongation Cycles->Very Long Chain Fatty Acids (VLCFAs) Start Start Reduced_Efficacy Reduced Efficacy Observed After Rainfall? Start->Reduced_Efficacy No_Issue No Immediate Action Needed. Continue Monitoring. Reduced_Efficacy->No_Issue No Assess_Rainfall Assess Rainfall Timing and Intensity Reduced_Efficacy->Assess_Rainfall Yes End End No_Issue->End Short_Rain_Free_Period Was Rain-Free Period Short and Rainfall Heavy? Assess_Rainfall->Short_Rain_Free_Period Consider_Reapplication Consider Re-application Short_Rain_Free_Period->Consider_Reapplication Yes Check_Other_Factors Investigate Other Potential Causes: - Application Rate - Weed Growth Stage - Environmental Stress Short_Rain_Free_Period->Check_Other_Factors No Optimize_Future_Apps Optimize Future Applications Consider_Reapplication->Optimize_Future_Apps Add_Adjuvant Incorporate a Rainfastness-Enhancing Adjuvant (e.g., Sticker) Optimize_Future_Apps->Add_Adjuvant Add_Adjuvant->End Check_Other_Factors->End cluster_0 Adjuvant Mechanisms for Enhanced Herbicide Performance cluster_1 Types of Adjuvants cluster_2 Enhanced Performance Outcomes Herbicide_Spray_Droplet Herbicide Spray Droplet Surfactants Surfactants (Wetting Agents) Oils Oils (COC, MSO) Stickers Stickers (Deposition Aids) Improved_Spreading Improved Spreading & Coverage Surfactants->Improved_Spreading Leads to Increased_Penetration Increased Penetration Through Cuticle Oils->Increased_Penetration Leads to Enhanced_Adhesion Enhanced Adhesion (Rainfastness) Stickers->Enhanced_Adhesion Leads to

References

Best practices for handling and disposal of Cafenstrole in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Cafenstrole in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper waste management.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a triazole herbicide.[1] In a laboratory setting, it is crucial to be aware of its health and environmental hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is:

  • Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).[2]

  • May cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity, repeated exposure, Category 2).[2]

  • Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, acute and long-term hazard, Category 1).[2]

Q2: What immediate safety precautions should be taken when handling this compound?

Due to its hazard profile, strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles to prevent skin and eye contact.[3]

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.

  • Avoid Inhalation: Do not breathe dust or vapor.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Q3: How should I store this compound in the lab?

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Keep the container tightly closed.[4]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Q4: What should I do in case of a this compound spill?

In the event of a spill, follow these steps while wearing appropriate PPE:

  • Control the spill: Prevent further spread of the material.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or kitty litter.[5] For solid spills, gently sweep to avoid raising dust.

  • Collect: Carefully collect the absorbed material and spilled substance into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a detergent and water solution, followed by a rinse). For larger spills, decontamination with household bleach and hydrated lime may be necessary, but do not use them together.[4]

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty dissolving this compound This compound has low water solubility.Use an appropriate organic solvent as indicated in your experimental protocol. Acetonitrile (B52724) is a common solvent for analytical standards.[4]
Inconsistent experimental results Degradation of the compound.Ensure proper storage conditions are maintained. Prepare fresh solutions as needed and avoid prolonged storage of solutions unless their stability is confirmed.
Visible contamination in the work area Improper handling or previous spills.Review handling procedures with all lab personnel. Implement a routine cleaning and inspection schedule for areas where this compound is used.

Quantitative Data

The following table summarizes available quantitative data for this compound. Note that a comprehensive Safety Data Sheet (SDS) for pure this compound is not publicly available, and some data may be from related compounds or general chemical principles.

PropertyValueSource
Molecular Formula C₁₆H₂₂N₄O₃S[2]
Molecular Weight 350.4 g/mol [2]
CAS Number 125306-83-4[5]
GHS Hazard Statements H361, H373, H400, H410[2]

Experimental Protocols

Analytical Method for this compound in Biological Samples

This protocol is adapted from a standard analytical method for the determination of this compound in animal and fishery products.

1. Reagents and Materials:

2. Extraction from Muscle Tissue:

  • To 10.0 g of the sample, add 20 mL of 0.1 mol/L hydrochloric acid.

  • Add 100 mL of acetone and homogenize the mixture.

  • Filter the homogenate by suction.

  • Add 50 mL of acetone to the residue on the filter paper, homogenize again, and filter.

  • Combine the filtrates and adjust the final volume to 200 mL with acetone.

  • Take a 4 mL aliquot of the extract and add 16 mL of water.

3. Clean-up:

  • Condition an octadecylsilanized silica gel cartridge (1,000 mg) by passing 5 mL of acetonitrile followed by 5 mL of water.

  • Load the 20 mL of the diluted extract from the extraction step onto the cartridge.

  • Wash the cartridge with 10 mL of a water/acetone mixture (4:1, v/v).

  • Elute this compound with 10 mL of acetone.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for analysis.

4. Analysis:

  • Analyze the prepared sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Prepare a calibration curve using this compound standard solutions of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment PPE Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) FumeHood Work in a Ventilated Area (Fume Hood Recommended) PPE->FumeHood Weighing Weigh this compound Carefully FumeHood->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Waste Segregate and Label Waste Decontaminate->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound in a laboratory.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Waste Collection cluster_disposal Disposal SolidWaste Solid this compound Waste (e.g., contaminated consumables) SolidContainer Collect in a Labeled, Sealed Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid this compound Waste (e.g., unused solutions) LiquidContainer Collect in a Labeled, Leak-Proof Hazardous Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Hazardous Waste Accumulation Area SolidContainer->Storage LiquidContainer->Storage Pickup Arrange for Pickup by a Licensed Waste Disposal Service Storage->Pickup Incineration Preferred Disposal Method: Incineration Pickup->Incineration

Caption: Logical workflow for the disposal of this compound waste.

References

Improving the cost-effectiveness of Cafenstrole application in rice farming

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and cost-efficient use of Cafenstrole in experimental rice farming settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound.

Question Answer
1. Why am I observing poor weed control after this compound application? Potential Causes & Solutions: A. Incorrect Application Timing: this compound is most effective as a pre- and early post-emergence herbicide.[1] Applying it to weeds that have passed the recommended growth stage (e.g., beyond the 2.5-leaf stage for barnyard grass) will result in reduced efficacy.[2]B. Sub-optimal Environmental Conditions: Efficacy can be reduced in dry soil conditions. This compound requires moist or saturated soil for optimal activity.[3] Ensure proper water management before and after application.C. Herbicide Resistance: Continuous use of herbicides with the same mode of action can lead to the development of resistant weed populations.[4] Consider rotating or tank-mixing this compound with herbicides having different modes of action.[4]D. Improper Dosage: Using a lower-than-recommended dose will not provide effective control. Refer to the application rate table below for appropriate dosing based on target weeds and conditions.E. Antagonism in Tank Mix: Certain tank-mix partners can reduce the efficacy of this compound.[5] Always perform a jar test to check for physical compatibility before application and consult compatibility charts.[6][7]
2. Why is there evidence of phytotoxicity (injury) in my rice crop after application? Potential Causes & Solutions: A. Incorrect Application Timing: Applying this compound outside the recommended window for rice growth can cause injury.[8] Very-long-chain fatty acid (VLCFA)-inhibiting herbicides, like this compound, have better crop safety when applied after the rice has fully emerged (e.g., one- to two-leaf stage) rather than pre-emergence.[9][10]B. High Application Rate: Exceeding the recommended dosage can lead to phytotoxicity.[11] Calibrate spray equipment accurately to ensure the correct rate is applied.C. Soil Type: Rice injury from VLCFA-inhibiting herbicides can be more pronounced in certain soil textures, such as silt loam compared to clay soils.[9] Consider soil characteristics when determining application rates.D. Environmental Stress: Applying this compound to rice that is under stress from factors like extreme temperatures, drought, or disease can increase the risk of injury.[12]E. Use of a Safener: For sensitive rice varieties or when higher rates are necessary, treating rice seeds with a safener like fenclorim can significantly reduce injury from VLCFA herbicides without impacting weed control.[10][13]
3. My experimental results are inconsistent across different plots. What could be the cause? Potential Causes & Solutions: A. Variable Soil Properties: Differences in soil pH, organic matter content, and texture across plots can affect this compound's availability and degradation rate, leading to varied efficacy.[9]B. Uneven Application: Ensure spray equipment is properly calibrated and that the application is uniform across the entire experimental area. Overlapping sprays can lead to crop injury, while gaps can result in poor weed control.[3]C. Inconsistent Water Management: Water depth and movement are critical. Water should be held static for several days post-application to prevent the herbicide from moving out of the target zone.[14] Inconsistent irrigation can lead to variable performance.

Frequently Asked Questions (FAQs)

General questions regarding the use of this compound.

Question Answer
1. What is the mechanism of action for this compound? This compound is a triazole herbicide that acts as an antimitotic agent.[15] Specifically, it is a potent inhibitor of the microsomal elongase enzyme involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) with alkyl chains longer than C18.[16] This inhibition disrupts cell division and growth in susceptible weeds.
2. What is the optimal timing for this compound application? This compound is used for pre- and early post-emergence control of annual weeds.[1] For barnyard grass and sedge, it can be effective from pre-emergence up to the 2.5-leaf stage.[2] Always consult product labels for specific timing related to rice growth stage to ensure crop safety.
3. Can this compound be tank-mixed with other herbicides? Yes, this compound can be used alone or mixed with other herbicides to broaden the spectrum of controlled weeds and help manage resistance.[2][4] A common mixture includes this compound and metamifop (B125954).[4] It is crucial to follow the proper mixing order and to conduct a jar test for compatibility to prevent physical or chemical antagonism.[5][6] Always adhere to the most restrictive instructions on all product labels in the tank mix.[6]
4. How does this compound affect rice growth and yield? When applied correctly according to label recommendations (timing, rate, water management), this compound shows high selectivity and safety for rice, with no significant negative impact on growth or yield.[2][4][17] However, misapplication can lead to temporary cosmetic injury or, in severe cases, yield reduction.[9][14] The use of safeners can mitigate injury risk.[10][18]
5. What is the environmental fate of this compound? This compound has low water solubility and is not considered persistent in soil systems.[1] It and its metabolites are typically decomposed throughout the growing season, with little to no residue remaining in harvested rice grains or straw.[19]

Data Presentation

Table 1: Recommended this compound Application Rates
Target WeedGrowth StageApplication Rate (g a.i./ha)EfficacyNotes
Barnyard Grass (Echinochloa crus-galli)Pre-emergence to 2.5-leaf300HighProvides effective control without harm to transplanted rice.[2]
Sedge (Cyperus spp.)Pre-emergence to 2.5-leaf300HighEffective control when applied early.[2]
Annual Broadleaf WeedsPre-emergence500 - 1000EffectiveHigher rates may be needed for certain species.[2]
General Annual WeedsPre/Early Post-emergence200 - 300ExcellentHigh selectivity for rice at these rates.[2]
Table 2: this compound Tank-Mixing for Enhanced Weed Control
Tank-Mix PartnerTarget WeedsApplication Rate (Partner, g a.i./ha)Efficacy NotesReference
MetamifopAnnual grasses (Barnyard grass, etc.)Varies by formulationSynergistic effect observed. Reduces risk of resistance.[4]
Bensulfuron-methylBroadleaf weeds, Sedges45 - 60Broadens the spectrum of control compared to this compound alone.[4]
PenoxsulamGrasses, Broadleaf weeds, Sedges20 - 25Provides a different mode of action to combat resistance.[4][17]

Experimental Protocols

Protocol: Residue Analysis of this compound in Soil Samples using QuEChERS and LC-MS/MS

This protocol provides a method for extracting and quantifying this compound residues in soil, adapted from established multi-residue analysis techniques.[20][21]

1. Objective: To determine the concentration of this compound in agricultural soil samples.

2. Materials:

3. Procedure:

  • Sample Preparation:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water to the tube to moisten the sample and let it sit for 30 minutes.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.

    • The use of a mechanical shaker is recommended for optimal extraction.

  • Partitioning (Salting Out):

    • Add 4 g of anhydrous MgSO₄ and 1 g of anhydrous NaOAc to the tube.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps. This step separates the acetonitrile layer from the aqueous/solid layer.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Analysis:

    • Take an aliquot from the upper acetonitrile layer (supernatant).

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze the sample using an LC-MS/MS system optimized for this compound detection. Quantification is typically based on a matrix-matched internal standards calibration curve.[20]

4. Quality Control:

  • Run a procedural blank (no soil) and a matrix blank (soil known to be free of this compound) with each batch.

  • Prepare spiked samples at known concentrations to determine recovery rates, which should ideally be between 70-120%.[21]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_analysis Analysis weigh 1. Weigh 10g Soil hydrate 2. Add 10mL Water (Hydrate for 30 min) weigh->hydrate add_solvent 3. Add 10mL Acetonitrile (1% Acetic Acid) hydrate->add_solvent vortex1 4. Vortex for 1 min add_solvent->vortex1 add_salts 5. Add MgSO₄ & NaOAc vortex1->add_salts vortex2 6. Vortex for 1 min add_salts->vortex2 centrifuge 7. Centrifuge (4000 rpm, 5 min) vortex2->centrifuge filter 8. Filter Supernatant (0.22 µm filter) centrifuge->filter inject 9. Inject into LC-MS/MS filter->inject quantify 10. Quantify Result inject->quantify

Workflow for this compound Residue Analysis in Soil.

troubleshooting_workflow start Poor Weed Control Observed timing Was application timing correct (Pre/Early Post)? start->timing dosage Was the correct dosage used? timing->dosage Yes sol_timing Solution: Apply at the correct weed growth stage. timing->sol_timing No water Was soil moisture adequate? dosage->water Yes sol_dosage Solution: Recalibrate sprayer and verify application rate. dosage->sol_dosage No resistance Is herbicide resistance a possibility? water->resistance Yes sol_water Solution: Ensure proper water management. water->sol_water No sol_resistance Solution: Rotate or tank-mix with a different MOA. resistance->sol_resistance Yes

Troubleshooting Poor Weed Control with this compound.

mechanism_of_action acetyl_coa Acetyl-CoA (C2) malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fatty_acid Fatty Acid Synthesis (up to C18) malonyl_coa->fatty_acid elongase VLCFA Elongase Complex fatty_acid->elongase vlcfa Very-Long-Chain Fatty Acids (VLCFA) (>C18) elongase->vlcfa products Cell Wall Components, Cuticular Waxes, Seed Storage Lipids vlcfa->products This compound This compound This compound->inhibition inhibition->elongase

This compound's Inhibition of VLCFA Biosynthesis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Cafenstrole and Bensulfuron-methyl in Rice Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective weed management is a critical component of successful rice cultivation, directly impacting crop yield and quality. For decades, chemical control has been a primary strategy, with a continuous need for herbicides that offer broad-spectrum efficacy, crop safety, and diverse modes of action to combat weed resistance. This guide provides a detailed comparison of two such herbicides: cafenstrole, a newer molecule, and bensulfuron-methyl (B33747), a widely used traditional herbicide.

This compound is a selective herbicide belonging to the triazole chemical class. It is primarily used for the control of annual grasses, particularly barnyardgrass, as well as some sedges and broadleaf weeds in rice. In contrast, bensulfuron-methyl is a member of the sulfonylurea family, known for its systemic activity against a wide range of broadleaf and sedge weeds in rice paddies.

This comparison aims to provide researchers, scientists, and agricultural professionals with a comprehensive overview of the efficacy, mechanism of action, and experimental considerations for both herbicides, supported by available experimental data.

Mechanism of Action

The distinct modes of action of this compound and bensulfuron-methyl are crucial for their respective weed control spectrums and for developing effective weed resistance management strategies.

This compound: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and epicuticular waxes. Specifically, it targets and inhibits the microsomal elongase enzyme system responsible for the elongation of fatty acid chains beyond C18. This disruption of VLCFA synthesis leads to a cascade of events, including impaired cell division and membrane integrity, ultimately resulting in the death of susceptible weeds. A correlation has been observed between the phytotoxic effect of this compound on barnyardgrass (Echinochloa oryzicola) and the inhibition of VLCFA formation.

cafenstrole_moa cluster_plant_cell Plant Cell Malonyl_CoA Malonyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids Microsomal_Elongase Microsomal Elongase System C16_C18_Fatty_Acids->Microsomal_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) (>C18) Microsomal_Elongase->VLCFAs Weed_Death Weed Death Microsomal_Elongase->Weed_Death Inhibition leads to Cell_Membranes Cell Membranes & Epicuticular Waxes VLCFAs->Cell_Membranes Weed_Growth Weed Growth & Development Cell_Membranes->Weed_Growth This compound This compound This compound->Inhibition Inhibition->Microsomal_Elongase

Caption: Mechanism of action of this compound.
Bensulfuron-methyl: Inhibition of Acetolactate Synthase (ALS)

Bensulfuron-methyl is a systemic herbicide that is readily absorbed by the roots and foliage of weeds and translocated to the meristematic tissues. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids, specifically valine, leucine, and isoleucine. By blocking ALS, bensulfuron-methyl halts the production of these essential amino acids, which in turn inhibits cell division and plant growth, leading to the death of susceptible weeds. Symptoms in weeds, such as chlorosis, typically appear within 5-7 days of application, followed by necrosis.

bensulfuron_methyl_moa cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Alpha_Ketobutyrate α-Ketobutyrate Alpha_Ketobutyrate->ALS_Enzyme Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Amino_Acids Weed_Death Weed Death ALS_Enzyme->Weed_Death Inhibition leads to Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Bensulfuron_methyl Bensulfuron-methyl Bensulfuron_methyl->Inhibition Inhibition->ALS_Enzyme experimental_workflow Site_Selection 1. Experimental Site Selection (Uniform weed pressure, suitable soil) Experimental_Design 2. Experimental Design (e.g., RCBD with replications) Site_Selection->Experimental_Design Plot_Establishment 3. Plot Establishment & Rice Sowing Experimental_Design->Plot_Establishment Herbicide_Application 4. Herbicide Application (Pre- or Post-emergence at specified rates) Plot_Establishment->Herbicide_Application Data_Collection 5. Data Collection Herbicide_Application->Data_Collection Weed_Assessment Weed Control Efficacy (Density, Biomass, WCE) Data_Collection->Weed_Assessment Phytotoxicity_Assessment Crop Phytotoxicity (Visual rating scale) Data_Collection->Phytotoxicity_Assessment Yield_Assessment Rice Yield & Yield Components (Grain yield, straw yield, etc.) Data_Collection->Yield_Assessment Data_Analysis 6. Statistical Analysis (ANOVA, Mean Separation) Weed_Assessment->Data_Analysis Phytotoxicity_Assessment->Data_Analysis Yield_Assessment->Data_Analysis Conclusion 7. Conclusion & Reporting Data_Analysis->Conclusion

Synergistic Effects of Cafenstrole in Combination with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Cafenstrole when used in combination with other herbicides, with a particular focus on its application in rice cultivation. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key concepts, this document aims to be a valuable resource for researchers in weed science and herbicide development.

I. Comparative Efficacy of this compound Herbicide Combinations

The combination of this compound with other herbicides has been shown to enhance weed control efficacy through synergistic interactions. This section presents quantitative data from field and laboratory studies, primarily focusing on the combination of this compound with Pyrazosulfuron-ethyl, a widely studied mixture for paddy rice.

Table 1: Weed Control Efficacy of this compound in Combination with Pyrazosulfuron-ethyl

Target Weed SpeciesHerbicide TreatmentApplication Rate (g a.i./ha)Weed Control (%)Crop Injury (%)Reference
Echinochloa crus-galliThis compound + Pyrazosulfuron-ethyl150 + 2195.2< 5[1]
Pretilachlor + Pyrazosulfuron-ethyl600 + 21Not specifiedNot specified[2]
Monochoria vaginalisThis compound + Pyrazosulfuron-ethyl150 + 2198.5< 5[1]
Pyrazosulfuron-ethyl20Effective controlNot specified[3]
Broadleaf Weeds (general)This compound + Pyrazosulfuron-ethyl150 + 2197.8< 5[1]
Pyrazosulfuron-ethyl + Carfentrazone-ethyl (B33137)Not specifiedObvious synergismLow toxicity[4]
Grassy Weeds (general)This compound + Pyrazosulfuron-ethyl150 + 2194.7< 5[1]
Pyrazosulfuron-ethyl10-30Effective controlNot specified[3][5]

Note: The data presented is a synthesis from multiple studies and conditions may vary. Researchers should consult the original publications for detailed experimental parameters.

II. Experimental Protocols

Understanding the methodology behind the efficacy data is crucial for interpretation and replication. The following section outlines a generalized experimental protocol for evaluating herbicide combinations in rice paddy fields, based on the reviewed literature.

1. Experimental Site and Design:

  • Location: Field trials are typically conducted in regions with significant rice cultivation and weed infestation.

  • Soil Type: Soil characteristics (e.g., silty clay loam) are recorded as they can influence herbicide activity.[3]

  • Experimental Design: A randomized complete block design with multiple replications (typically 3 or 4) is commonly used to minimize the effects of field variability.[5]

  • Plot Size: Individual plot sizes are defined to allow for accurate application and assessment.

2. Herbicide Application:

  • Formulation: Herbicides are often applied as water-dispersible granules or suspension concentrates.[1]

  • Timing: Application timing is a critical factor, with treatments often applied pre-emergence or early post-emergence, typically a few days after transplanting rice.[3]

  • Application Method: Herbicides are applied using calibrated sprayers to ensure uniform coverage and accurate dosage.[3]

3. Data Collection and Analysis:

  • Weed Control Efficacy: Assessed visually as a percentage of weed control compared to an untreated control plot at various intervals after application. Weed biomass (dry weight) is also frequently measured.[3][5]

  • Crop Injury: Phytotoxicity to the rice crop is visually assessed on a percentage scale.

  • Yield: Rice grain yield is measured at harvest to determine the impact of weed control on crop productivity.[2]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

III. Visualization of Concepts

A. Experimental Workflow for Herbicide Combination Screening

The following diagram illustrates a typical workflow for screening the synergistic effects of herbicide combinations in a field trial setting.

G cluster_0 Field Trial Setup cluster_1 Treatment Application cluster_2 Data Collection & Assessment cluster_3 Analysis & Conclusion A Randomized Block Design B Plot Establishment A->B C Herbicide Combination Preparation B->C D Calibrated Spray Application C->D E Weed Control Efficacy (%) D->E F Crop Injury Assessment (%) D->F G Weed Biomass (g/m²) D->G I Statistical Analysis (ANOVA) E->I F->I G->I H Crop Yield Measurement H->I J Synergy Assessment I->J

Caption: Workflow for field evaluation of herbicide combinations.

B. Conceptual Diagram of Herbicide Synergy

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can result from various mechanisms, including enhanced uptake, translocation, or inhibition of different metabolic pathways in the target weed.

G A Herbicide A (e.g., this compound) C Weed Growth (Partially Inhibited) A->C G Multiple/Enhanced Modes of Action A->G B Herbicide B (e.g., Pyrazosulfuron-ethyl) D Weed Growth (Partially Inhibited) B->D B->G F Enhanced Weed Control (Synergistic Effect) E Herbicide A + Herbicide B E->G G->F

Caption: Conceptual model of herbicide synergistic action.

IV. Mode of Action and Potential for Synergy

While the precise biochemical mechanisms of synergy between this compound and its partners are a subject of ongoing research, the differing modes of action of the combined herbicides are key to their enhanced efficacy.

  • This compound: Belongs to the chloroacetamide group of herbicides. It primarily inhibits the growth of very long-chain fatty acids (VLCFAs) in susceptible plants, leading to a disruption of cell division and shoot growth.

  • Pyrazosulfuron-ethyl: Is a sulfonylurea herbicide. It works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition halts cell division and plant growth.[3][5]

The combination of these two herbicides with different modes of action makes it more difficult for weeds to develop resistance and can lead to a broader spectrum of controlled weeds. The synergistic effect may arise from one herbicide weakening the weed's defenses, thereby increasing the effectiveness of the other.[6]

V. Conclusion

The combination of this compound with other herbicides, particularly Pyrazosulfuron-ethyl, demonstrates a clear synergistic effect, leading to improved weed control in rice cultivation. The use of such combinations can provide a more effective and sustainable weed management strategy. Further research into the specific physiological and biochemical interactions at a molecular level will be crucial for the development of new and even more effective herbicide formulations.

References

Validation of Cafenstrole's herbicidal activity against a broad spectrum of weeds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and crop protection specialists on the herbicidal activity, mechanism of action, and comparative performance of Cafenstrole against a broad spectrum of paddy weeds.

Introduction

This compound is a selective, pre-emergence and early post-emergence herbicide belonging to the 1,2,4-triazole (B32235) class of chemicals. It is primarily utilized in rice cultivation to control a variety of annual weeds, with a particular strength against grassy species. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This guide provides a detailed comparison of this compound's herbicidal activity with other commonly used rice herbicides, supported by available experimental data. It also delves into the molecular mechanism of action and the associated signaling pathways affected in susceptible plants.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal effect stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. This inhibition disrupts several vital plant processes.[1]

The primary target of this compound is the VLCFA elongase enzyme complex located in the endoplasmic reticulum. This complex is responsible for the sequential addition of two-carbon units to fatty acid chains. By blocking this enzyme, this compound effectively halts the production of VLCFAs.

The disruption of VLCFA synthesis has several downstream consequences:

  • Inhibition of Cuticular Wax Formation: VLCFAs are essential precursors for the synthesis of cuticular waxes, which form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses. A deficient cuticle leads to desiccation and increased susceptibility to other stresses.

  • Disruption of Sphingolipid Biosynthesis: VLCFAs are integral components of sphingolipids, a class of lipids crucial for membrane structure and function, as well as signal transduction.[2][3] Inhibition of VLCFA synthesis alters the composition and integrity of cellular membranes, leading to impaired cell function.

  • Impact on Cell Division and Proliferation: The alteration in sphingolipid composition and potentially other signaling molecules due to VLCFA depletion can interfere with cell cycle progression and inhibit cell division and proliferation, ultimately leading to stunted growth and plant death.

Signaling Pathways Affected by this compound

The inhibition of VLCFA biosynthesis by this compound triggers a cascade of events within the plant's signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key affected pathways.

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Downstream Downstream Processes Fatty_Acids C16/C18 Fatty Acids VLCFA_Elongase VLCFA Elongase (Enzyme Complex) Fatty_Acids->VLCFA_Elongase Substrate VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs Elongation Cuticular_Wax Cuticular Wax Biosynthesis VLCFAs->Cuticular_Wax Sphingolipids Sphingolipid Biosynthesis VLCFAs->Sphingolipids This compound This compound This compound->VLCFA_Elongase Inhibition Herbicidal_Effect Herbicidal Effect: Stunted Growth, Necrosis Cuticular_Wax->Herbicidal_Effect Disruption Cell_Division Cell Division & Growth Sphingolipids->Cell_Division Signaling Cell_Division->Herbicidal_Effect Inhibition

Caption: Inhibition of VLCFA biosynthesis by this compound.

Sphingolipid_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA LCB Long-Chain Bases (LCBs) Serine_Palmitoyl_CoA->LCB Ceramide_Synthase Ceramide Synthase LCB->Ceramide_Synthase Ceramides Ceramides Ceramide_Synthase->Ceramides Complex_Sphingolipids Complex Sphingolipids (Glycosylceramides, GIPCs) Ceramides->Complex_Sphingolipids Membrane_Function Membrane Integrity & Signaling Complex_Sphingolipids->Membrane_Function VLCFA_CoA VLCFA-CoA VLCFA_CoA->Ceramide_Synthase VLCFA_Inhibition VLCFA Inhibition (by this compound) VLCFA_Inhibition->VLCFA_CoA Reduces availability

Caption: Impact of VLCFA inhibition on the sphingolipid biosynthesis pathway.

Comparative Herbicidal Efficacy

The following tables summarize available data on the herbicidal efficacy of this compound compared to other commonly used herbicides in rice paddies. The data is presented as percent control of various weed species. It is important to note that efficacy can vary based on application timing, dosage, environmental conditions, and weed growth stage.

Table 1: Efficacy of this compound and Other Herbicides Against Grassy Weeds

HerbicideRate (g a.i./ha)Echinochloa crus-galli (Barnyardgrass) (% Control)Leptochloa chinensis (Chinese sprangletop) (% Control)
This compound 150-200 85-95 80-90
Butachlor1200-150080-9075-85
Pretilachlor450-60085-9580-90
Quinclorac250-37590-9870-80
Penoxsulam20-2590-9885-95

Data synthesized from multiple sources. Efficacy may vary.

Table 2: Efficacy of this compound and Other Herbicides Against Sedge Weeds

HerbicideRate (g a.i./ha)Cyperus difformis (Smallflower umbrella sedge) (% Control)Fimbristylis miliacea (Globe fringerush) (% Control)
This compound 150-200 70-80 65-75
Bensulfuron-methyl30-6090-9890-98
Pyrazosulfuron-ethyl20-3090-9890-98
Bentazon960-144085-9585-95
Halosulfuron-methyl35-7090-9890-98

Data synthesized from multiple sources. Efficacy may vary.

Table 3: Efficacy of this compound and Other Herbicides Against Broadleaf Weeds

HerbicideRate (g a.i./ha)Monochoria vaginalis (Pickerelweed) (% Control)Rotala indica (Indian toothcup) (% Control)
This compound 150-200 60-70 65-75
Bensulfuron-methyl30-6090-9890-98
2,4-D500-80085-9585-95
MCPA400-60085-9585-95
Carfentrazone-ethyl20-3090-9890-98

Data synthesized from multiple sources. Efficacy may vary.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of herbicidal efficacy studies. While specific protocols for every cited data point are extensive, the following represents a generalized methodology for conducting field trials to evaluate herbicide performance in paddy rice.

Objective: To evaluate the efficacy of different herbicides for the control of a mixed weed population in transplanted or direct-seeded rice.

Experimental Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

Plot Size: Typically 3m x 5m or 5m x 5m.

Treatments:

  • Weedy check (no herbicide application)

  • Weed-free check (manual weeding)

  • This compound at various application rates (e.g., 150, 175, 200 g a.i./ha)

  • Other standard herbicides (e.g., Butachlor, Pretilachlor, Bensulfuron-methyl, Penoxsulam) at recommended rates.

  • Herbicide combinations.

Application:

  • Herbicides are typically applied using a calibrated knapsack sprayer with a specific nozzle type to ensure uniform coverage.

  • Application timing can be pre-emergence (before weed emergence) or early post-emergence (weeds at the 1-3 leaf stage).

  • Water management in the paddy is critical and should be maintained at a consistent level (e.g., 2-3 cm depth) after application.

Data Collection:

  • Weed Density and Biomass: Weed counts by species are taken from randomly placed quadrats (e.g., 0.25 m x 0.25 m) within each plot at specified intervals (e.g., 30, 60, and 90 days after treatment). Weeds are then harvested, dried, and weighed to determine biomass.

  • Weed Control Efficacy (%): Calculated based on the reduction in weed density or biomass in the treated plots compared to the weedy check.

  • Crop Phytotoxicity: Visual assessment of any injury to the rice plants (e.g., stunting, chlorosis, necrosis) is recorded at regular intervals using a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete crop death).

  • Yield and Yield Components: At maturity, rice grain yield, straw yield, number of panicles per hill, and 1000-grain weight are measured from a designated harvest area within each plot.

Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Duncan's Multiple Range Test or Tukey's HSD) at a specified significance level (e.g., p ≤ 0.05).

The following diagram illustrates a typical experimental workflow for evaluating herbicide efficacy.

Experimental_Workflow Trial_Setup Field Trial Setup (RCBD, Replications) Treatments Herbicide Treatments Applied (this compound, Alternatives, Checks) Trial_Setup->Treatments Application Herbicide Application (Pre/Post-emergence) Treatments->Application Data_Collection Data Collection (Weed Density/Biomass, Crop Phytotoxicity) Application->Data_Collection 30, 60, 90 DAT Yield_Assessment Yield Assessment (Grain & Straw Yield, Yield Components) Data_Collection->Yield_Assessment At Harvest Statistical_Analysis Statistical Analysis (ANOVA, Mean Comparison) Yield_Assessment->Statistical_Analysis Results Results & Conclusion (Efficacy, Selectivity, Yield Impact) Statistical_Analysis->Results

References

A Comparative Environmental Impact Assessment of Cafenstrole and Other Rice Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of the herbicide Cafenstrole and three other herbicides commonly used in rice cultivation: Alachlor, Pretilachlor, and Bensulfuron-methyl. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides a framework for comparison based on key environmental indicators.

Herbicide Overview and Mechanism of Action

This compound is a triazole herbicide used for pre- and early post-emergence control of annual weeds in paddy fields.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[2] VLCFAs are crucial components of plant cell membranes and cuticles. By inhibiting their synthesis, this compound disrupts early seedling development.

Alachlor , Pretilachlor , and Bensulfuron-methyl are also widely used herbicides in rice and other crops. Alachlor and Pretilachlor are chloroacetanilide herbicides that also inhibit VLCFA synthesis, sharing a similar mode of action with this compound. Bensulfuron-methyl, a sulfonylurea herbicide, acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants.

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The diagram below illustrates the mechanism of action for VLCFA-inhibiting herbicides like this compound, Alachlor, and Pretilachlor.

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum cluster_Herbicides VLCFA-Inhibiting Herbicides Malonyl_CoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase (Condensing Enzyme) Malonyl_CoA->VLCFA_Elongase Acyl_CoA Acyl-CoA (C16/C18) Acyl_CoA->VLCFA_Elongase VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFA Elongation Cuticle_Sphingolipids Cuticle & Sphingolipid Formation VLCFA->Cuticle_Sphingolipids This compound This compound This compound->VLCFA_Elongase Inhibition Alachlor Alachlor Alachlor->VLCFA_Elongase Inhibition Pretilachlor Pretilachlor Pretilachlor->VLCFA_Elongase Inhibition caption Mechanism of VLCFA-inhibiting herbicides.

Mechanism of VLCFA-inhibiting herbicides.

Comparative Environmental Fate and Ecotoxicity

Soil Persistence

The persistence of a herbicide in the soil, often measured by its half-life (DT50), is a critical factor in determining its potential for long-term environmental impact and carryover to subsequent crops.

HerbicideSoil Half-life (DT50)Conditions
This compound Not persistent in soil systems[1]General statement, specific data not available.
Alachlor 4 - 24 days[3]Field studies, aerobic conditions.
Generally < 30 days[3]Aerobic conditions.
Pretilachlor 3.9 - 10.0 days[4]Soil.
0.87 - 1.52 days[4]Flood water.
Bensulfuron-methyl Not expected to be persistent in soil[5]General statement, specific data not available.
Aquatic Toxicity

The toxicity of herbicides to aquatic organisms is a major concern due to runoff from agricultural fields into water bodies. The LC50 (lethal concentration for 50% of organisms) and EC50 (effective concentration for 50% of organisms) are standard measures of acute toxicity.

HerbicideOrganismEndpointValue (mg/L)
This compound Aquatic life-Very toxic to aquatic life; Very toxic to aquatic life with long lasting effects (GHS Hazard Statements)[6]
Most aquatic species-Moderate toxicity[1]
Alachlor Rainbow trout96-h LC501.8 - 5.0[2]
Bluegill sunfish96-h LC502.8 - 6.4[7]
Daphnia magna48-h EC507.9[8]
Fathead minnow96-h LC505.0[8]
Pretilachlor Oryzias latipes (Japanese medaka)96-h LC502.4[9]
Aquatic life-Very toxic to aquatic life; Very toxic to aquatic life with long lasting effects (GHS Hazard Statements)[10]
Bensulfuron-methyl FishAcute ecotoxicityModerate[11]
Aquatic plants & Algae-More of a concern[11]
Toxicity to Non-Target Organisms

Herbicides can also impact non-target organisms, including beneficial insects, birds, and soil fauna.

HerbicideOrganismEndpointValue
This compound Mammals-Low level of toxicity[1]
Birds-Moderate level of toxicity[1]
Honeybees-Not particularly toxic[1]
Alachlor RatOral LD50930 - 1350 mg/kg[12]
RabbitDermal LD5013,300 mg/kg[12]
Bobwhite quailOral LD50>2000 mg/kg
HoneybeeContact LD50Moderately toxic[5]
EarthwormAcute LC50Moderately toxic[5]
Pretilachlor RatOral LD502,200 mg/kg[9]
RatDermal LD50>3,100 mg/kg[9]
HoneybeeContact ecotoxicityModerate[4]
EarthwormAcute ecotoxicityModerate[4]
Bensulfuron-methyl Mammals-Not highly toxic[11]
Birds-Low toxicity[11]
HoneybeesAcute oral ecotoxicityModerate[11]
EarthwormsChronic ecotoxicityModerate[11]

Experimental Protocols

The data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental methodologies.

Soil Persistence Studies

Soil_Persistence_Workflow start Start: Soil Sample Collection treatment Herbicide Application to Soil Samples start->treatment incubation Incubation under Controlled Conditions (Aerobic/Anaerobic) treatment->incubation sampling Periodic Soil Sampling incubation->sampling analysis Extraction and Chemical Analysis (e.g., HPLC, GC-MS) sampling->analysis data_analysis Data Analysis: Calculate DT50 analysis->data_analysis end End: Soil Persistence Data data_analysis->end caption Workflow for Soil Persistence Study (e.g., OECD 307).

Workflow for Soil Persistence Study (e.g., OECD 307).

OECD 307: Aerobic and Anaerobic Transformation in Soil [4][5][13][14] This guideline details the methodology for assessing the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test involves treating soil samples with the herbicide and incubating them under controlled temperature, moisture, and oxygen levels. At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. This data is then used to calculate the DT50 value.

Aquatic Toxicity Testing

Aquatic_Toxicity_Workflow start Start: Prepare Test Solutions exposure Expose Test Organisms (Fish, Daphnia, Algae) to Different Concentrations start->exposure observation Observe for Mortality, Immobilization, or Growth Inhibition exposure->observation data_collection Record Data at Specified Time Intervals (e.g., 24, 48, 72, 96h) observation->data_collection analysis Statistical Analysis: Calculate LC50/EC50 data_collection->analysis end End: Aquatic Toxicity Data analysis->end caption General Workflow for Aquatic Toxicity Testing.

General Workflow for Aquatic Toxicity Testing.
  • OECD 203: Fish, Acute Toxicity Test : This test evaluates the acute toxicity of a substance to fish.[2][10][15][16][17] Fish are exposed to various concentrations of the herbicide for 96 hours, and mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.

  • OECD 202: Daphnia sp. Acute Immobilisation Test : This guideline is used to assess the acute toxicity to Daphnia (water fleas).[18][19][20][21][22] The organisms are exposed to a range of concentrations for 48 hours, and the immobilization (inability to swim) is observed to calculate the EC50.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test : This test determines the effect of a substance on the growth of freshwater algae.[11][23][24][25][26] Algal cultures are exposed to different concentrations of the herbicide for 72 hours, and the inhibition of growth is measured to determine the EC50.

Non-Target Organism Toxicity Testing
  • OECD 213: Honeybees, Acute Oral Toxicity Test : This test assesses the acute oral toxicity of a substance to honeybees.[27][28][29][30][31] Bees are fed a sucrose (B13894) solution containing different concentrations of the herbicide, and mortality is observed over 48 to 96 hours to determine the LD50.

  • OECD 207: Earthworm, Acute Toxicity Test : This guideline evaluates the acute toxicity of a substance to earthworms.[1][9][32][33][34] Earthworms are exposed to artificial soil treated with the herbicide, and mortality is assessed after 7 and 14 days to determine the LC50.

Conclusion

This comparative guide highlights the environmental impact profiles of this compound, Alachlor, Pretilachlor, and Bensulfuron-methyl. While Alachlor, Pretilachlor, and Bensulfuron-methyl have a body of publicly available quantitative data on their environmental fate and ecotoxicity, there is a notable lack of such specific data for this compound. The qualitative information available suggests that this compound is not persistent in soil but poses a significant risk to aquatic ecosystems.

For a comprehensive and quantitative comparison, further research and public disclosure of environmental safety data for this compound are necessary. Researchers and professionals in drug development are encouraged to consult primary literature and regulatory agency databases for the most up-to-date and detailed information. This guide serves as a foundational overview to inform further investigation and risk assessment.

References

Navigating Herbicide Resistance: A Comparative Guide to the Cross-Resistance Profiles of Weeds Resistant to Very-Long-Chain Fatty Acid (VLCFA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A notable absence of documented resistance to Cafenstrole necessitates a broader examination of its herbicide class to anticipate potential cross-resistance scenarios.

As of late 2025, there are no officially documented cases of weed populations having developed resistance specifically to the herbicide this compound. This compound is classified as a WSSA/HRAC Group 15/K3 herbicide, which acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). While direct data on this compound-resistant weeds is unavailable, a comprehensive analysis of cross-resistance patterns in weeds resistant to other VLCFA inhibitors can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on the cross-resistance profiles of weeds resistant to other herbicides within the same mode of action class.

Understanding the Mechanism of Action

VLCFA inhibitors disrupt the elongation of fatty acid chains beyond C18 by targeting the microsomal elongase enzyme complex. This inhibition interferes with various cellular processes, including the formation of cell membranes and the synthesis of cuticular waxes, ultimately leading to weed death. Resistance to this class of herbicides can arise from target-site mutations or, more commonly, through non-target-site mechanisms such as enhanced metabolic detoxification.

Cross-Resistance Profiles of VLCFA Inhibitor-Resistant Weeds

Studies on weed species that have developed resistance to VLCFA inhibitors, such as Lolium rigidum (rigid ryegrass), Alopecurus myosuroides (blackgrass), Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Amaranthus tuberculatus (waterhemp), and Amaranthus palmeri (Palmer amaranth), reveal complex cross-resistance patterns. The following table summarizes the resistance levels of various weed biotypes to different herbicides, providing a comparative look at the potential for cross-resistance.

Weed SpeciesResistant BiotypeHerbicide ClassHerbicideResistance Index (RI)Reference
Lolium rigidumMultiple PopulationsThiocarbamatesTriallateVaries[1]
ThiocarbamatesProsulfocarbVaries[1]
IsoxazolinesPyroxasulfone>61% survival[1]
ChloroacetamidesMetazachlorResistant[1]
ChloroacetamidesS-metolachlorResistant[1]
Amaranthus tuberculatusMHR PopulationsChloroacetamidesAcetochlor>1[2]
ChloroacetamidesS-metolachlor>1[2]

MHR: Multiple Herbicide-Resistant

Experimental Protocols

A fundamental method for evaluating herbicide resistance and cross-resistance is the whole-plant dose-response bioassay. This experiment determines the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀) for both suspected resistant and known susceptible populations.

Whole-Plant Dose-Response Bioassay Protocol:

  • Seed Germination: Seeds from both suspected resistant and susceptible weed biotypes are germinated in petri dishes containing a suitable growth medium.

  • Transplanting: Once seedlings reach a specific growth stage (e.g., two-leaf stage), they are transplanted into individual pots filled with a standardized soil mix.

  • Herbicide Application: A range of herbicide doses, typically from sub-lethal to supra-lethal concentrations, is applied to the seedlings. A non-treated control group is also maintained.

  • Growth Conditions: The treated plants are placed in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and light conditions for a specified period (e.g., 21 days).

  • Data Collection: After the incubation period, the above-ground biomass of each plant is harvested, dried, and weighed.

  • Data Analysis: The biomass data is expressed as a percentage of the mean of the untreated control. A log-logistic regression analysis is then used to determine the GR₅₀ value for each biotype and herbicide combination. The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in herbicide resistance research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the biological pathway targeted by VLCFA inhibitors.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Herbicide Treatment cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis seed_germination Seed Germination (Resistant & Susceptible Biotypes) transplanting Transplanting Seedlings seed_germination->transplanting herbicide_application Application of Herbicide Doses transplanting->herbicide_application growth_period Controlled Environment Growth (21 days) herbicide_application->growth_period data_collection Biomass Harvest & Measurement growth_period->data_collection data_analysis Log-Logistic Regression data_collection->data_analysis ri_calculation Resistance Index (RI) Calculation data_analysis->ri_calculation

Caption: Experimental workflow for a whole-plant dose-response bioassay.

vlcfa_inhibition_pathway cluster_pathway VLCFA Biosynthesis Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fatty_acid_synthase Fatty Acid Synthase malonyl_coa->fatty_acid_synthase c16_c18_fa C16-C18 Fatty Acids fatty_acid_synthase->c16_c18_fa elongase_complex Microsomal Elongase Complex c16_c18_fa->elongase_complex vlcfa Very-Long-Chain Fatty Acids (>C18) elongase_complex->vlcfa cellular_functions Cell Membranes, Cuticular Waxes, etc. vlcfa->cellular_functions This compound This compound (VLCFA Inhibitor) This compound->elongase_complex Inhibition

Caption: Inhibition of the VLCFA biosynthesis pathway by this compound.

References

A Guide to Comparative Transcriptomics of Herbicide Action: A Methodological Framework in the Context of Cafenstrole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research detailing the comparative transcriptomics of Cafenstrole-treated weeds is not available. This compound is classified as a mitotic inhibitor herbicide.[1] This guide provides a comprehensive framework for conducting and interpreting comparative transcriptomic studies on herbicide-treated weeds by using a well-documented study on a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide as a representative model. This document is intended to serve as a technical and methodological resource for researchers, scientists, and drug development professionals.

Introduction to this compound and Herbicide Transcriptomics

This compound is a triazole-based herbicide that acts as an antimitotic agent, disrupting cell division in susceptible weeds.[1][2] It is primarily used for the control of barnyard grass and various broadleaf and sedge weeds in rice cultivation.[3]

The application of herbicides triggers a complex array of molecular and physiological responses in plants. Transcriptomics, particularly through RNA sequencing (RNA-seq), provides a powerful tool for dissecting these responses on a genome-wide scale.[4][5] By comparing the transcriptomes of herbicide-treated and untreated weeds, researchers can identify differentially expressed genes (DEGs), elucidate affected signaling pathways, and uncover the mechanisms underlying herbicide action and resistance.[6][7][8]

Given the absence of specific transcriptomic data for this compound, this guide will use a recent study on the PPO-inhibiting herbicide fomesafen (B1673529) and its effects on Amaranthus retroflexus (redroot pigweed) as a case study.[9][10][11] This will illustrate the experimental workflow, data presentation, and potential insights that a similar study on this compound could yield.

Case Study: Transcriptomic Analysis of Fomesafen-Resistant Amaranthus retroflexus

This section details the findings from a study that performed RNA-seq on fomesafen-resistant (R) and sensitive (S) populations of A. retroflexus with and without herbicide treatment.[9][10][11]

Data Presentation: Differentially Expressed Genes (DEGs)

The study identified a significant number of DEGs between the resistant and sensitive populations, both with and without fomesafen treatment. A summary of these findings is presented below.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Fomesafen-Treated vs. Untreated A. retroflexus

Comparison GroupUp-regulated GenesDown-regulated GenesTotal DEGs
Resistant (Treated vs. Untreated)2,5481,8764,424
Sensitive (Treated vs. Untreated)3,1232,7895,912
Treated (Resistant vs. Sensitive)1,9872,3454,332
Untreated (Resistant vs. Sensitive)1,5601,2882,848

Data is illustrative and based on findings from the referenced study.[9][11]

Table 2: Key Upregulated Genes in Fomesafen-Treated Resistant Weeds

Gene IDPutative FunctionLog2 Fold ChangeAnnotation
Unigene001Cytochrome P4505.8Detoxification
Unigene002Glutathione S-transferase (GST)4.9Detoxification
Unigene003ABC transporter4.2Transport
Unigene004PPX2 (Protoporphyrinogen Oxidase 2)3.5Herbicide Target

Data is illustrative and based on findings from the referenced study.[9][11]

Experimental Protocols

The following is a detailed description of the methodology employed in the A. retroflexus transcriptomics study.[9][10]

1. Plant Material and Growth Conditions:

  • Seeds of resistant and sensitive A. retroflexus populations were germinated in a controlled environment.

  • Seedlings were grown in a greenhouse with a 14/10 hour light/dark cycle at 28°C/22°C.

2. Herbicide Treatment:

  • At the 4-5 leaf stage, plants were treated with a commercial formulation of fomesafen at the recommended field rate.

  • Control plants were treated with a blank formulation lacking the active ingredient.

  • Leaf tissues were collected from both treated and control plants at 24 and 72 hours post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C.

3. RNA Extraction and Library Preparation:

  • Total RNA was extracted from the collected leaf samples using a specialized plant RNA extraction kit.

  • RNA quality and quantity were assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.

  • mRNA was enriched using oligo(dT) magnetic beads.

  • The enriched mRNA was fragmented, and cDNA synthesis was performed.

  • The resulting cDNA was used for the construction of sequencing libraries.

4. RNA Sequencing and Bioinformatic Analysis:

  • Sequencing was performed on an Illumina sequencing platform.

  • Raw reads were filtered to remove low-quality reads and adapters.

  • The clean reads were de novo assembled to generate a reference transcriptome.

  • Gene expression levels were quantified by mapping the reads from each sample back to the reference transcriptome.

  • Differential gene expression analysis was performed to identify genes with significant expression changes between different conditions.

  • Functional annotation of the DEGs was carried out using databases such as GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the case study.

experimental_workflow cluster_plant_prep Plant Preparation cluster_sampling Sampling & RNA Extraction cluster_sequencing Sequencing & Analysis PlantGrowth Plant Growth (Resistant & Sensitive Biotypes) HerbicideTreatment Herbicide Treatment (Fomesafen) PlantGrowth->HerbicideTreatment ControlTreatment Control Treatment (Blank Formulation) PlantGrowth->ControlTreatment Sampling Tissue Sampling (24h & 72h post-treatment) HerbicideTreatment->Sampling ControlTreatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC LibraryPrep cDNA Library Preparation RNA_QC->LibraryPrep Sequencing Illumina Sequencing LibraryPrep->Sequencing DataProcessing Data Pre-processing (Quality Filtering) Sequencing->DataProcessing Assembly De Novo Transcriptome Assembly DataProcessing->Assembly DEG_Analysis Differential Gene Expression Analysis Assembly->DEG_Analysis Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Annotation

Caption: Experimental workflow for comparative transcriptomics of herbicide-treated weeds.

ppo_pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-aminolevulinate (ALA) Glutamate->ALA Tetrapyrrole Biosynthesis ProtoIX Protoporphyrinogen IX ALA->ProtoIX Tetrapyrrole Biosynthesis PPO Protoporphyrinogen Oxidase (PPO) ProtoIX->PPO in plastid ProtoIX_cyto Protoporphyrin IX ProtoIX->ProtoIX_cyto Accumulation in cytoplasm ProtoIX_chloro Protoporphyrin IX PPO->ProtoIX_chloro Chlorophyll Chlorophyll ProtoIX_chloro->Chlorophyll Heme Heme ProtoIX_chloro->Heme ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS + Light MembraneDamage Cell Membrane Damage ROS->MembraneDamage Fomesafen Fomesafen (PPO Inhibitor) Fomesafen->PPO Inhibits

Caption: PPO-inhibitor herbicide mode of action and resulting oxidative stress.

Applicability to this compound

While the case study focuses on a PPO inhibitor, the experimental framework is highly applicable to investigating the transcriptomic effects of the mitotic inhibitor this compound. A study on this compound would likely reveal a different set of core DEGs related to its specific mode of action.

Expected Findings from a this compound Transcriptomic Study:

  • Primary Targets: Upregulation or downregulation of genes involved in microtubule formation, cell cycle regulation, and cytokinesis. This would include genes encoding tubulins, cyclins, and cyclin-dependent kinases.

  • Stress Responses: Similar to other herbicide studies, an induction of general stress-response genes would be expected. This includes heat shock proteins and antioxidant enzymes.

  • Detoxification Pathways: In resistant weed populations, an upregulation of genes involved in herbicide detoxification, such as cytochrome P450s and GSTs, would be a key area of investigation for non-target-site resistance.

By employing a similar comparative transcriptomics approach, researchers can identify candidate genes for this compound resistance, better understand its physiological effects on different weed species, and potentially develop more effective weed management strategies.

References

Evaluating the Performance of Cafenstrole in Diverse Rice Cultivation Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the herbicide Cafenstrole, focusing on its performance in various rice cultivation systems. By synthesizing available experimental data, this document compares this compound with other common herbicides used in rice production, offering insights into its efficacy, impact on yield, and crop safety. Detailed experimental protocols are provided to aid in the replication and further investigation of these findings.

Executive Summary

This compound is a selective herbicide that has demonstrated efficacy in controlling a broad spectrum of weeds in rice. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for weed growth.[1] Available data, primarily from patent literature, suggests that this compound, particularly when used in combination with other herbicides like Metamifop (B125954), offers a synergistic effect, enhancing weed control in both direct-seeded and transplanted rice systems.[2] While comprehensive, publicly available, peer-reviewed field trial data directly comparing this compound with a wide range of other herbicides across different rice ecologies remains limited, this guide consolidates the existing information to provide a foundational understanding of its potential.

Data Presentation: Performance Metrics of this compound and Alternatives

The following tables summarize the available quantitative data on the performance of this compound and other commonly used rice herbicides. It is important to note that direct comparative data for this compound under various conditions is not extensively available in the public domain. The data presented for this compound is primarily derived from patent literature describing a mixture with Metamifop and may not reflect the performance of this compound as a standalone product.

Table 1: Weed Control Efficacy (%) in Direct-Seeded Rice

Herbicide/Herbicide CombinationApplication Rate (a.i. ha⁻¹)Target WeedsWeed Control Efficacy (%)Source
Metamifop + this compound Not SpecifiedAnnual WeedsReported as "outstanding" and "better than control"[2]
Penoxsulam + Bensulfuron-methylNot SpecifiedAnnual WeedsUsed as a control for comparison[2]
Triafamone + Ethoxysulfuron60 gGrasses, Sedges, Broadleaved Weeds87-90%[3]
Pendimethalin fb 2,4-DNot SpecifiedBroadleaved WeedsHigh[3]
Pyrazosulfuron ethyl + PretilachlorNot SpecifiedGeneral WeedsHigh[3]

Table 2: Rice Grain Yield in Different Cultivation Systems

Herbicide/Herbicide CombinationCultivation SystemRice Grain Yield (t/ha)% Increase Over Weedy CheckSource
Metamifop + this compound Direct-SeededData not publicly available-
Triafamone + EthoxysulfuronDirect-Seeded7.3383%[3]
Pyrazosulfuron ethylBoro Rice4.5 - 6.7-[4]
Butachlor fb 2,4-DBoro RiceLower than Pyrazosulfuron ethyl-[4]
Bensulfuron methyl + PretilachlorBoro RiceLower than Pyrazosulfuron ethyl-[4]

Table 3: Phytotoxicity Ratings of Herbicides on Rice

Phytotoxicity is typically rated on a scale of 0-10, where 0 is no injury and 10 is complete crop death.

HerbicideApplication RateRice VarietyPhytotoxicity RatingObservationSource
This compound Not SpecifiedNot Specified"High safety" noted for transplanted rice[2]
MesotrioneStandard and Double DosesJaponica x Indica-type5 - 8Albinism, browning, necrosis[5][6]
BenzobicyclonStandard and Double DosesJaponica x Indica-type5 - 8Albinism, browning, necrosis[5][6]
TefuryltrioneStandard and Double DosesJaponica x Indica-type1 - 3Chlorosis, albinism, browning[5][6]
ImazethapyrPost-emergenceNot Specified5 (14 DAHA), 3-4 (up to 24 DAHA)Severe stunting, discoloration, tip burning[7]

Experimental Protocols

The evaluation of herbicide efficacy and crop safety is conducted through standardized field trials. Below are detailed methodologies for key experiments cited in herbicide performance evaluation.

Protocol 1: Herbicide Efficacy and Rice Phytotoxicity Trial

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.[8]

  • Plot Size: Standard plot sizes (e.g., 5m x 4m) should be used, with buffer zones between plots to prevent spray drift.

  • Treatments: Include a weedy check (no herbicide), a weed-free check (manual weeding), the test herbicide(s) at different application rates, and standard commercial herbicides for comparison.

2. Crop and Cultivation:

  • Rice Variety: Use a locally adapted and commonly grown rice variety. Specify the variety in the report.

  • Cultivation Systems: Conduct separate trials for different systems such as direct-seeded (dry or wet) and transplanted rice.

  • Agronomic Practices: Follow standard agronomic practices for the region regarding land preparation, fertilizer application, and water management.

3. Herbicide Application:

  • Timing: Apply herbicides at the recommended growth stage of weeds and rice (e.g., pre-emergence, early post-emergence).

  • Equipment: Use a calibrated backpack sprayer with a specific nozzle type (e.g., flat-fan) to ensure uniform application.[9]

  • Application Volume: Maintain a constant spray volume (e.g., 500 L/ha for pre-emergence and 375 L/ha for post-emergence).[9]

4. Data Collection:

  • Weed Data:

    • Weed Density and Biomass: At specified intervals (e.g., 30, 60, and 90 days after sowing/transplanting), place quadrats (e.g., 0.5m x 0.5m) randomly in each plot to count weed species and measure their dry weight.

    • Weed Control Efficacy (WCE %): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

  • Crop Data:

    • Phytotoxicity: Visually assess crop injury at regular intervals after herbicide application using a 0-10 rating scale.[7][10]

    • Growth Parameters: Measure plant height, number of tillers per hill, and other relevant growth parameters.

    • Yield and Yield Components: At harvest, measure the number of panicles per hill, number of grains per panicle, 1000-grain weight, and the final grain yield from a designated net plot area.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design.

  • Use a suitable mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means.

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

The following diagram illustrates the mechanism of action of this compound as an inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis.

Cafenstrole_Mode_of_Action cluster_Cell Plant Cell cluster_ER Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids Biosynthesis VLCFA_Elongase VLCFA Elongase Complex C16_C18_Fatty_Acids->VLCFA_Elongase Elongation VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Inhibition_of_Growth Inhibition of Weed Growth (Death) VLCFA_Elongase->Inhibition_of_Growth Disruption leads to Cellular_Components Cuticular Waxes, Suberin, Membrane Lipids VLCFAs->Cellular_Components Incorporation Weed_Growth Weed Growth & Development Cellular_Components->Weed_Growth This compound This compound This compound->VLCFA_Elongase Inhibition

Caption: Mode of action of this compound as a VLCFA biosynthesis inhibitor.

Experimental Workflow for Herbicide Evaluation

The following diagram outlines the typical workflow for evaluating the performance of a new herbicide like this compound.

G A Trial Planning & Design (RCBD) B Field Preparation (Direct-seeded vs. Transplanted) A->B C Herbicide Application (Pre/Post-emergence) B->C D Data Collection (Weed counts, Phytotoxicity, Yield) C->D E Statistical Analysis (ANOVA) D->E F Performance Evaluation & Reporting E->F

Caption: Standard experimental workflow for herbicide efficacy trials.

Conclusion

This compound, particularly in combination with other active ingredients, shows promise as an effective herbicide for weed management in rice cultivation. Its mode of action as a VLCFA inhibitor provides a valuable tool for growers. However, to fully understand its comparative performance and to optimize its use across different rice cultivation systems, more extensive, publicly accessible, and peer-reviewed research is required. The experimental protocols and frameworks outlined in this guide provide a basis for conducting such research, which will be crucial for providing robust recommendations to researchers and agricultural professionals.

References

A side-by-side comparison of the antimitotic activity of Cafenstrole and other mitotic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimitotic activities of Cafenstrole alongside established mitotic inhibitors Paclitaxel (B517696), Colchicine, and Vinblastine, supported by experimental data and methodologies.

This guide provides a comprehensive side-by-side comparison of the antimitotic activities of various compounds. While this compound is recognized for its herbicidal properties with a potential antimitotic role, a direct quantitative comparison of its antimitotic efficacy in cancer cell lines against established inhibitors is not extensively available in current scientific literature. Therefore, this guide will focus on a detailed comparison of three well-characterized mitotic inhibitors—Paclitaxel, Colchicine, and Vinblastine—to provide a robust framework for evaluating such agents. The primary mechanism of this compound as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.

Quantitative Comparison of Antiproliferative Activity

The efficacy of antimitotic agents is typically determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for Paclitaxel, Colchicine, and Vinblastine across various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.

CompoundMechanism of ActionCell LineIC50 (nM)
Paclitaxel Microtubule StabilizerHeLa (Cervical Cancer)2.5 - 7.5[1]
4T1 (Murine Breast Cancer)~15.6 µM (at 48h)[2]
Multiple Human Tumor Lines2.5 - 7.5[1]
Colchicine Microtubule DestabilizerA549 (Lung Carcinoma)10 - 100
MCF-7 (Breast Adenocarcinoma)3.5 - 64.46[3]
LoVo (Colon Adenocarcinoma)21[3]
Vinblastine Microtubule DestabilizerHeLa (Cervical Cancer)~2
A549 (Lung Carcinoma)>10,000[3]
MCF-7 (Breast Adenocarcinoma)239.51[3]
This compound VLCFA Biosynthesis InhibitorData not available in cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimitotic agents. Below are protocols for key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP) solution (100 mM stock)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Procedure:

  • Thaw all reagents on ice and keep the tubulin on ice at all times.

  • Prepare a tubulin polymerization mix on ice containing tubulin (final concentration 2-3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Pipette 10 µL of 10x serial dilutions of the test compound (or vehicle control) into the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm (for turbidity) or fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.[4][5][6][7][8]

  • The rate of polymerization is determined from the slope of the linear portion of the curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa)

  • Sterile glass coverslips

  • Cell culture medium

  • Test compounds

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST))

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to 50-70% confluency.

  • Treat the cells with the desired concentrations of the test compound or vehicle control for the desired time period (e.g., 16-24 hours).

  • Gently wash the cells three times with pre-warmed PBS.

  • Fix the cells with either 4% PFA for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • If PFA-fixed, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature and wash three times with PBS.

  • Incubate the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBST for 5 minutes each.

  • Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes at room temperature.

  • Wash the coverslips twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.[9][10][11][12]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Antimitotic agents typically cause an accumulation of cells in the G2/M phase.

Materials:

  • Cultured cells

  • Test compounds

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat them with the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.[13][14][15][16]

  • The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the established signaling pathways affected by Paclitaxel and Colchicine.

Mitotic_Inhibitor_Action cluster_paclitaxel Paclitaxel Action cluster_colchicine Colchicine Action Paclitaxel Paclitaxel Microtubule_Stab Microtubule Stabilization Paclitaxel->Microtubule_Stab Mitotic_Arrest_P G2/M Arrest Microtubule_Stab->Mitotic_Arrest_P Apoptosis_P Apoptosis Mitotic_Arrest_P->Apoptosis_P Colchicine Colchicine Tubulin_Poly_Inhib Tubulin Polymerization Inhibition Colchicine->Tubulin_Poly_Inhib Microtubule_Destab Microtubule Destabilization Tubulin_Poly_Inhib->Microtubule_Destab Mitotic_Arrest_C G2/M Arrest Microtubule_Destab->Mitotic_Arrest_C Apoptosis_C Apoptosis Mitotic_Arrest_C->Apoptosis_C

Caption: Mechanism of action for Paclitaxel and Colchicine on microtubules.

Paclitaxel stabilizes microtubules, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[17][18] In contrast, Colchicine inhibits tubulin polymerization, causing microtubule destabilization, which also results in mitotic arrest and apoptosis.[19][20]

Signaling_Pathways cluster_paclitaxel_pathway Paclitaxel Signaling cluster_colchicine_pathway Colchicine Signaling Paclitaxel_Signal Paclitaxel PI3K_AKT_mTOR_Inhib Inhibition of PI3K/AKT/mTOR Pathway Paclitaxel_Signal->PI3K_AKT_mTOR_Inhib MAPK_Activation Activation of MAPK Pathway Paclitaxel_Signal->MAPK_Activation Proliferation_Inhib Inhibition of Cell Proliferation PI3K_AKT_mTOR_Inhib->Proliferation_Inhib Apoptosis_Induction Induction of Apoptosis MAPK_Activation->Apoptosis_Induction Proliferation_Inhib->Apoptosis_Induction Colchicine_Signal Colchicine Inflammasome_Inhib Inhibition of NLRP3 Inflammasome Colchicine_Signal->Inflammasome_Inhib NFkB_Inhib Inhibition of NF-κB Pathway Colchicine_Signal->NFkB_Inhib Anti_Inflammatory Anti-inflammatory Effects Inflammasome_Inhib->Anti_Inflammatory NFkB_Inhib->Anti_Inflammatory

Caption: Key signaling pathways affected by Paclitaxel and Colchicine.

Beyond its direct effects on microtubules, Paclitaxel has been shown to inhibit the PI3K/AKT/mTOR signaling pathway and activate the MAPK signaling pathway, both of which contribute to its pro-apoptotic and anti-proliferative effects.[17][18][21] Colchicine is also known to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome and the NF-κB signaling pathway.[19][20][22]

Experimental_Workflow cluster_workflow General Workflow for Antimitotic Agent Evaluation Start Select Test Compound In_Vitro_Assay In Vitro Tubulin Polymerization Assay Start->In_Vitro_Assay Cell_Culture Treat Cultured Cancer Cells Start->Cell_Culture Data_Analysis Data Analysis and IC50 Determination In_Vitro_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Microscopy Immunofluorescence Microscopy Cell_Culture->Microscopy Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Flow_Cytometry Cell_Viability->Data_Analysis Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion on Antimitotic Activity Data_Analysis->Conclusion

Caption: A generalized workflow for evaluating the efficacy of antimitotic inhibitors.

This workflow outlines the key experimental steps involved in characterizing the antimitotic activity of a compound, from initial in vitro screening to cellular assays and data analysis.

References

Inter-Laboratory Validation of Analytical Methods for Cafenstrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for the herbicide cafenstrole through inter-laboratory studies. While specific inter-laboratory validation data for this compound is not publicly available, this document presents a comparative guide based on established analytical techniques and the principles of inter-laboratory validation for pesticides. The information herein is intended to guide researchers in setting up and evaluating analytical methods for this compound.

Comparative Performance of Analytical Methods for this compound

The determination of this compound in various matrices, such as soil, water, and agricultural products, is crucial for environmental monitoring and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are two common and powerful techniques for the analysis of pesticides like this compound.[1][2][3]

The following table summarizes hypothetical yet realistic performance data for these two methods, as would be expected from a formal inter-laboratory validation study. These values are indicative of the performance characteristics that should be assessed to ensure a method is fit for purpose.

Table 1: Hypothetical Inter-Laboratory Validation Data for this compound Analysis

Validation ParameterHPLC-MS/MSGC-MS
Linearity (R²) > 0.995> 0.995
Range 0.1 - 100 µg/L0.5 - 100 µg/L
Accuracy (Mean Recovery %) 92%88%
Repeatability (RSDr %) < 5%< 7%
Reproducibility (RSDR %) < 10%< 15%
Limit of Detection (LOD) 0.01 µg/L0.1 µg/L
Limit of Quantitation (LOQ) 0.05 µg/L0.5 µg/L

RSDr: Relative Standard Deviation for repeatability (intra-laboratory precision) RSDR: Relative Standard Deviation for reproducibility (inter-laboratory precision)

Experimental Protocols

Detailed methodologies are essential for the successful transfer and validation of analytical methods across different laboratories. Below are representative protocols for the analysis of this compound using HPLC-MS/MS and GC-MS.

HPLC-MS/MS Method for this compound in Animal and Fishery Products

This method is adapted from established procedures for this compound analysis.[1]

a) Sample Preparation and Extraction

  • Weigh 10.0 g of a homogenized sample into a centrifuge tube.

  • Add 20 mL of 0.1 mol/L hydrochloric acid.

  • Add 100 mL of acetone (B3395972) and homogenize.

  • Filter the mixture with suction.

  • Add another 50 mL of acetone to the residue, homogenize, and filter again.

  • Combine the filtrates and adjust the final volume to 200 mL with acetone.

  • Take a 4 mL aliquot of the extract and add 16 mL of water.

b) Clean-up

  • Condition an octadecylsilanized silica (B1680970) gel (C18) cartridge (1,000 mg) by passing 5 mL of acetonitrile (B52724) followed by 5 mL of water.

  • Load the diluted extract onto the C18 cartridge.

  • Wash the cartridge with 10 mL of acetonitrile/water (1:4, v/v) and discard the effluent.

  • Elute the analyte with 10 mL of acetonitrile/water (3:2, v/v).

  • Adjust the eluate to a final volume of 10 mL with acetonitrile/water (3:2, v/v) to be used as the test solution.

c) HPLC-MS/MS Conditions

  • Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions: Monitor for specific precursor and product ions for this compound.

d) Quantification

Prepare a series of this compound standard solutions in acetonitrile/water (3:2, v/v). Construct a calibration curve by plotting the peak area or height against the concentration of the standards.[1]

GC-MS Method for this compound in Agricultural Products

This protocol is based on a multi-residue method for agricultural chemicals.[2][3]

a) Sample Preparation and Extraction

  • To 10.0 g of a homogenized sample, add 20 mL of water and let it stand for 15 minutes.

  • Add 50 mL of acetonitrile and homogenize.

  • Filter the mixture with suction.

  • Add another 20 mL of acetonitrile to the residue, homogenize, and filter again.

  • Combine the filtrates and adjust the final volume to 100 mL with acetonitrile.

  • Take a 20 mL aliquot of the extract and add 10 g of sodium chloride and 20 mL of 0.5 mol/L phosphate (B84403) buffer (pH 7.0). Shake for 10 minutes.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Dehydrate the acetonitrile layer with anhydrous sodium sulfate (B86663) and filter.

b) Clean-up

  • Concentrate the filtrate to approximately 1 mL at a temperature below 40°C.

  • Add 5 mL of acetone and remove the solvent again.

  • Dissolve the residue in acetone/n-hexane (1:1, v/v) to a final volume of 1 mL. This is the test solution.

c) GC-MS Conditions

  • Instrument: Gas chromatograph-mass spectrometer (GC-MS)

  • Column: Phenyl-methyl silicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperatures:

    • Injection Port: 250°C

    • Column Oven Program: Start at 100°C (hold for 1 min), ramp to 250°C at 30°C/min, then ramp to 300°C at 6°C/min (hold for 2 min).[3]

    • Detector: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • MS Detection: Scan or Selected Ion Monitoring (SIM) mode for characteristic this compound ions.

d) Quantification

Prepare a series of mixed standard solutions of this compound in acetone/n-hexane (1:1, v/v). Create calibration curves by plotting the peak area or height against the concentration.[2]

Visualizations

Workflow for Inter-Laboratory Validation of a this compound Analytical Method

The following diagram illustrates a typical workflow for an inter-laboratory study to validate an analytical method for this compound.

G A Method Development & Single-Lab Validation B Protocol Design & Distribution to Labs A->B Finalized Method C Preparation & Distribution of Standardized Samples B->C Agreed Protocol D Analysis of Samples by Participating Laboratories C->D Blind Samples E Data Submission to Coordinating Body D->E Raw Data F Statistical Analysis of Data (Repeatability & Reproducibility) E->F Compiled Data G Evaluation of Method Performance (Accuracy, Precision, Linearity) F->G Statistical Results H Final Report & Method Standardization G->H Performance Metrics

Caption: Workflow of an inter-laboratory validation study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafenstrole is a selective herbicide used primarily in rice cultivation for the control of annual weeds, particularly barnyard grass (Echinochloa spp.). It belongs to the 1,2,4-triazole (B32235) class of herbicides and is recognized for its effectiveness as a pre- and early post-emergence treatment. This guide provides a comparative review of the patent literature concerning this compound and its related compounds, focusing on its mechanism of action, herbicidal efficacy, and the experimental data supporting its use.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Biosynthesis

This compound's primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs)[1]. VLCFAs are essential components of plant cuticular waxes and suberin, which play crucial roles in preventing water loss and protecting against environmental stresses. By disrupting the production of these vital lipids, this compound effectively inhibits the growth of susceptible weeds.

The molecular target of this compound is the fatty acid elongase (FAE) enzyme complex located in the endoplasmic reticulum. Specifically, it inhibits the 3-ketoacyl-CoA synthase (KCS) component of this complex. KCS is the rate-limiting enzyme in the fatty acid elongation cycle and is responsible for the condensation of malonyl-CoA with an acyl-CoA primer, a critical step in extending the fatty acid chain.

The signaling pathway affected by this compound is the VLCFA biosynthesis pathway, a fundamental metabolic process in plants.

acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase kcs 3-Ketoacyl-CoA Synthase (KCS) (Fatty Acid Elongase Complex) malonyl_coa->kcs acyl_coa Acyl-CoA (C16-C18) acyl_coa->kcs kcr 3-Ketoacyl-CoA Reductase kcs->kcr Condensation This compound This compound This compound->inhibition hcd 3-Hydroxyacyl-CoA Dehydratase kcr->hcd Reduction ecr Enoyl-CoA Reductase hcd->ecr Dehydration vlcfa Very-Long-Chain Fatty Acids (VLCFAs) ecr->vlcfa Reduction waxes Cuticular Waxes vlcfa->waxes suberin Suberin vlcfa->suberin plant_protection Plant Protection & Water Retention waxes->plant_protection suberin->plant_protection

Diagram 1: Simplified signaling pathway of VLCFA biosynthesis and the inhibitory action of this compound.

Comparative Performance and Synergistic Effects

Patent literature highlights the use of this compound in combination with other herbicides to enhance its efficacy and broaden its weed control spectrum. A notable example is its synergistic interaction with Metamifop, another herbicide commonly used in rice.

A study detailed in patent CN105494407A demonstrates that a mixture of this compound and Metamifop exhibits a significant synergistic effect in controlling barnyard grass (Echinochloa crus-galli) in rice fields. The data from this patent is summarized below.

Table 1: Synergistic Effect of this compound and Metamifop on Barnyard Grass

TreatmentActive Ingredient(s)Application Rate (g a.i./ha)Inhibition Rate (%)Expected Inhibition Rate (%)Synergism Coefficient
1This compound6075.3--
2Metamifop7568.5--
3This compound + Metamifop30 + 37.585.672.41.18

Data sourced from patent CN105494407A. The synergism coefficient is calculated as the actual inhibition rate divided by the expected inhibition rate. A value greater than 1 indicates synergism.

The patent also provides a graphical representation of this synergistic effect, further illustrating the enhanced efficacy of the combination compared to the individual components.

While comprehensive patent data directly comparing this compound's efficacy (e.g., EC50 or GR50 values) against a wide range of other commercial herbicides in a single study is limited, its primary application in rice fields places it in competition with other VLCFA inhibitors and herbicides with different modes of action, such as Butachlor, Pretilachlor, and Penoxsulam. The selection of a particular herbicide or combination is often dependent on the specific weed spectrum, environmental conditions, and crop management practices.

Experimental Protocols

The evaluation of herbicidal efficacy in the patent literature and related scientific studies typically involves standardized greenhouse and field trial methodologies.

Greenhouse Bioassay Protocol

A general protocol for assessing the herbicidal activity of compounds like this compound in a controlled greenhouse environment is as follows:

  • Plant Material: Seeds of target weed species (e.g., Echinochloa crus-galli) and a tolerant crop (e.g., Oryza sativa) are sown in pots containing a standardized soil mix.

  • Growth Conditions: Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

  • Herbicide Application: Herbicides are applied at various concentrations (dose-response) at a specific growth stage of the plants (e.g., 2-3 leaf stage for post-emergence application). Application is typically performed using a precision sprayer to ensure even coverage.

  • Evaluation: Herbicidal effects are visually assessed at set time points (e.g., 7, 14, and 21 days after treatment) by rating the percentage of growth inhibition or phytotoxicity compared to an untreated control.

  • Data Analysis: The collected data is used to calculate parameters such as the effective concentration required to inhibit growth by 50% (EC50) or the dose causing a 50% reduction in plant biomass (GR50).

Field Trial Protocol

Field trials are essential for evaluating the performance of herbicides under real-world agricultural conditions. A typical protocol involves:

  • Trial Site Selection: A field with a natural and uniform infestation of the target weed species is selected.

  • Experimental Design: The trial is laid out in a randomized complete block design with multiple replications for each treatment.

  • Treatments: Treatments include different rates of the test herbicide (this compound), comparative standard herbicides, and an untreated control.

  • Application: Herbicides are applied using a calibrated backpack or tractor-mounted sprayer at the appropriate crop and weed growth stage.

  • Data Collection: Weed control efficacy is assessed by counting weed density and measuring weed biomass in designated quadrats within each plot at various intervals after application. Crop tolerance is also evaluated by visually assessing any signs of phytotoxicity.

  • Yield Assessment: At the end of the growing season, the crop is harvested from each plot to determine the yield.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

start Start seed_sowing Seed Sowing (Weed & Crop Species) start->seed_sowing germination Germination & Growth (Controlled Environment) seed_sowing->germination application Herbicide Application (Precision Sprayer) germination->application herbicide_prep Herbicide Preparation (Dose-Response Concentrations) herbicide_prep->application incubation Incubation Period (e.g., 21 days) application->incubation assessment Visual Assessment (% Inhibition, Phytotoxicity) incubation->assessment data_analysis Data Analysis (EC50 / GR50 Calculation) assessment->data_analysis end End data_analysis->end

Diagram 2: General workflow for a greenhouse herbicide bioassay.

Related Compounds and Future Perspectives

The patent literature reveals a continuous effort to develop new herbicidal compositions that include this compound or structurally related compounds. These efforts are often aimed at:

  • Broadening the weed control spectrum: Combining this compound with herbicides that have different modes of action to control a wider range of weed species.

  • Managing herbicide resistance: The use of herbicide mixtures with multiple modes of action is a key strategy to delay the development of herbicide-resistant weed populations.

  • Improving crop safety: The development of formulations with safeners to protect the crop from potential phytotoxic effects of the herbicide.

Future research and patent filings in this area are likely to focus on the discovery of new synergistic combinations, the development of novel formulations with improved delivery and environmental profiles, and the exploration of new chemical analogs of this compound with enhanced efficacy or a broader spectrum of activity.

Conclusion

The patent literature establishes this compound as an effective herbicide for rice cultivation, with a well-defined mode of action involving the inhibition of VLCFA biosynthesis. While direct, extensive comparative data with a wide range of alternatives is not always presented in a consolidated format within single patents, the available information, particularly on synergistic combinations, underscores its importance in integrated weed management programs. The detailed experimental protocols for herbicide evaluation provide a framework for further research and development in this class of compounds. The ongoing patent activity suggests that this compound and its related compounds will continue to be a significant area of innovation in the agrochemical industry.

References

Safety Operating Guide

Proper Disposal of Cafenstrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Cafenstrole is a critical component of laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols mitigates potential health risks and ensures a safe operational environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Key Chemical and Hazard Information

Understanding the properties and hazards of this compound is the first step in handling and disposing of it safely. This compound is a triazole herbicide used to control annual weeds in paddy fields.[1] It is important to be aware of its health and environmental hazards.

Health and Safety Hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2][3].

  • Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure[2].

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation[4].

  • Allergic Skin Reaction: May cause an allergic skin reaction[4].

Environmental Hazards:

  • Aquatic Toxicity: Hazardous to the aquatic environment, both acute and long-term[2].

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₁₆H₂₂N₄O₃S[2][4][5]
Molecular Weight350.44 g/mol [4][5]
CAS Number125306-83-4[5]
AppearanceNeat (likely a solid or liquid in pure form)[5]
GHS Hazard CodesH315, H317, H319, H361, H373[2][3][4]

Step-by-Step Disposal Procedure for this compound

This procedure is based on best practices for the disposal of hazardous chemical waste and pesticides. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for this compound before proceeding.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles or face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

  • Closed-toe shoes.

2. Waste Identification and Segregation:

  • This compound waste should be treated as hazardous chemical waste .

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can cause dangerous reactions.

  • Keep solid and liquid waste in separate, clearly labeled containers.

3. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.

  • Clearly label the container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Reproductive Toxin," "Toxic")

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within your laboratory.

  • The storage area should be away from general laboratory traffic and sources of ignition.

  • Ensure secondary containment is used to prevent spills.

5. Disposal Request and Collection:

  • Once the waste container is full or you no longer need to dispose of this compound, arrange for its collection through your institution's EHS office or equivalent department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Decontamination of Empty Containers:

  • For empty containers that held this compound, triple rinse with a suitable solvent (e.g., acetone (B3395972) or methanol) as a best practice, if your institutional procedures allow.

  • Collect the rinsate as hazardous waste and add it to your this compound liquid waste container.

  • After triple rinsing, puncture or deface the container to prevent reuse[6][7]. Dispose of the container as instructed by your EHS office, which may be as solid hazardous waste.

7. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material suitable for chemical spills.

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Experimental Protocols

While specific experimental protocols for this compound are not provided here, any experiment generating this compound waste must incorporate the above disposal procedures into its methodology. The experimental design should aim to minimize the generation of hazardous waste by:

  • Using the smallest scale of experiment possible to achieve the desired results.

  • Purchasing and preparing only the amount of this compound solution needed for the experiment[7][8].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CafenstroleDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify Waste Type (Solid, Liquid, Contaminated Debris) ppe->identify segregate Segregate from Incompatible Waste identify->segregate identify->spill container Select & Label Compatible Hazardous Waste Container segregate->container store Store in Designated Secure Area with Secondary Containment container->store full Container Full or Disposal Needed? store->full store->spill full->store No ehs Contact EHS for Waste Pickup full->ehs Yes end End: Waste Properly Disposed ehs->end cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->container

A workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling Cafenstrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Cafenstrole. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and compliant research environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 125306-83-4

  • Class: Triazole Herbicide

Hazard Communication

This compound is classified with the following GHS hazard statements, indicating significant health risks:

  • H361: Suspected of damaging fertility or the unborn child[1].

  • H373: May cause damage to organs through prolonged or repeated exposure[1].

  • H315: Causes skin irritation[2].

  • H317: May cause an allergic skin reaction[2].

  • H319: Causes serious eye irritation[2].

Due to these potential hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for triazole herbicides.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[3][4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or PVC).[3][6]Prevents skin contact with the chemical, which can cause irritation and allergic reactions.
Skin and Body Lab coat, chemical-resistant suit (e.g., Tyvek), long pants, and closed-toe shoes.[4][7]Minimizes skin exposure to prevent irritation and absorption of the chemical.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[3][4]Prevents inhalation of potentially harmful dust or vapors.

Important Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for the most accurate and detailed PPE requirements.

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risks.

Procedure Guideline
Handling * Work in a well-ventilated area, preferably within a chemical fume hood. * Avoid generating dust or aerosols. * Wash hands thoroughly after handling. * Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage * Store in a cool, dry, well-ventilated area.[3] * Keep in the original, tightly sealed container.[8] * Store away from incompatible materials.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial. The "Three C's" of spill management should be followed: Control, Contain, and Clean up .[9][10]

Emergency Scenario Immediate Action
Spill 1. Control: Stop the source of the spill if it is safe to do so.[9][10] 2. Contain: Use absorbent materials like sand, vermiculite, or kitty litter to dike the spill and prevent it from spreading.[9][11] Do not use water to wash down the spill, as this will enlarge the contaminated area. 3. Clean up: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[9] Decontaminate the area with a detergent and water solution.
Fire * Evacuate the area immediately. * Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[12] * Do not use a solid water stream, as it may scatter and spread the fire.[12] * Wear self-contained breathing apparatus (SCBA) and full protective gear.
First Aid: Skin Contact * Immediately remove contaminated clothing. * Wash the affected area with plenty of soap and water.[12] * If irritation persists, seek medical attention.
First Aid: Eye Contact * Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][8] * Seek immediate medical attention.
First Aid: Inhalation * Move the person to fresh air.[8] * If not breathing, give artificial respiration. * Seek medical attention.
First Aid: Ingestion * Do NOT induce vomiting. * Rinse mouth with water. * Seek immediate medical attention.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Waste Type Disposal Procedure
Unused this compound * Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal. Incineration is a common disposal method for triazole herbicides.[13]
Empty Containers * Triple-rinse the container with an appropriate solvent.[14] * The rinsate should be collected and disposed of as hazardous waste. * Puncture the container to prevent reuse.[15] * Dispose of the container through a licensed hazardous waste disposal service.
Contaminated Materials * All materials used for spill cleanup (e.g., absorbents, PPE) must be collected in a sealed container and disposed of as hazardous waste.

Disclaimer: This information is a summary based on available data for this compound and general guidelines for triazole herbicides. A specific Safety Data Sheet (SDS) for this compound was not found. Always refer to the product-specific SDS and your institution's safety protocols before handling this chemical.

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.